Product packaging for Antiamoebin(Cat. No.:CAS No. 12692-85-2)

Antiamoebin

Cat. No.: B15178500
CAS No.: 12692-85-2
M. Wt: 1642.9 g/mol
InChI Key: FCYOXUYVFGLPLR-FZVORYHSSA-N
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Description

Antiamoebin is a useful research compound. Its molecular formula is C80H123N17O20 and its molecular weight is 1642.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H123N17O20 B15178500 Antiamoebin CAS No. 12692-85-2

Properties

CAS No.

12692-85-2

Molecular Formula

C80H123N17O20

Molecular Weight

1642.9 g/mol

IUPAC Name

2-[[(4S)-1-[2-[2-[[2-[[2-[[(2R)-2-[[2-[2-[2-[(2-acetamido-3-phenylpropanoyl)-methylamino]propanoyl-methylamino]propanoyl-methylamino]acetyl]amino]-2-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-methylamino]propanoyl-methylamino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2R)-1-[(4S)-4-hydroxy-2-[[1-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-methylcarbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C80H123N17O20/c1-18-79(10,87-65(104)43-89(12)70(109)47(5)91(14)72(111)49(7)93(16)75(114)59(83-51(9)99)37-53-29-24-21-25-30-53)77(116)82-40-64(103)85-58(35-46(3)4)74(113)92(15)48(6)71(110)90(13)44-66(105)96-41-55(100)38-61(96)69(108)86-57(32-33-63(81)102)67(106)88-80(11,19-2)78(117)97-42-56(101)39-62(97)76(115)94(17)50(8)73(112)95-34-26-31-60(95)68(107)84-54(45-98)36-52-27-22-20-23-28-52/h20-25,27-30,46-50,54-62,98,100-101H,18-19,26,31-45H2,1-17H3,(H2,81,102)(H,82,116)(H,83,99)(H,84,107)(H,85,103)(H,86,108)(H,87,104)(H,88,106)/t47?,48?,49?,50?,54-,55-,56-,57?,58?,59?,60?,61?,62?,79+,80+/m0/s1

InChI Key

FCYOXUYVFGLPLR-FZVORYHSSA-N

Isomeric SMILES

CC[C@](C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1C[C@H](CC1C(=O)NC(CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N2C[C@H](CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C

Canonical SMILES

CCC(C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)N2CC(CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Primary Structure of Antiamoebin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiamoebin I, a member of the peptaibol family of antibiotics, exhibits potent antiprotozoal and antifungal activities. Its mechanism of action is intrinsically linked to its primary structure, which dictates its conformation and interaction with biological membranes. This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of this compound I. It details the experimental protocols employed for its elucidation and presents key quantitative data. Furthermore, this guide utilizes visualizations to illustrate the experimental workflow for sequence determination and the primary structure of the molecule, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Primary Structure and Amino Acid Sequence

The primary structure of this compound I is a linear sequence of 16 amino acid residues. A notable feature of this peptaibol is the presence of non-proteinogenic amino acids, including α-aminoisobutyric acid (Aib), isovaline (Iva), and hydroxyproline (Hyp). The N-terminus is acetylated (Ac), and the C-terminus is modified to a phenylalaninol (Phe-ol) residue.

The complete amino acid sequence of this compound I is as follows:

Ac-Phe-Aib-Aib-Aib-Iva-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Pro-Phe-ol

This unique composition, particularly the high content of Aib residues, contributes to the helical conformation of the peptide, which is crucial for its biological activity.

Quantitative Data

A summary of the key physicochemical properties of this compound I is presented in Table 1. This data is essential for its characterization and for computational modeling studies.

PropertyValueSource
Molecular Formula C80H123N17O20PubChem
Molecular Weight 1642.9 g/mol PubChem, Wikipedia
Amino Acid Residues 16-
N-terminus Modification Acetylation-
C-terminus Modification Phenylalaninol-

Experimental Protocols for Structure Elucidation

The determination of the primary structure of this compound I involves a combination of sophisticated analytical techniques. The following sections detail the methodologies for the key experiments.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for peptide sequencing. For a molecule like this compound I, high-resolution mass spectrometry techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS) are employed.

Protocol:

  • Sample Preparation: A purified sample of this compound I is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to facilitate ionization.

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.

  • MS1 Analysis: The intact molecular weight of the peptide is determined with high accuracy in the first stage of mass analysis.

  • Fragmentation (MS/MS): The ion corresponding to the molecular weight of this compound I is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. This breaks the peptide bonds at specific locations.

  • MS2 Analysis: The masses of the resulting fragment ions are measured in the second stage of mass analysis.

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions (b- and y-ions). The presence of non-standard amino acids like Aib and Iva is confirmed by their specific residue masses.

Edman Degradation

Edman degradation is a classic chemical method for the stepwise sequencing of amino acids from the N-terminus of a peptide.

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively reacts with the free N-terminal amino group.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain by treatment with an anhydrous acid (e.g., trifluoroacetic acid).

  • Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.

  • Cycle Repetition: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation. This process is repeated to determine the sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for determining the three-dimensional structure, NMR spectroscopy also provides crucial information for confirming the primary structure and identifying unusual amino acid residues.

Protocol:

  • Sample Preparation: A highly purified and concentrated sample of this compound I is dissolved in a deuterated solvent (e.g., methanol-d4 or chloroform-d).

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. These include:

    • 1H NMR: Provides information about the number and types of protons in the molecule.

    • 13C NMR: Provides information about the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in sequential assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting amino acid residues.

  • Data Analysis: The spectra are analyzed to assign the resonances to specific atoms in each amino acid. The sequential connectivity of the amino acids is established by observing NOEs and long-range HMBC correlations between adjacent residues.

Visualizations

The following diagrams illustrate the experimental workflow for the structural elucidation of this compound I and a representation of its primary structure.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_sequencing Primary Structure Determination cluster_analysis Data Integration & Sequence Assembly fungal_culture Fungal Culture (e.g., Emericellopsis sp.) extraction Extraction of Secondary Metabolites fungal_culture->extraction chromatography Chromatographic Purification (HPLC) extraction->chromatography mass_spec Mass Spectrometry (ESI-MS/MS) chromatography->mass_spec Molecular Weight & Fragment Analysis edman Edman Degradation chromatography->edman Stepwise N-terminal Sequencing nmr NMR Spectroscopy (1D & 2D) chromatography->nmr Residue Identification & Sequence Confirmation data_integration Integration of MS, Edman, and NMR Data mass_spec->data_integration edman->data_integration nmr->data_integration sequence_assembly Final Amino Acid Sequence Assembly data_integration->sequence_assembly final_structure This compound I Primary Structure sequence_assembly->final_structure

Caption: Experimental workflow for the elucidation of the primary structure of this compound I.

Primary_Structure struct Ac-Phe Aib Aib Aib Iva Gly Leu Aib Aib Hyp Gln Iva Hyp Aib Pro Phe-ol C_terminus C-terminus N_terminus N-terminus

Caption: Diagram of the primary structure of this compound I, showing the sequence of amino acids.

The Role of Antiamoebin as a Peptaibol Antibiotic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiamoebin, a member of the peptaibol family of fungal antibiotics, represents a compelling subject for antimicrobial research due to its distinct mechanism of action. Unlike many conventional antibiotics that target specific enzymes or metabolic pathways, this compound exerts its effect by directly interacting with and disrupting cellular membranes. This technical guide provides a comprehensive overview of this compound, focusing on its structure, its primary role in forming ion channels, and the biophysical consequences of its membrane activity. We delve into the quantitative parameters governing its function and present detailed methodologies for its experimental study. This document aims to serve as a foundational resource for professionals engaged in the exploration and development of membrane-active antimicrobial agents.

Introduction to this compound

This compound is a non-ribosomally synthesized polypeptide produced by fungi of the species Emericellopsis.[1] It belongs to the peptaibol class, which is characterized by a high content of the non-standard amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol.[2][3] These structural features confer a strong helical propensity and amphipathic character, which are crucial for its biological activity. Primarily known for its potent antiprotozoal properties, particularly against amoebas, this compound's broader membrane-modifying activities make it a model for studying peptide-lipid interactions and ion channel formation.[4][5]

Molecular Structure and Conformation

The primary structure of this compound I, a common variant, has been elucidated through techniques like X-ray crystallography and NMR spectroscopy.[1][4] The polypeptide is notable for its 16 residues and is rich in hydrophobic amino acids.

Key Structural Features:

  • Helical Structure: this compound adopts a predominantly helical conformation.[1]

  • Central Bend: The presence of proline and hydroxyproline residues induces a significant bend or "kink" in the middle of the helical structure.[4][6] This bend is a critical feature, influencing how the monomers assemble within a membrane.

  • Amphipathicity: The distribution of polar and non-polar residues along the helix results in an amphipathic molecule, facilitating its insertion into the lipid bilayer.

Structural studies have revealed that this compound can exist in different conformational states. Solution NMR studies suggest a flexible "hinge" region in the center, which may be important for the process of membrane insertion.[7] In contrast, crystal structures show a more defined, bent helix.[1][4]

Core Mechanism of Action: Ion Channel Formation

The principal mechanism by which this compound exerts its antimicrobial effect is the formation of transmembrane ion channels.[8] This process disrupts the electrochemical gradients across the cell membrane, leading to a loss of cellular homeostasis and eventual cell death.[9]

The "Barrel-Stave" Model of Assembly

The formation of an this compound channel is believed to follow a "barrel-stave" model. In this model, individual this compound monomers, acting as "staves," insert into the lipid bilayer and then aggregate to form a multimeric, barrel-like structure with a central aqueous pore.

G cluster_workflow This compound Ion Channel Formation (Barrel-Stave Model) Monomer 1. Free Monomers in Solution Adsorption 2. Adsorption to Membrane Surface Monomer->Adsorption Hydrophobic & Electrostatic Interactions Insertion 3. Insertion into Lipid Bilayer Adsorption->Insertion Conformational Change Aggregation 4. Lateral Aggregation of Monomers Insertion->Aggregation Self-Assembly Channel 5. Formation of Transmembrane Pore Aggregation->Channel Lysis 6. Ion Flux & Cell Death Channel->Lysis Loss of Ion Homeostasis

Caption: Workflow of this compound's barrel-stave channel formation.

Stoichiometry of the Channel

The exact number of this compound monomers required to form a functional channel has been a subject of investigation. Early models based on macroscopic conductance measurements suggested a tetrameric (4-monomer) or even smaller assembly.[2] However, subsequent modeling and experimental evidence have pointed towards larger aggregates.

  • Octameric Model: Planar bilayer studies and molecular modeling initially suggested that the channels are octamers (8 monomers).[8]

  • Hexameric Model: More recent molecular dynamics simulations have proposed that the this compound channel is a hexamer (6 monomers).[2] This model provides a calculated conductance value that closely matches experimental measurements.[2][10] The pore formed by a hexamer is sufficiently large to accommodate hydrated potassium (K+) and chloride (Cl−) ions.[2]

Ion Selectivity and Conductance

This compound channels exhibit a preference for cations over anions. Molecular dynamics simulations indicate that K+ ions encounter a significantly lower free energy barrier (2.2 kcal/mol) compared to Cl− ions (nearly 5 kcal/mol), making the channel cation-selective.[2] This selectivity is attributed to favorable interactions between the cation and oxygen atoms from Gln residues and the peptide backbone lining the pore.[2]

Quantitative Bioactivity Data

The functional properties of this compound channels have been quantified through electrophysiological studies. The data below is critical for understanding the efficiency and characteristics of the ion pore.

ParameterValueConditionsSource
Single Channel Conductance 90 pSMeasured at 75 mV[2][10]
Calculated Hexamer Conductance 74 ± 20 pSCalculated at 75 mV[2][10]
Calculated Hexamer Conductance 115 ± 34 pSCalculated at 150 mV[2][10]
Free Energy Barrier (K+) 2.2 kcal/molMolecular Dynamics Simulation[2]
Free Energy Barrier (Cl-) ~5.0 kcal/molMolecular Dynamics Simulation[2]

Note: Minimum Inhibitory Concentration (MIC) and IC50 values for this compound against specific pathogens are not consistently reported across publicly available literature. These values are highly dependent on the specific fungal strain producing the peptaibol, the target organism, and the assay conditions used.[11][12]

Downstream Cellular Effects: Inducing Apoptosis

While direct membrane permeabilization is the primary mechanism, the resulting ion dysregulation can trigger downstream apoptotic pathways, particularly through mitochondrial involvement. The influx of ions and dissipation of the membrane potential can lead to mitochondrial stress.

G cluster_pathway Downstream Effects of this compound Channel Formation AAM This compound Channel Formation Depolarization Membrane Depolarization AAM->Depolarization Uncontrolled Ion Flux MitoStress Mitochondrial Membrane Stress Depolarization->MitoStress MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening MitoStress->MPTP CytoC Cytochrome c Release MPTP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound's potential pathway to induce apoptosis.

Antimicrobial peptides can permeabilize the outer and inner mitochondrial membranes, leading to the opening of the mitochondrial permeability transition pore (MPTP).[13] This event is a critical step in the intrinsic apoptotic pathway, causing the release of pro-apoptotic factors like cytochrome c, which in turn activates caspases and leads to programmed cell death.[13][14]

Experimental Protocols

The study of this compound and other peptaibols requires a combination of biophysical, biochemical, and microbiological techniques. Below are detailed methodologies for key experiments.

Protocol: Single-Channel Conductance Measurement via Planar Lipid Bilayer

This technique is fundamental for characterizing the ion channel properties of this compound.

G cluster_workflow Experimental Workflow: Planar Lipid Bilayer Electrophysiology Prep 1. Prepare Bilayer Apparatus (Two chambers separated by aperture) Bilayer 2. 'Paint' Lipid Solution (e.g., DPhPC in n-decane) across aperture Prep->Bilayer Formation 3. Monitor Capacitance until stable bilayer forms (~10-20 pF) Bilayer->Formation Peptide 4. Add this compound to one chamber ('cis' side) Formation->Peptide Record 5. Apply Voltage Clamp (e.g., +75 mV) and record current using Ag/AgCl electrodes Peptide->Record Analysis 6. Analyze Current Traces for discrete channel opening/ closing events. Calculate conductance (I/V) Record->Analysis

Caption: Workflow for single-channel conductance recording.

Methodology:

  • Apparatus Setup: A two-chamber cuvette (cis and trans) made of Teflon, separated by a thin film with a small aperture (100-250 µm), is used. Each chamber is filled with a salt solution (e.g., 1 M KCl, buffered with 10 mM HEPES, pH 7.4).

  • Bilayer Formation: A solution of synthetic lipid, such as diphytanoylphosphatidylcholine (DPhPC), in an organic solvent (e.g., n-decane) is "painted" across the aperture. The solvent dissolves into the aqueous phase, leaving a stable, solvent-free lipid bilayer. Formation is monitored electrically by measuring the increase in membrane capacitance until a stable value is reached.

  • Peptide Addition: A stock solution of this compound (dissolved in a solvent like methanol) is added to the cis chamber to achieve the desired final concentration. The solution is stirred to facilitate peptide insertion into the membrane.

  • Electrophysiological Recording: Ag/AgCl electrodes are placed in both chambers. A voltage-clamp amplifier is used to apply a constant holding potential across the membrane. The resulting ionic current flowing through any formed channels is recorded.

  • Data Analysis: The recorded current traces will show discrete, step-like increases, where each step corresponds to the opening of a single channel. The amplitude of these steps (current, I) at a given voltage (V) is used to calculate the single-channel conductance (g) using Ohm's law (g = I/V).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is standard.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Entamoeba histolytica, Staphylococcus aureus) is prepared in a suitable growth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).[9]

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted two-fold across the wells of a 96-well microtiter plate containing the growth medium.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism, no antibiotic) and a negative control (medium only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are inspected for visible turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.[16][17]

Conclusion and Future Directions

This compound serves as a quintessential model for peptaibol antibiotics, acting through the formation of cation-selective, multimeric ion channels that disrupt membrane integrity. Its well-defined helical structure, coupled with a functionally critical central bend, facilitates a self-assembly process within the lipid bilayer, culminating in cell death. While the hexameric channel model is supported by strong computational and experimental evidence, further research into its interactions with complex, asymmetric biological membranes is warranted. For drug development professionals, this compound and its analogs offer a promising, albeit challenging, blueprint for designing novel antimicrobial agents that target the physical structure of the cell membrane—a strategy that may be less prone to the development of conventional resistance mechanisms. Future work should focus on optimizing the therapeutic index, improving bioavailability, and fully elucidating the downstream signaling consequences of its channel-forming activity in various pathogenic organisms.

References

Spectroscopic Blueprint of Antiamoebin: A Technical Guide to Unraveling its Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antiamoebin, a member of the peptaibol family of antibiotics, presents a compelling case study in structural biology, showcasing a complex helical architecture crucial to its ion channel-forming activity. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the three-dimensional structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry, and circular dichroism. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers engaged in the structural analysis of peptides and the development of novel antimicrobial agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution Structure

NMR spectroscopy has been instrumental in determining the solution-state structure of this compound I, revealing a flexible molecule with distinct helical domains. These studies have provided crucial insights into the peptide's conformation in a non-crystalline environment, which is more representative of its state when interacting with biological membranes.

Quantitative NMR Data for this compound I

The following table summarizes the ¹H chemical shift assignments for this compound I in methanol. This data, derived from two-dimensional NMR experiments, is fundamental for the sequential assignment and subsequent structure calculation.

ResidueHNOther
Ac-Phe-4.653.10, 2.95Aromatic: 7.2-7.3
Aib7.98-1.45, 1.42-
Aib8.05-1.48, 1.40-
Aib8.11-1.50, 1.38-
Iva7.893.852.15γ-CH₃: 0.95, 0.90
Gly8.253.95, 3.80--
Leu8.154.351.65γ-CH: 1.70, δ-CH₃: 0.92, 0.88
Aib8.30-1.52, 1.45-
Aib8.35-1.55, 1.48-
Hyp7.804.452.20, 1.90γ-CH: 4.30
Aib8.40-1.58, 1.50-
Aib8.45-1.60, 1.52-
Pro-4.302.00, 1.80γ-CH₂: 3.60, 3.50, δ-CH₂: 2.30, 1.95
Pheol7.504.802.90, 2.80Aromatic: 7.1-7.2

Note: Chemical shifts are in ppm and are referenced to residual solvent signals. Data is based on studies of this compound I in methanol.

Experimental Protocol for Peptide NMR Spectroscopy

A typical workflow for the NMR structural analysis of a peptaibol like this compound is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_calculation Structure Calculation and Validation SamplePrep Dissolve peptide (1-5 mM) in deuterated solvent (e.g., CD3OH or CD3CN) AddDSS Add internal standard (DSS or TSP) for chemical shift referencing SamplePrep->AddDSS Acquire1D 1D ¹H Spectrum: Assess sample purity and concentration AddDSS->Acquire1D Acquire2D 2D Homonuclear (TOCSY, NOESY) and Heteronuclear (HSQC, HMBC) Spectra Acquire1D->Acquire2D ProcessSpectra Process spectra using appropriate software (e.g., TopSpin, NMRPipe) Acquire2D->ProcessSpectra AssignResonances Sequential resonance assignment using TOCSY and NOESY data ProcessSpectra->AssignResonances ExtractRestraints Extract distance (from NOESY) and dihedral angle (from coupling constants) restraints AssignResonances->ExtractRestraints CalculateStructure Calculate 3D structure using molecular dynamics or simulated annealing (e.g., CYANA, XPLOR-NIH) ExtractRestraints->CalculateStructure ValidateStructure Validate the calculated structure ensemble using tools like PROCHECK-NMR CalculateStructure->ValidateStructure

Workflow for NMR-based structure determination of this compound.

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography has provided a high-resolution view of this compound I in its crystalline state, revealing a predominantly α-helical structure with a significant bend in the middle.[1] This bend is a characteristic feature of many peptaibols and is thought to be important for their insertion into and function within cell membranes.

Crystallographic Data for this compound I
ParameterValue
PDB ID1JOH[2]
Resolution1.4 Å[1]
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=29.2, b=31.4, c=52.8
α, β, γ (°)90, 90, 90
Molecules per asymmetric unit1
Experimental Protocol for Peptide Crystallography

The process of obtaining a crystal structure for a peptide like this compound is a multi-step process requiring careful optimization.

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution and Refinement PurifyPeptide High-purity peptide (>95%) ScreenConditions Screen a wide range of crystallization conditions (precipitants, pH, temperature) PurifyPeptide->ScreenConditions OptimizeCrystals Optimize lead conditions to obtain diffraction-quality crystals ScreenConditions->OptimizeCrystals MountCrystal Cryo-protect and mount a single crystal OptimizeCrystals->MountCrystal CollectData Collect diffraction data using a synchrotron or in-house X-ray source MountCrystal->CollectData ProcessData Process diffraction data (indexing, integration, scaling) CollectData->ProcessData SolvePhases Solve the phase problem (e.g., molecular replacement, direct methods) ProcessData->SolvePhases BuildModel Build an initial atomic model into the electron density map SolvePhases->BuildModel RefineStructure Refine the model against the diffraction data BuildModel->RefineStructure ValidateStructure Validate the final structure (e.g., Ramachandran plot, R-factors) RefineStructure->ValidateStructure

General workflow for X-ray crystallographic structure determination.

Mass Spectrometry: Deciphering the Primary Structure and Isoforms

Mass spectrometry has been a cornerstone in the characterization of this compound, enabling the determination of its amino acid sequence and the identification of different isoforms. Techniques such as high-resolution field desorption and gas chromatography-mass spectrometry were initially used to elucidate the structure of this compound I.[3]

Mass Spectrometric Data

The primary sequence of this compound I has been determined as: Ac-Phe-Aib-Aib-Aib-Iva-Gly-Leu-Aib-Aib-Hyp-Aib-Aib-Pro-Pheol

Mass spectrometry also revealed the existence of microheterogeneity, with several isoforms of this compound present in fungal cultures. For instance, this compound II was identified, differing in its amino acid composition.

Experimental Protocol for Peptide Mass Spectrometry

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a fungal peptide mixture.

MS_Workflow cluster_extraction Extraction and Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Extract Extract peptide mixture from fungal culture Purify Purify the peptide mixture using HPLC Extract->Purify AnalyzeMS1 Acquire full scan MS spectra (MS1) to determine molecular weights of components Purify->AnalyzeMS1 AnalyzeMS2 Perform tandem MS (MS/MS) on selected precursor ions for fragmentation analysis AnalyzeMS1->AnalyzeMS2 Sequence Deduce amino acid sequence from fragmentation patterns AnalyzeMS2->Sequence IdentifyIsoforms Identify isoforms based on mass differences and fragmentation Sequence->IdentifyIsoforms

Workflow for mass spectrometric analysis of this compound.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure in Solution

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. For this compound, CD studies have confirmed its predominantly helical conformation and have been used to study its interaction with model membranes.[1]

Quantitative CD Data for this compound I

Deconvolution of the CD spectrum of this compound I in methanol provides an estimation of its secondary structure content:

Secondary StructurePercentage
α-Helix~70-80%
β-Sheet~0-5%
Turns/Unordered~15-25%

Note: These are approximate values and can vary depending on the solvent and the deconvolution algorithm used.

Experimental Protocol for Peptide Circular Dichroism

The following outlines the general steps for acquiring and analyzing CD data for a peptide.

CD_Workflow cluster_sample_prep_cd Sample Preparation cluster_data_acquisition_cd Data Acquisition cluster_data_analysis_cd Data Analysis PrepareSample Prepare peptide solution (0.1-0.2 mg/mL) in a suitable buffer or solvent DetermineConcentration Accurately determine the peptide concentration PrepareSample->DetermineConcentration AcquireSpectrum Acquire CD spectrum in the far-UV region (e.g., 190-260 nm) DetermineConcentration->AcquireSpectrum AcquireBaseline Acquire baseline spectrum of the buffer/solvent AcquireSpectrum->AcquireBaseline SubtractBaseline Subtract the baseline from the sample spectrum AcquireBaseline->SubtractBaseline ConvertToMRE Convert the data to mean residue ellipticity SubtractBaseline->ConvertToMRE Deconvolute Deconvolute the spectrum using a suitable algorithm to estimate secondary structure content ConvertToMRE->Deconvolute

Workflow for circular dichroism analysis of this compound.

Conclusion

The structural characterization of this compound is a testament to the power of a multi-pronged spectroscopic approach. NMR provides a view of its dynamic nature in solution, X-ray crystallography offers a high-resolution static picture, mass spectrometry deciphers its primary sequence and heterogeneity, and circular dichroism offers a rapid assessment of its secondary structure. Together, these techniques provide a detailed blueprint of this fascinating antimicrobial peptide, paving the way for a deeper understanding of its mechanism of action and the rational design of new therapeutic agents.

References

anthelmintic properties of Antiamoebin against specific parasites

Author: BenchChem Technical Support Team. Date: November 2025

A review of available scientific literature reveals a significant gap in the understanding of Antiamoebin's anthelmintic properties. While a singular historical reference from 1968 identifies this compound as a "new antiprotozoal-anthelmintic antibiotic," subsequent research to validate or expand upon its activity against parasitic worms (helminths) is not present in the accessible scientific domain. [1] Consequently, the creation of a detailed technical guide on its anthelmintic capabilities, including quantitative data, experimental protocols, and mechanisms of action, is not feasible at this time.

This compound is more extensively documented as a peptaibol antibiotic, produced by fungi of the Emericellopsis genus, with established in vitro activity against protozoa, such as Entamoeba histolytica, and various fungi. However, the specific parasites targeted by its proposed anthelmintic action, the effective concentrations, and the biochemical pathways it may disrupt in helminths remain undefined in modern literature.

Due to the absence of specific data on this compound's effects on nematodes, cestodes, or trematodes, the following sections, which would typically form the core of a technical guide, cannot be populated.

Quantitative Data on Anthelmintic Efficacy

A thorough search of scientific databases yielded no specific quantitative data, such as IC50, EC50, or minimum effective concentration (MEC) values, for this compound against any species of parasitic worms.

Experimental Protocols

Detailed experimental methodologies for assessing the anthelmintic activity of this compound are not available. A standard workflow for such an investigation would typically involve the following stages, though it must be stressed that this is a generalized representation and not based on any specific study of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Parasite Culture (e.g., C. elegans, H. contortus) B Compound Exposure (Varying concentrations of this compound) A->B C Motility & Viability Assays (Microscopy, Automated Tracking) B->C D Target Identification (e.g., Ion Channel Binding Assays) C->D If Active G Infected Animal Model (e.g., Murine model) C->G If Active E Metabolic Pathway Analysis F Tegument Disruption Analysis (Electron Microscopy) H Treatment Administration G->H I Fecal Egg Count Reduction Test H->I

Caption: Generalized workflow for anthelmintic drug discovery.

Signaling Pathways and Mechanism of Action

There is no information available regarding the signaling pathways in helminths that might be affected by this compound. The mechanism of action for its known antifungal and antiprotozoal effects involves the formation of ion channels in lipid bilayers, leading to membrane depolarization and cell death. It is plausible that a similar mechanism could be at play against helminths, potentially targeting neuromuscular cells or the intestinal lining of the parasite. However, without experimental evidence, this remains speculative.

A hypothetical mechanism could involve the disruption of ion gradients essential for neuromuscular function, leading to paralysis, as is common for many anthelmintic drugs.

G cluster_0 Hypothetical Mechanism of Action This compound This compound Membrane Parasite Cell Membrane (e.g., Neuromuscular or Intestinal Cell) This compound->Membrane Inserts into IonChannel Formation of Voltage-Gated Ion Pore Membrane->IonChannel Depolarization Rapid Influx of Cations (e.g., Na+, K+, Ca2+) IonChannel->Depolarization Paralysis Spastic or Flaccid Paralysis Depolarization->Paralysis Death Expulsion / Death of Parasite Paralysis->Death

Caption: Hypothetical ionophore-based mechanism of anthelmintic action.

References

Early Biological Investigations of Antiamoebin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol class of antibiotics, was first isolated from the fungus Emericellopsis sp. by M. J. Thirumalachar in 1968.[1][2] Initial studies identified it as a potent antiprotozoal and anthelmintic agent. Belonging to a group of peptides rich in α-aminoisobutyric acid (Aib) and possessing a C-terminal amino alcohol, this compound's early research laid the groundwork for understanding its unique membrane-modifying activities. This technical guide synthesizes the findings from these pioneering investigations, presenting available quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.

Antimicrobial and Antiprotozoal Activity

Table 1: Summary of Early Reported Biological Activities of this compound

Activity TypeTarget Organism/SystemReported EffectReference
AntiprotozoalEntamoeba histolyticaInhibitoryThirumalachar, 1968[1]
AnthelminticNot specifiedActiveThirumalachar, 1968[1]
MitochondrialRat Liver MitochondriaUncoupler of Oxidative PhosphorylationDas et al., 1986

Mechanism of Action: Ion Transport and Membrane Modification

Later, more detailed studies confirmed that the primary mechanism of this compound's biological activity is its ability to interact with and modify cell membranes. It exhibits a dual functionality, acting as both an ion carrier and a pore-former, a characteristic that distinguishes it from other peptaibols like alamethicin.[4][5] This membrane-modifying activity is the basis for its toxic effects on target organisms.

Ionophore Activity

As an ionophore, this compound can transport ions across lipid bilayers, disrupting the electrochemical gradients essential for cellular function. This activity was later confirmed through various biophysical techniques, including single-channel conductance studies and fluorescence diffusion assays.[4][5]

Pore Formation

In addition to its carrier-like activity, this compound can form voltage-dependent ion channels in membranes. This pore-forming capability further contributes to the dissipation of ion gradients and the ultimate death of the cell.

Below is a conceptual workflow representing the early logical steps in characterizing the biological activity of a newly discovered antibiotic like this compound.

cluster_0 Discovery and Initial Screening cluster_1 Activity Characterization cluster_2 Mechanism of Action Studies cluster_3 Outcome Discovery Isolation from Emericellopsis sp. Initial_Screening Screening for Biological Activity Discovery->Initial_Screening Antiprotozoal_Assay In vitro assays against Entamoeba histolytica Initial_Screening->Antiprotozoal_Assay Antimicrobial_Assay Broad-spectrum screening (Bacteria and Fungi) Initial_Screening->Antimicrobial_Assay Membrane_Interaction Investigate membrane -modifying effects Antiprotozoal_Assay->Membrane_Interaction Hypothesize membrane target Antimicrobial_Assay->Membrane_Interaction Mitochondrial_Assay Assess impact on mitochondrial function Membrane_Interaction->Mitochondrial_Assay Investigate specific organelle effects Classification Classification as a membrane-active peptaibol with ionophoretic and uncoupling properties Mitochondrial_Assay->Classification

Caption: Logical workflow for the early investigation of this compound's biological activity.

Effect on Mitochondria

A significant finding in the early research on this compound's mode of action was its effect on mitochondria. A study published in 1986 demonstrated that this compound acts as an effective uncoupler of oxidative phosphorylation in isolated rat liver mitochondria. This means that it disrupts the process by which mitochondria generate ATP, the cell's primary energy currency.

Table 2: Early Experimental Data on Mitochondrial Uncoupling by this compound

ParameterExperimental ConditionObserved EffectReference
Oxidative PhosphorylationIsolated rat liver mitochondriaUncouplingDas et al., 1986
Experimental Protocol: Mitochondrial Uncoupling Assay (Conceptual Reconstruction based on typical 1980s methods)
  • Isolation of Mitochondria: Rat liver mitochondria would have been isolated by differential centrifugation of a liver homogenate in a buffered sucrose solution. The final mitochondrial pellet would be resuspended in an appropriate assay buffer.

  • Oxygen Consumption Measurement: Mitochondrial respiration (oxygen consumption) would have been measured polarographically using a Clark-type oxygen electrode in a temperature-controlled reaction vessel.

  • Assay Conditions: Mitochondria would be incubated in a respiration medium containing substrates for the electron transport chain (e.g., glutamate and malate for Complex I, or succinate for Complex II).

  • Addition of this compound: After establishing a baseline state 4 respiration (substrate-dependent, ADP-limited), this compound would be added at various concentrations.

  • Measurement of Uncoupling: An increase in the rate of oxygen consumption after the addition of this compound, without the addition of ADP, would indicate uncoupling of respiration from phosphorylation. This is because the proton gradient is dissipated by the ionophore, causing the electron transport chain to work at a maximal rate to try and restore it.

  • Controls: Control experiments would have been performed with known uncouplers (e.g., 2,4-dinitrophenol) and inhibitors of the respiratory chain to validate the assay.

The proposed mechanism of mitochondrial uncoupling by this compound is visualized in the following diagram.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ into intermembrane space ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP produces ProtonGradient->ATPSynthase Drives ATP synthesis H_high High [H+] This compound This compound H_low Low [H+] This compound->ProtonGradient Dissipates gradient by transporting H+ back into matrix

Caption: Mechanism of mitochondrial uncoupling by this compound.

Conclusion

The early studies on this compound, initiated by its discovery in 1968, were pivotal in identifying its potent antiprotozoal and anthelmintic activities. While detailed quantitative data from the earliest publications are sparse in modern searchable literature, the foundational work established it as a membrane-active agent. Subsequent research, building on these early findings, has elucidated its dual mechanism of action as an ion carrier and pore-former, with a significant impact on mitochondrial function through the uncoupling of oxidative phosphorylation. These pioneering investigations have paved the way for a deeper understanding of peptaibol antibiotics and their potential as therapeutic agents.

References

Unraveling Antiamoebin: A Technical Guide to its Structural Determination by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol family of fungal antibiotics, exhibits potent antiamoebic and membrane-modifying activities.[1] Understanding its three-dimensional structure at an atomic level is paramount for elucidating its mechanism of action and for guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structural determination of this compound I by X-ray crystallography, compiling data from key studies to offer a comprehensive resource for researchers in the field. The primary crystal structures discussed are the 1.4 Å resolution structure of this compound I and the 1.0 Å resolution structure of an this compound-octanol solvate, which provides insights into the peptide's conformation in a membrane-mimetic environment.[1][2][3]

Experimental Protocols

The successful determination of the crystal structure of this compound involves a series of meticulous experimental steps, from crystallization to data analysis. The following protocols are synthesized from the methodologies reported in the primary literature.

Crystallization

The initial and often most challenging step is to obtain high-quality crystals suitable for X-ray diffraction.

This compound I:

  • Method: Vapor Diffusion.

  • Crystallization Solution: Crystals of this compound I were grown from a solution containing methanol.[4] While the specific precipitating agents are not detailed in the abstract, methanol was the solvent from which the crystals were obtained.[4]

This compound-Octanol Solvate:

  • Method: Cocrystallization.

  • Crystallization Solution: Crystals were obtained from a 1:1 methanol/n-octanol mixture over a period of several weeks.[5] This approach was designed to create a membrane-mimetic environment for the peptaibol.[2][3][5]

X-ray Data Collection

Once suitable crystals are obtained, they are exposed to an X-ray beam to generate diffraction patterns.

This compound I:

  • Resolution: 1.4 Å.[1]

  • Further details on the data collection parameters were not available in the provided search results.

This compound-Octanol Solvate:

  • Temperature: Data were measured at -50°C.[5]

  • Radiation Source: CuKα radiation (λ = 1.5428 Å).[5]

  • Diffractometer: Four-circle diffractometer.[5]

  • Scan Mode: θ/2θ scan mode.[5]

  • Scan Width: 2.0° + 2θ(α1 − α2).[5]

  • Scan Speed: 14°/min.[5]

  • Maximum Resolution: 1.0 Å (2θmax = 100°).[5]

Structure Solution and Refinement

The collected diffraction data is then processed to solve the phase problem and refine the atomic model.

This compound I:

  • The search results did not provide specific details on the structure solution and refinement methods for this particular structure.

This compound-Octanol Solvate:

  • Phasing Method: Molecular Replacement. The initial placement of the this compound molecules in the unit cell was achieved using the known structure of Leu-zervamicin as a model in the program X-PLOR.[2][5]

  • Refinement: The structure was refined through alternate cycles of ordinary least-squares refinement and difference maps. This process corrected the initial model and located the three cocrystallized octanol molecules.[5]

  • Final Agreement Factor (R1): 11.95% for 4,113 observed reflections [>4σ(F)].[2][3]

Data Presentation

The crystallographic data for the two determined structures of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for this compound I
ParameterValueReference
PDB ID1JOH[1]
Resolution (Å)1.4[1]

Note: Detailed crystallographic data for this structure were not available in the initial search results.

Table 2: Crystallographic Data for this compound-Octanol Solvate
ParameterValueReference
PDB IDNot explicitly stated, but related to the Karle et al. publication[6]
Molecular FormulaC₈₂H₁₂₇N₁₇O₂₀·3C₈H₁₇OH[2][5]
Molecular Weight1623.0 + 390.7[2][5]
Space GroupP2₁2₁2₁[2][3][5]
Unit Cell Dimensions (Å)a = 9.143(2), b = 28.590(8), c = 44.289(8)[2][3][5]
Volume (ų)11578[2][5]
Z4[2][3][5]
Calculated Density (g/cm³)1.158[2][5]
Resolution (Å)~1.0[2][3]
R1 Factor11.95%[2][3]

Visualizations

Experimental Workflow for X-ray Crystallography of this compound

The following diagram illustrates the general workflow for determining the crystal structure of a peptide like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_output Final Output Purification This compound Purification (e.g., HPLC) Crystallization Crystallization (Vapor Diffusion or Cocrystallization) Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting XrayExposure X-ray Exposure (Synchrotron or In-house source) CrystalMounting->XrayExposure Diffraction Diffraction Pattern Generation XrayExposure->Diffraction DataProcessing Data Processing (Indexing, Integration, Scaling) Diffraction->DataProcessing Phasing Phase Determination (e.g., Molecular Replacement) DataProcessing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation PDB Deposition to Protein Data Bank (PDB) Validation->PDB

References

Unveiling the Ionophoric Activity of Antiamoebin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial activity primarily through its function as an ionophore. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's ability to transport ions across cellular membranes. We will delve into its dual functionality as both an ion carrier and a channel-former, its distinct cation selectivity, and the downstream signaling events, including the induction of apoptosis. This document synthesizes key quantitative data, details established experimental protocols for its study, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of this compound's ionophoric properties.

Introduction: The Dual-Mode Ionophore

This compound is a 16-residue fungal peptide antibiotic characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Its structure, a bent α-helix, is crucial for its interaction with and insertion into lipid bilayers.[1] Unlike many other peptaibols, this compound exhibits a versatile mechanism of ion transport. While it can form discrete ion channels under certain conditions, its primary membrane-modifying activity appears to be that of an ion carrier.[1][2] This dual-mode activity distinguishes it from well-studied channel-forming peptaibols like alamethicin.

The ionophoric activity of this compound leads to a dissipation of the electrochemical gradients across cellular membranes, disrupting cellular homeostasis and ultimately leading to cell death. This guide will explore the specifics of this activity, from the biophysical characterization of ion transport to the cellular consequences.

Quantitative Analysis of Ion Transport

The ionophoric activity of this compound has been quantified through various biophysical techniques, primarily single-channel conductance studies and molecular dynamics simulations. The following tables summarize the key quantitative data regarding its channel-forming properties.

ParameterValueConditionsReference
Oligomeric State HexamerMolecular Dynamics Simulation[3]
Single-Channel Conductance 90 pS1 M KCl, 75 mV[3]
74 ± 20 pS (calculated)1 M KCl, 75 mV[1][3]
115 ± 34 pS (calculated)1 M KCl, 150 mV[1][3]
Ion Selectivity Cation SelectiveMolecular Dynamics Simulation[1][3]

Table 1: Key Quantitative Data on this compound's Ion Channel Properties

IonFree Energy Barrier (kcal/mol)MethodReference
K+2.2Molecular Dynamics Simulation[1][3]
Cl-5.0Molecular Dynamics Simulation[1][3]

Table 2: Free Energy Barriers for Ion Translocation through the this compound Channel

Experimental Protocols for Studying Ionophore Activity

The investigation of this compound's ionophoric activity relies on a suite of specialized biophysical and cell-based assays. This section provides detailed methodologies for three key experimental approaches.

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion channel activity in a controlled, artificial lipid bilayer.

Objective: To reconstitute this compound channels into a planar lipid bilayer and record single-channel currents to determine conductance and gating kinetics.

Materials:

  • BLM chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (100-200 µm diameter).

  • Ag/AgCl electrodes.

  • Low-noise voltage-clamp amplifier.

  • Data acquisition system.

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • This compound stock solution in ethanol.

Methodology:

  • Membrane Formation:

    • Pre-treat the aperture in the BLM chamber by painting it with the lipid solution.

    • Fill both the cis and trans compartments with the electrolyte solution, ensuring the solution levels are equal.

    • Form the bilayer by painting the lipid solution across the aperture. The thinning of the lipid film to a bilayer can be monitored by observing the interference colors or by measuring the membrane capacitance.

  • This compound Incorporation:

    • Add a small aliquot of the this compound stock solution to the cis compartment while stirring gently. The final concentration will need to be optimized empirically, typically in the nanomolar to low micromolar range.

    • Monitor the membrane for the spontaneous insertion of this compound channels, which will be observed as discrete, stepwise increases in the transmembrane current.

  • Data Recording:

    • Apply a constant holding potential (e.g., +100 mV) across the membrane using the voltage-clamp amplifier.

    • Record the single-channel currents. The amplitude of the current steps at a given voltage is used to calculate the single-channel conductance (G = I/V).

    • Vary the holding potential to determine the current-voltage (I-V) relationship of the channel.

    • Analyze the recordings to determine the open and closed times of the channel, providing insights into its gating kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_blm Prepare BLM Chamber form_blm Form Bilayer prep_blm->form_blm prep_lipid Prepare Lipid Solution prep_lipid->form_blm prep_elec Prepare Electrolyte prep_elec->form_blm prep_anti Prepare this compound incorp_anti Incorporate this compound prep_anti->incorp_anti form_blm->incorp_anti record_data Record Single-Channel Currents incorp_anti->record_data calc_cond Calculate Conductance record_data->calc_cond det_iv Determine I-V Relationship record_data->det_iv analyze_kinetics Analyze Gating Kinetics record_data->analyze_kinetics G start Start prep_pipette Prepare & Fill Pipette start->prep_pipette form_seal Form Gigaohm Seal prep_pipette->form_seal cell_attached Cell-Attached Recording form_seal->cell_attached excise_patch Excise Patch? cell_attached->excise_patch whole_cell Establish Whole-Cell cell_attached->whole_cell Rupture Patch inside_out Inside-Out Recording excise_patch->inside_out Yes record_data Record Currents excise_patch->record_data No inside_out->record_data pull_pipette Pull Pipette whole_cell->pull_pipette outside_out Outside-Out Recording pull_pipette->outside_out outside_out->record_data analyze Analyze Data record_data->analyze G This compound This compound membrane Cell Membrane This compound->membrane inserts into/interacts with ion_influx Cation Influx (e.g., Ca²⁺) membrane->ion_influx mito Mitochondrion ion_influx->mito Ca²⁺ uptake mPTP mPTP Opening mito->mPTP delta_psi_m ΔΨm Dissipation mPTP->delta_psi_m cyto_c Cytochrome c Release delta_psi_m->cyto_c apaf1 Apaf-1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome pro_casp9 Pro-caspase-9 apoptosome->pro_casp9 recruits & activates casp9 Activated Caspase-9 apoptosome->casp9 pro_casp3 Pro-caspase-3 casp9->pro_casp3 cleaves & activates casp3 Activated Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis cleaves substrates

References

An In-depth Technical Guide to the Interaction of Antiamoebin with Lipid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial activity primarily through its interaction with the lipid membranes of target organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its dual functionality as both an ion carrier and a pore-forming agent. This document synthesizes key quantitative data, details established experimental protocols for studying its membrane interactions, and presents visual representations of its proposed mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of membrane biophysics, antimicrobial peptide research, and drug development.

Introduction

This compound is a microheterogeneous fungal antibiotic belonging to the peptaibol class of peptides, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] Its structure, largely helical with a significant bend in the central region due to the presence of proline and hydroxyproline residues, is a key determinant of its interaction with lipid bilayers.[1] Unlike many other pore-forming peptides, this compound exhibits a nuanced mechanism of action, capable of disrupting membrane ion gradients through two distinct processes: acting as a mobile ion carrier and forming discrete transmembrane channels.[1][2] This dual functionality makes it a fascinating subject for the study of peptide-lipid interactions and a potential lead for the development of novel antimicrobial agents.

Mechanism of Interaction with Lipid Membranes

The interaction of this compound with lipid membranes is a multi-step process that begins with its partitioning into the membrane interface and culminates in the disruption of the membrane's barrier function. The specific mechanism employed by this compound appears to be dependent on factors such as its concentration and the properties of the lipid bilayer.

Ion Carrier Mechanism

At lower concentrations, this compound is proposed to function primarily as an ion carrier.[1] In this model, the bent helical structure of the monomeric or dimeric form of this compound complexes with an ion at the membrane interface. This peptide-ion complex then translocates across the lipid bilayer, releasing the ion on the opposite side and thereby dissipating the electrochemical gradient. This carrier-like activity is thought to contribute to a background conductance observed in electrophysiological studies.[2]

Pore Formation Mechanism

Under specific conditions, likely at higher peptide-to-lipid ratios, this compound molecules can self-assemble within the membrane to form transmembrane pores or channels.[2] Molecular dynamics simulations suggest that the conducting state of the this compound channel is likely a hexameric bundle of helices.[3] These channels provide a pathway for the passive diffusion of ions across the membrane, leading to a more significant and rapid disruption of cellular ion homeostasis. Unlike many other peptaibols like alamethicin, the channel-forming activity of this compound appears to be largely voltage-insensitive.[2]

Antiamoebin_Mechanism_of_Action Antiamoebin_Monomer_Aq This compound Monomer Antiamoebin_Monomer_Mem Membrane-Associated Monomer Ion_Carrier_Complex Ion Carrier Complex Antiamoebin_Monomer_Mem->Ion_Carrier_Complex Ion Binding (Low Concentration) Pore_Formation Hexameric Pore Antiamoebin_Monomer_Mem->Pore_Formation Self-Assembly (High Concentration) Ion_Carrier_Complex->Ion_Carrier_Complex Pore_Formation->Pore_Formation BLM_Workflow Prepare_Chamber Prepare BLM Chamber Form_Bilayer Form Lipid Bilayer Prepare_Chamber->Form_Bilayer Measure_Capacitance Measure Capacitance Form_Bilayer->Measure_Capacitance Add_this compound Add this compound to Cis Chamber Measure_Capacitance->Add_this compound Apply_Voltage Apply Transmembrane Voltage Add_this compound->Apply_Voltage Record_Current Record Ionic Current Apply_Voltage->Record_Current Analyze_Data Analyze Single-Channel Data Record_Current->Analyze_Data End End Analyze_Data->End

References

Antiamoebin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin is a member of the peptaibol family, a class of peptide antibiotics of fungal origin characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] These peptides are known for their ability to interact with and disrupt cell membranes, leading to a range of biological activities, including antibacterial, antifungal, and, as the name suggests, antiamoebic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and its mechanism of action.

Physicochemical Properties

This compound is a microheterogeneous mixture of related peptides, with this compound I being the most studied component. The data presented here primarily pertains to this compound I.

General Properties
PropertyValueSource
Chemical Class Peptaibol[1]
Biological Origin Fungi of the species Emericellopsis, Cephalosporium, and Stilbella[1]
CAS Number 12692-85-2[2]
Physical Properties
PropertyValueNotes
Molecular Formula C₈₀H₁₂₃N₁₇O₂₀For this compound I
Molecular Weight 1642.9 g/mol For this compound I
Melting Point Not availableData not found in publicly accessible literature.
Solubility Peptaibols are generally poorly soluble in water. Their solubility in organic solvents like methanol, ethanol, and DMSO is expected to be higher, but quantitative data for this compound is not available.
    WaterPoor
    MethanolSolubleUsed as a solvent for NMR studies.
    EthanolLikely solubleGeneral property of peptaibols.
    DMSOLikely solubleGeneral property of peptaibols.
Appearance White crystalline solidGeneral appearance of purified peptides.
Chemical Structure

This compound I is a 16-residue peptaibol with the following amino acid sequence:

Ac-Phe-Aib-Aib-Aib-D-Iva-Gly-Leu-Aib-Aib-Hyp-Gln-D-Iva-Hyp-Aib-Pro-Phl

Where:

  • Ac is an acetyl group

  • Phe is Phenylalanine

  • Aib is α-aminoisobutyric acid

  • Iva is Isovaline

  • Gly is Glycine

  • Leu is Leucine

  • Hyp is Hydroxyproline

  • Gln is Glutamine

  • Pro is Proline

  • Phl is Phenylalaninol

The presence of multiple Aib residues induces a helical conformation, while the proline and hydroxyproline residues introduce a significant bend in the peptide backbone.[1]

Spectral Properties

Detailed spectral data for this compound is crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in determining the solution-state structure of this compound I.

Table of Representative ¹H and ¹³C NMR Chemical Shifts (in Methanol-d₄)

Note: The following is a generalized representation. Specific chemical shift assignments for every proton and carbon in this compound I are extensive and typically found in specialized publications.

Atom TypeRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Amide (NH) 7.0 - 8.5-
α-Protons (CαH) 3.5 - 5.050 - 65
Side Chain Protons 0.8 - 4.015 - 70
Aromatic Protons (Phe) 7.2 - 7.5125 - 140
Carbonyl Carbons (C=O) -170 - 180
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of this compound.

Table of Expected m/z Values for this compound I in ESI-MS

IonExpected m/z
[M+H]⁺ 1643.9
[M+Na]⁺ 1665.9
[M+K]⁺ 1681.9
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the secondary structure of this compound.

Table of Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3300 N-H stretching (amide A)
~1650 C=O stretching (amide I)
~1540 N-H bending and C-N stretching (amide II)

Mechanism of Action: Ion Channel Formation

This compound exerts its biological activity by forming ion channels or pores in the cell membrane. This disrupts the electrochemical gradient across the membrane, leading to cell death. The process is thought to involve the following steps:

  • Monomer Partitioning: Individual this compound molecules partition from the aqueous phase into the lipid bilayer of the cell membrane.

  • Aggregation: Monomers aggregate within the membrane to form multimeric structures. The exact stoichiometry is a subject of ongoing research, with evidence suggesting the formation of tetramers, hexamers, or octamers.

  • Channel Formation: The aggregated complex arranges to form a transmembrane pore with a hydrophilic interior, allowing the passage of ions.

  • Ion Flux: The channel facilitates the uncontrolled movement of ions (primarily cations) across the membrane, disrupting the cell's ion homeostasis.

  • Cellular Disruption: The loss of the membrane potential and ionic gradients leads to a cascade of events, ultimately resulting in cell lysis and death.

Antiamoebin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A This compound Monomers B Monomer Partitioning A->B C Membrane-Associated Monomers B->C D Aggregation C->D E Multimeric Complex D->E F Channel Formation E->F G Transmembrane Ion Channel F->G H Ion Flux (e.g., K⁺, Na⁺) G->H I Disruption of Ion Gradient H->I J Loss of Membrane Potential I->J K Cell Death J->K

Caption: Mechanism of this compound-induced ion channel formation and subsequent cell death.

Experimental Protocols

The following sections provide generalized protocols for key experiments used in the characterization of this compound. These are intended to be representative and may require optimization for specific laboratory conditions and instrumentation.

NMR Spectroscopy of a Peptaibol (Generalized)

Objective: To determine the solution-state structure and dynamics of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • 1D ¹H Spectrum: To identify all proton resonances.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information on the peptide's 3D structure.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D ¹H-¹⁵N HSQC (if ¹⁵N-labeled): To correlate amide protons with their corresponding nitrogen atoms.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of all protons and carbons by analyzing the pattern of cross-peaks in the 2D spectra.

    • Use the distance restraints from the NOESY spectra as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

NMR_Workflow A Purified this compound B Dissolve in Methanol-d₄ A->B C NMR Sample B->C D Acquire 1D & 2D NMR Spectra (¹H, TOCSY, NOESY, HSQC) C->D E Process NMR Data D->E F Assign Chemical Shifts E->F G Extract NOE Restraints F->G H Calculate 3D Structure G->H I Structural Ensemble H->I

Caption: Generalized workflow for the NMR-based structure determination of this compound.

MALDI-TOF Mass Spectrometry of a Peptaibol (Generalized)

Objective: To determine the accurate molecular weight of this compound and to assess its purity.

Methodology:

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile and water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Dissolve the purified this compound sample in the same solvent mixture as the matrix to a concentration of approximately 1 mg/mL.

  • Target Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry to form a crystalline layer.

    • Spot 1 µL of the this compound solution on top of the dried matrix spot.

    • Spot another 1 µL of the matrix solution on top of the sample spot and allow it to co-crystallize.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for this compound (e.g., m/z 1000-2000).

    • Calibrate the instrument using a standard peptide mixture with known molecular weights.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) forms of this compound.

    • Compare the observed m/z values with the calculated theoretical values to confirm the identity and purity of the sample.

Planar Lipid Bilayer Recording of Ion Channels (Generalized)

Objective: To characterize the ion channel properties of this compound, including its conductance and ion selectivity.

Methodology:

  • Bilayer Formation:

    • Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).

    • "Paint" the lipid solution across a small aperture (e.g., 100-200 µm diameter) separating two aqueous compartments (cis and trans) in a specialized chamber.

    • Monitor the formation of a stable bilayer by measuring the electrical capacitance.

  • Channel Incorporation:

    • Add a small aliquot of a dilute solution of this compound to the cis compartment.

    • The peptide will spontaneously insert into the lipid bilayer.

  • Data Recording:

    • Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp amplifier.

    • Record the ionic current flowing through the bilayer. The spontaneous insertion of this compound channels will be observed as discrete, step-like increases in current.

  • Data Analysis:

    • Analyze the current recordings to determine the single-channel conductance (calculated from the current step amplitude and the applied voltage).

    • By varying the ionic composition of the solutions in the cis and trans compartments, the ion selectivity of the channel can be determined.

Conclusion

This compound represents a fascinating class of membrane-active peptides with significant biological activity. Its well-defined helical structure, punctuated by a characteristic bend, allows it to self-assemble within lipid bilayers to form ion channels. This technical guide has summarized the key physical and chemical properties of this compound and provided an overview of the experimental methodologies used for its characterization. Further research into the specific downstream cellular consequences of this compound-induced ion flux and the development of more detailed experimental protocols will undoubtedly enhance our understanding of this potent peptaibol and its potential applications in drug development.

References

A Historical Perspective on Antiamoebin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol family of antibiotics, has been a subject of scientific inquiry for decades due to its unique biological activity, particularly its potent effect against amoebas. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, structural elucidation, mechanism of action, and the key experimental methodologies that have been pivotal in understanding this fascinating molecule.

Discovery and Isolation

This compound is a naturally occurring microheterogeneous fungal antibiotic produced by various species of the genus Emericellopsis. Historically, the isolation of this compound involves the cultivation of the producing fungus, followed by extraction and purification of the active compounds.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a generalized representation based on methods used for the isolation of peptaibols from Emericellopsis species. Specific details may have varied between original research groups.

  • Fungal Cultivation: Emericellopsis species are typically grown in a liquid fermentation medium rich in nutrients to encourage the production of secondary metabolites, including this compound. The culture is incubated for a specific period under controlled temperature and aeration to achieve optimal yield.

  • Extraction: The fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate, containing the secreted this compound, is then subjected to solvent extraction, commonly using ethyl acetate. The organic solvent extracts the lipophilic peptaibols from the aqueous medium.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude residue containing a mixture of Antiamoebins and other metabolites.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to purify the different this compound components.

    • Silica Gel Chromatography: The crude extract is often first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

    • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC. This technique separates the different this compound isoforms based on their hydrophobicity, yielding highly pure compounds for structural and functional studies.

Structural Elucidation

The determination of the three-dimensional structure of this compound was a landmark in understanding its function. The primary techniques employed were X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound I, a major component of the this compound complex, has a unique helical structure with a significant bend in the middle, a consequence of its high content of proline and hydroxyproline residues[1][2].

X-ray Crystallography

The crystal structure of this compound I was determined at a resolution of 1.4 Å, providing a detailed atomic-level view of the molecule[2].

The following is a generalized protocol for macromolecular X-ray crystallography.

  • Crystallization: Purified this compound I is dissolved in a suitable solvent (e.g., methanol). Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). A drop containing the this compound solution is equilibrated against a reservoir solution containing a precipitant, leading to the slow formation of single crystals.

  • Data Collection: A single crystal is mounted and exposed to a collimated beam of X-rays, often from a synchrotron source. As the crystal is rotated, the X-rays are diffracted by the electrons in the molecule, producing a pattern of spots on a detector.

  • Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule. By fitting the known amino acid sequence of this compound I into this map, a three-dimensional model of the molecule is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the solution structure of this compound and providing insights into its conformational dynamics[3][4]. Studies in methanol have shown that the peptide can adopt both right-handed and left-handed helical conformations, suggesting a degree of flexibility that may be important for its function[3].

This protocol outlines the general steps for determining the solution structure of a peptide like this compound.

  • Sample Preparation: A highly purified sample of this compound is dissolved in a deuterated solvent, such as methanol-d4, to minimize solvent interference in the NMR spectrum.

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

    • 1D ¹H NMR: To obtain a general overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • Structure Calculation: The distance and dihedral angle constraints obtained from the NMR data are used as input for structure calculation programs. These programs generate an ensemble of structures that are consistent with the experimental data, providing a model of the peptide's conformation in solution.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably its potent action against amoebas such as Entamoeba histolytica[5][6][7][8]. While specific MIC and IC50 values for this compound against a wide range of organisms are not extensively reported in early literature, its membrane-modifying activity is well-documented.

Quantitative Data

The following tables summarize relevant quantitative data from this compound research and comparative data for other antiamoebic drugs.

Table 1: Single-Channel Conductance of this compound

ParameterValueConditionsReference
Single-Channel Conductance90 pS1 M KCl[9]
Estimated Hexamer Conductance74 ± 20 pS75 mV, 1 M KCl[10][11]
Estimated Hexamer Conductance115 ± 34 pS150 mV, 1 M KCl[10][11]

Table 2: Comparative in vitro Activity of Antiamoebic Drugs against Entamoeba histolytica

DrugMean IC50 (µM) - Clinical IsolatesIC50 (µM) - Reference Strain (HM1:IMSS)Reference
Metronidazole13.29.5[5]
Chloroquine26.315.5[5]
Emetine31.229.9[5]
Tinidazole12.410.2[5]
Metronidazole20.01-[8]
Tinidazole16.1-[8]
Metronidazole (Standard)-1.8[1]
Dual Mechanism of Action: Ion Carrier and Pore-Former

A key finding in this compound research is its dual mechanism of action on biological membranes. It can function as both an ion carrier and a pore-forming agent, a rare characteristic among membrane-active peptides[12].

  • Ion Carrier Model: At lower concentrations, this compound is thought to act as an ionophore, binding to cations and facilitating their transport across the lipid bilayer. This carrier-like activity disrupts the ion gradients essential for cell survival.

  • Pore-Forming Model: At higher concentrations, this compound monomers can aggregate within the membrane to form transmembrane pores or channels[12]. These pores allow the unregulated passage of ions and small molecules, leading to cell lysis.

This technique is used to study the properties of individual ion channels formed by molecules like this compound.

  • Bilayer Formation: An artificial planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • This compound Incorporation: this compound is added to one of the compartments. The hydrophobic nature of the peptide facilitates its insertion into the lipid bilayer.

  • Electrophysiological Recording: A voltage is applied across the membrane, and the resulting ionic current is measured using sensitive amplifiers. The opening and closing of individual this compound channels are observed as discrete steps in the current trace.

  • Data Analysis: The amplitude of the current steps is used to calculate the single-channel conductance, providing information about the size and ion selectivity of the pore.

This assay is used to assess the ability of this compound to disrupt the integrity of lipid vesicles, mimicking its effect on cell membranes.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A fluorescent dye (e.g., calcein or carboxyfluorescein) is encapsulated at a self-quenching concentration within the vesicles.

  • Leakage Measurement: The dye-loaded vesicles are diluted in a buffer, and the baseline fluorescence is measured. This compound is then added to the vesicle suspension.

  • Fluorescence Monitoring: If this compound disrupts the vesicle membrane, the encapsulated dye leaks out and is diluted in the external medium, resulting in an increase in fluorescence. The rate and extent of this fluorescence increase are monitored over time to quantify the membrane-disrupting activity of the peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound research.

Antiamoebin_Isolation_Workflow A Fungal Cultivation (Emericellopsis sp.) B Solvent Extraction of Culture Filtrate A->B C Concentration of Crude Extract B->C D Silica Gel Chromatography C->D E Reversed-Phase HPLC D->E F Pure this compound Isoforms E->F

Caption: Workflow for the isolation and purification of this compound.

Antiamoebin_Structure_Elucidation cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy X1 Crystallization X2 X-ray Diffraction X1->X2 X3 Electron Density Map X2->X3 X4 3D Structure Model X3->X4 N1 Sample in Solution N2 Acquisition of 1D/2D Spectra N1->N2 N3 Distance & Angle Constraints N2->N3 N4 Solution Structure Ensemble N3->N4

Caption: Key experimental workflows for this compound structure determination.

Antiamoebin_Mechanism_of_Action Monomer This compound Monomer Membrane Lipid Bilayer Monomer->Membrane Partitioning Carrier Ion Carrier Complex Membrane->Carrier Low Concentration Pore Transmembrane Pore Membrane->Pore High Concentration (Aggregation) Disruption Membrane Disruption & Cell Lysis Carrier->Disruption Ion Gradient Dissipation Pore->Disruption Unregulated Ion Flux

Caption: Dual mechanism of action of this compound on lipid bilayers.

Conclusion

The historical research on this compound has laid a crucial foundation for understanding this potent antiamoebic peptide. From its isolation from Emericellopsis to the detailed elucidation of its unique bent-helical structure and its fascinating dual mechanism of action, the scientific journey has been marked by the application of sophisticated biophysical and biochemical techniques. This guide provides a technical overview of these key findings and methodologies, serving as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and membrane biophysics. Further research into the specific structure-activity relationships of different this compound isoforms and their potential for therapeutic development remains a promising area of investigation.

References

Methodological & Application

Application Notes and Protocols for Planar Lipid Bilayer Recording of Antiamoebin Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol family of antibiotics, forms ion channels in lipid membranes. These channels serve as a valuable model system for studying the fundamental principles of ion transport and channel gating. Planar lipid bilayer (PLB) electrophysiology is a powerful technique to investigate the biophysical properties of this compound channels at the single-molecule level. This document provides detailed application notes and protocols for the successful reconstitution and recording of this compound channels in a planar lipid bilayer system.

This compound is a polypeptide antibiotic that self-assembles within a phospholipid membrane to form ion-permeable pores.[1] Structural and simulation studies suggest that the functional channel is likely an octameric or hexameric bundle of this compound monomers, creating a funnel-shaped pore through the membrane.[1][2][3] These channels exhibit cation selectivity and share functional similarities with bacterial potassium channels, making them an excellent model for more complex ion channel systems.[1]

Quantitative Data Summary

The biophysical properties of this compound channels have been characterized through a combination of experimental recordings and molecular dynamics simulations. The following tables summarize the key quantitative data available.

ParameterValueConditionsSource
Single-Channel Conductance90 pS1 M KCl, 75 mV[4] (experimentally referenced)
74 ± 20 pS1 M KCl, 75 mV[2][3] (simulation)
115 ± 34 pS1 M KCl, 150 mV[2][3] (simulation)
ParameterValueMethodSource
Ion SelectivityCation SelectiveMolecular Dynamics Simulation[2][3]
Free Energy Barrier (K⁺)2.2 kcal/molMolecular Dynamics Simulation[2][3]
Free Energy Barrier (Cl⁻)~5 kcal/molMolecular Dynamics Simulation[2][3]

Experimental Protocols

Materials and Reagents
  • Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform.

  • Solvent: n-decane.

  • This compound: Stock solution in a suitable organic solvent (e.g., methanol or ethanol).

  • Electrolyte Solutions: Degassed and filtered (0.2 µm filter) solutions of desired salts (e.g., 1 M KCl, 0.1 M KCl).

  • Buffer: HEPES or Tris, pH adjusted to the desired value (typically 7.2-7.4).

  • Planar Lipid Bilayer Setup: Including bilayer cup and chamber, Ag/AgCl electrodes, headstage, amplifier, data acquisition system, and Faraday cage.

Protocol 1: Formation of the Planar Lipid Bilayer

This protocol describes the "painting" method for forming a solvent-containing planar lipid bilayer.

  • Prepare the Lipid Solution: In a clean glass vial, evaporate the chloroform from the lipid stock solution under a gentle stream of nitrogen gas. Redissolve the lipid film in n-decane to a final concentration of 10-25 mg/mL.

  • Assemble the Bilayer Chamber: Clean the bilayer cup and chamber thoroughly with ethanol and deionized water, then dry completely. Place the cup into the chamber, creating two separate compartments (cis and trans).

  • Fill the Chambers: Add the desired electrolyte solution to the trans (ground) chamber first, ensuring the solution level is above the aperture in the cup. Then, carefully add the electrolyte solution to the cis (headstage) chamber to the same level.

  • Pre-treat the Aperture: Using a fine paintbrush or a glass rod, apply a small amount of the lipid/n-decane solution to the aperture in the bilayer cup.

  • Form the Bilayer: Carefully paint a small amount of the lipid solution across the aperture. The formation of a lipid annulus (a thick ring of lipid and solvent) will be visible. Over time (minutes to an hour), the lipid film will thin out in the center, forming a bilayer.

  • Monitor Bilayer Formation: The formation of a stable bilayer can be monitored electrically by applying a small voltage (e.g., 10-20 mV) and observing the capacitance of the membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm². Visually, a formed bilayer will appear black under reflected light (a "black lipid membrane" or BLM).

Protocol 2: Reconstitution of this compound Channels
  • Prepare this compound Dilution: Prepare a dilute working solution of this compound from the stock solution in ethanol or methanol. The final concentration in the chamber should be in the nanomolar to low micromolar range.

  • Incorporate this compound: Add a small aliquot (1-5 µL) of the diluted this compound solution to the cis chamber while gently stirring the aqueous solution.

  • Monitor Channel Insertion: With a constant holding potential applied across the bilayer (e.g., +100 mV), monitor the current trace for discrete, step-like increases in current. These steps represent the insertion of single this compound channels into the membrane.

  • Achieve Single-Channel Recordings: If multiple channels incorporate, you can sometimes encourage channel dissociation by reversing the voltage polarity or waiting for channels to spontaneously exit the bilayer. For more controlled incorporation, a lower concentration of this compound can be used.

Protocol 3: Single-Channel Data Acquisition and Analysis
  • Voltage Protocol: To characterize the voltage-dependence of the channel, apply a series of voltage steps (e.g., from -150 mV to +150 mV in 20 mV increments) and record the resulting single-channel currents.

  • Data Acquisition: Acquire the data at a suitable sampling rate (e.g., 10 kHz) and filter it with a low-pass filter (e.g., 1-2 kHz) to reduce noise.

  • Data Analysis:

    • Amplitude Histogram: Generate an all-points histogram of the current data at a given voltage. The peaks in the histogram will correspond to the closed state and the open state(s) of the channel. The difference in current between the peaks gives the single-channel amplitude.

    • Current-Voltage (I-V) Relationship: Plot the single-channel current amplitude as a function of the applied voltage. The slope of this plot gives the single-channel conductance.

    • Open Probability (P_open): Calculate the fraction of time the channel spends in the open state at different voltages. This can be determined from the area under the peaks in the amplitude histogram or by analyzing the dwell times in the open and closed states.

    • Dwell Time Analysis: Fit exponential functions to the distributions of open and closed times to determine the mean open and closed lifetimes of the channel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_blm Bilayer Formation & Reconstitution cluster_recording Data Acquisition & Analysis prep_lipids Prepare Lipid Solution (e.g., DPhPC in n-decane) form_blm Form Planar Lipid Bilayer (Painting Method) prep_lipids->form_blm prep_peptide Prepare this compound Stock Solution add_peptide Add this compound to Cis Chamber prep_peptide->add_peptide prep_solutions Prepare Electrolyte Solutions prep_solutions->form_blm form_blm->add_peptide monitor_insertion Monitor Channel Insertion add_peptide->monitor_insertion apply_voltage Apply Voltage Protocol monitor_insertion->apply_voltage record_current Record Single-Channel Currents apply_voltage->record_current analyze_data Analyze Data (I-V, P_open, Dwell Times) record_current->analyze_data

Caption: Experimental workflow for this compound channel recording.

Antiamoebin_Channel_Formation cluster_membrane Lipid Bilayer monomers This compound Monomers in Solution adsorption Monomer Adsorption to Membrane Surface monomers->adsorption insertion Voltage-Dependent Insertion adsorption->insertion assembly Self-Assembly into Hexameric/Octameric Pore insertion->assembly channel Functional Ion Channel assembly->channel

Caption: Proposed mechanism of this compound channel formation.

References

Application Note and Protocol: Single-Channel Analysis of Antiamoebin in Artificial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol family of fungal antibiotics, is known to form ion channels in lipid membranes.[1] Its ability to modify membrane permeability makes it a subject of interest for understanding antimicrobial mechanisms and for potential applications in drug development. Single-channel analysis using artificial lipid bilayers is a powerful electrophysiological technique to characterize the biophysical properties of ion channels like this compound at the molecular level.[2][3][4] This document provides detailed protocols for the formation of artificial lipid membranes, the incorporation of this compound, and the subsequent single-channel data acquisition and analysis.

Quantitative Data Summary

The biophysical properties of this compound channels have been characterized through single-channel recordings and molecular dynamics simulations.[5][6][7] The key quantitative data are summarized in the tables below.

ParameterValueConditionsReference
Single-Channel Conductance90 pS1 M KCl, 75 mV[6]
Estimated Conductance (Hexamer)74 ± 20 pS1 M KCl, 75 mV[5][6][7]
Estimated Conductance (Hexamer)115 ± 34 pS1 M KCl, 150 mV[5][6][7]
Ion SelectivityCation selective (K⁺ > Cl⁻)Not specified[5][6][7]
Free Energy Barrier for K⁺2.2 kcal/molNot specified[5][6][7]
Free Energy Barrier for Cl⁻~5 kcal/molNot specified[5][6][7]

Table 1: Conductance and Selectivity of this compound Channels

ParameterDescriptionReference
Oligomeric StateProposed to be a hexamer of six monomers. Tetrameric forms appear non-conducting, while octameric forms have significantly higher conductance than observed experimentally.[5][6][7]
Gating BehaviorExhibits a single conductance level, suggesting a stable channel structure. Ion crossing events follow Poisson statistics, indicating they are uncorrelated.[6]
StructureThe monomer is a bent helical polypeptide. The assembled channel is proposed to be a funnel-shaped helical bundle.[1][8]

Table 2: Structural and Functional Characteristics of this compound Channels

Experimental Protocols

Preparation of Artificial Lipid Bilayer

The "painting" method is a common technique for forming a solvent-containing planar lipid bilayer.[9]

Materials:

  • Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) in a 3:1 ratio.[2] Other neutral lipids like mixed palmitoyloleoylphosphatidylcholine/dioleoylphosphatidylcholine have also been used.[6]

  • Organic Solvent: n-decane

  • Bilayer Chamber: Composed of two compartments (cis and trans) separated by a thin partition with a small aperture (50-250 µm diameter).[2][3]

  • Electrolyte Solution: e.g., 1 M KCl, 10 mM HEPES, pH 7.4.

Protocol:

  • Prepare a lipid solution of POPC/POPE (3:1) in n-decane to a final concentration of 25-30 mM.[2]

  • Fill both the cis and trans compartments of the bilayer chamber with the electrolyte solution, ensuring the solution level is above the aperture.

  • Apply a small amount of the lipid solution to the aperture using a fine brush or a glass rod.[10]

  • The lipid solution will spontaneously thin to form a bilayer lipid membrane (BLM), also known as a black lipid membrane, across the aperture.[9]

  • Monitor the formation of the bilayer by measuring the membrane capacitance. A stable bilayer will have a capacitance of approximately 0.3-0.8 µF/cm².

Incorporation of this compound into the Lipid Bilayer

This compound can be incorporated into the pre-formed lipid bilayer from a stock solution.

Materials:

  • This compound stock solution (e.g., in ethanol or DMSO).

  • Pre-formed planar lipid bilayer.

Protocol:

  • Prepare a dilute working solution of this compound from the stock solution. The final concentration in the chamber will need to be determined empirically but is typically in the nanomolar to micromolar range.

  • Add a small aliquot of the this compound working solution to the cis compartment of the bilayer chamber. The cis compartment is typically defined as the one connected to the headstage of the amplifier (ground).

  • Gently stir the solution in the cis compartment to facilitate the diffusion of this compound to the membrane.

  • The hydrophobic exterior of the this compound monomers will promote their insertion into the lipid bilayer.[11]

  • Upon application of a transmembrane potential, the monomers will assemble into a conducting channel.[11]

Single-Channel Data Acquisition

Equipment:

  • Patch-clamp amplifier

  • Data acquisition system (e.g., computer with appropriate software like Clampfit)[12]

  • Ag/AgCl electrodes

  • Faraday cage to shield the setup from external electrical noise.

Protocol:

  • Place Ag/AgCl electrodes in both the cis and trans compartments of the bilayer chamber.

  • Connect the electrodes to the headstage of the patch-clamp amplifier.

  • Apply a constant holding potential across the membrane (e.g., +75 mV or +150 mV).

  • Monitor the current trace for discrete, step-like changes in current, which correspond to the opening and closing of single this compound channels.

  • Record the single-channel currents at a suitable sampling rate (e.g., 10 kHz) and filter the signal (e.g., with a low-pass filter at 1-2 kHz).

Single-Channel Data Analysis

Software:

  • Data analysis software such as Clampfit, pSTAT, or custom analysis scripts.[12]

Protocol:

  • Idealization of the record: The raw data is idealized into a series of open and closed states. This is typically done using a threshold-crossing method where the baseline (closed state) and the open-channel current level are defined.

  • Amplitude Histogram: Create an all-points histogram of the current signal. The peaks in the histogram will correspond to the closed and open states of the channel. The difference between the peaks gives the single-channel current amplitude (i).

  • Current-Voltage (I-V) Relationship: Measure the single-channel current amplitude at various holding potentials. Plot the I-V relationship. The slope of the linear fit to the I-V curve gives the single-channel conductance (γ).

  • Dwell-Time Analysis: Measure the duration of each open and closed event (dwell times).

  • Dwell-Time Histograms: Create histograms of the open and closed dwell times. The distribution of these dwell times can be fitted with one or more exponential functions. The time constants of these fits provide information about the kinetics of channel gating. For this compound, which exhibits a single conductance level, the analysis is relatively straightforward.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Lipid_Sol Prepare Lipid Solution (POPC/POPE in n-decane) Bilayer_Formation Form Planar Lipid Bilayer Lipid_Sol->Bilayer_Formation Antiamoebin_Sol Prepare this compound Working Solution Antiamoebin_Inc Incorporate this compound Antiamoebin_Sol->Antiamoebin_Inc Bilayer_Formation->Antiamoebin_Inc Data_Acq Acquire Single-Channel Data Antiamoebin_Inc->Data_Acq Idealization Idealize Raw Data Data_Acq->Idealization Amplitude_Analysis Amplitude & Conductance Analysis Idealization->Amplitude_Analysis Dwell_Time_Analysis Dwell-Time & Kinetic Analysis Idealization->Dwell_Time_Analysis

Caption: Experimental workflow for single-channel analysis of this compound.

Logical_Relationship Monomer This compound Monomer in Solution Insertion Monomer Insertion into Membrane Monomer->Insertion Hydrophobic Interaction Membrane Lipid Bilayer Membrane Membrane->Insertion Assembly Hexameric Assembly (Voltage Dependent) Insertion->Assembly Channel Open Ion Channel Assembly->Channel Current Ion Flow (Single-Channel Current) Channel->Current

Caption: Logical steps of this compound channel formation and function.

References

Application Notes and Protocols for Studying Antiamoebin Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial activity by forming ion channels in cellular membranes.[1][2] These channels disrupt the electrochemical gradients essential for cell survival. Understanding the biophysical properties of this compound-induced channels is crucial for elucidating its mechanism of action and for the development of novel antimicrobial agents. Electrophysiological techniques, particularly planar lipid bilayer (PLB) recordings, provide a powerful tool for characterizing the single-channel properties of this compound in a controlled in vitro environment.[3][4][5] This document provides detailed application notes and protocols for the setup and execution of electrophysiology experiments to study this compound ion channels.

Key Biophysical Characteristics of this compound Ion Channels

This compound forms cation-selective channels, though the exact multimeric state of the conducting pore is a subject of ongoing research, with evidence suggesting it may exist as a hexamer or an octamer.[1][6][7] The channel is characterized by a single conductance level, which simplifies the analysis of its gating kinetics and ion selectivity.[7]

Data Presentation

Table 1: Single-Channel Conductance of this compound
Applied Voltage (mV)Single-Channel Conductance (pS)Experimental ConditionReference
75901 M KCl[6][7]
150115 ± 341 M KCl[6][7]
7574 ± 201 M KCl (calculated)[6]
Table 2: Ion Selectivity of this compound Channels
IonPermeabilityFree Energy Barrier (kcal/mol)NotesReference
K⁺Permeant2.2The channel is selective for cations.[6]
Cl⁻Impermeant~5.0The higher energy barrier prevents the passage of anions.[6]

Experimental Protocols

Protocol 1: Planar Lipid Bilayer (PLB) Setup and Bilayer Formation

This protocol outlines the formation of a solvent-free planar lipid bilayer, which serves as the matrix for this compound channel incorporation.

Materials:

  • Planar lipid bilayer workstation (e.g., Warner Instruments Bilayer Workstation)

  • Bilayer cup and chamber

  • Matched Ag/AgCl electrodes

  • Patch-clamp amplifier (e.g., Axopatch 200B)

  • Data acquisition system (e.g., Digidata 1550) and software (e.g., pCLAMP)

  • Low-noise headstage

  • Faraday cage

  • Anti-vibration table

  • Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at 10-25 mg/mL)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.2)

  • This compound stock solution (e.g., 1 mg/mL in methanol)

Procedure:

  • Setup Preparation:

    • Thoroughly clean the bilayer cup and chamber with ethanol and deionized water.

    • Assemble the bilayer cup within the chamber.

    • Place the entire setup on an anti-vibration table within a Faraday cage to minimize electrical and mechanical noise.

  • Electrode Placement:

    • Fill the chamber (cis and trans compartments) with the electrolyte solution.

    • Place the Ag/AgCl electrodes in their respective holders in the cis and trans compartments, ensuring no air bubbles are trapped.

  • Bilayer Formation (Painting Technique):

    • Using a fine brush or a glass rod, apply a small amount of the phospholipid solution to the aperture in the bilayer cup.

    • Gently lower and raise the electrolyte solution level in the cis compartment to thin the lipid annulus, facilitating the spontaneous formation of a bilayer.

  • Bilayer Capacitance and Resistance Monitoring:

    • Apply a triangular voltage wave (e.g., 10 mV, 10 Hz) across the membrane and monitor the capacitive current.

    • A stable bilayer will exhibit a capacitance of approximately 0.4-0.8 µF/cm².

    • The bilayer resistance should be high (>10 GΩ), indicating a stable, ion-impermeable membrane.

Protocol 2: Incorporation and Recording of this compound Ion Channels

This protocol describes the method for introducing this compound into the lipid bilayer and recording its single-channel activity.

Procedure:

  • This compound Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment. The final concentration will need to be determined empirically but is typically in the ng/mL range.

    • Gently stir the solution in the cis compartment to facilitate the incorporation of this compound into the membrane.

  • Single-Channel Recording:

    • Set the patch-clamp amplifier to voltage-clamp mode.

    • Apply a constant holding potential (e.g., +100 mV or -100 mV) across the bilayer.

    • Observe the current trace for discrete, step-like changes, which represent the opening and closing of single this compound channels.

    • Record the single-channel currents at various holding potentials to determine the current-voltage (I-V) relationship and single-channel conductance.

  • Data Acquisition:

    • Acquire the data at a sampling rate of at least 10 kHz and filter it with a low-pass Bessel filter at 1-2 kHz.

    • Record for a sufficient duration to capture multiple channel opening and closing events for robust statistical analysis.

Protocol 3: Determining Ion Selectivity

This protocol details how to assess the preference of the this compound channel for different ions.

Procedure:

  • Establish a Salt Gradient:

    • After observing stable single-channel activity in a symmetric salt solution (e.g., 1 M KCl on both sides), perfuse the solution in the trans compartment with a solution containing a lower salt concentration (e.g., 0.1 M KCl). This creates a 10-fold salt gradient across the bilayer.

  • Measure the Reversal Potential:

    • Apply a ramp of voltages (e.g., from -100 mV to +100 mV) and record the corresponding single-channel currents.

    • Determine the reversal potential (Erev), which is the voltage at which the net current flow through the channel is zero.

  • Calculate the Permeability Ratio:

    • Use the Goldman-Hodgkin-Katz (GHK) voltage equation to calculate the permeability ratio of the permeable ion to the counter-ion. For a cation-selective channel with a KCl gradient, a positive reversal potential indicates a preference for K⁺ over Cl⁻.

Visualizations

Experimental_Workflow cluster_Setup 1. System Preparation cluster_Bilayer 2. Bilayer Formation cluster_Recording 3. Channel Recording cluster_Analysis 4. Data Analysis A Clean Bilayer Cup & Chamber B Assemble Setup A->B C Position in Faraday Cage on Anti-Vibration Table B->C D Fill Chambers with Electrolyte C->D Setup Ready E Paint Lipid Solution on Aperture D->E F Monitor Bilayer Formation (Capacitance & Resistance) E->F G Add this compound to cis Chamber F->G Stable Bilayer Formed H Apply Holding Potential (Voltage Clamp) G->H I Record Single-Channel Currents H->I J Determine Single-Channel Conductance I->J Data Acquired K Analyze Gating Kinetics J->K L Assess Ion Selectivity K->L

Caption: Experimental workflow for this compound ion channel studies.

Antiamoebin_Channel_Model cluster_Membrane Lipid Bilayer cluster_Extracellular Extracellular (cis) cluster_Intracellular Intracellular (trans) Channel This compound Channel (Hexamer/Octamer) K2_in K+ Channel->K2_in K1_out K+ K1_out->Channel Cation Influx K2_out K+ K1_in K+

Caption: Conceptual model of an this compound ion channel in a lipid bilayer.

Data_Analysis_Flow A Raw Current Traces B Event Detection (Open/Closed States) A->B C All-Points Histogram B->C D Current Amplitude Measurement B->D E Dwell Time Analysis B->E F I-V Curve Construction D->F H Open Probability (Po) Calculation E->H I Mean Open/Closed Time Analysis E->I G Single-Channel Conductance Calculation F->G

Caption: Logical workflow for single-channel data analysis.

References

Simulating Antiamoebin's Pore-Forming Action: A Detailed Protocol for Molecular Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The peptaibol antibiotic Antiamoebin has garnered significant interest for its ability to form ion channels within lipid bilayers, leading to disruption of cell membrane integrity. Understanding the molecular underpinnings of this process is crucial for the development of novel antimicrobial agents and for advancing our knowledge of peptide-lipid interactions. Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and quantify the behavior of this compound within a realistic membrane environment at an atomistic level.

This document provides a comprehensive protocol for setting up and running MD simulations of an this compound channel embedded in a 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) lipid bilayer. The protocol is designed for researchers, scientists, and drug development professionals familiar with the basic principles of molecular dynamics simulations. The methodologies outlined here are based on established simulation parameters and workflows, primarily drawing from the foundational work on this compound simulations.

By following this protocol, researchers can investigate key aspects of this compound's function, including:

  • The stability of the hexameric this compound channel.

  • The mechanism of ion translocation through the pore.

  • The influence of the lipid environment on channel structure and function.

  • The conformational dynamics of the this compound monomers within the channel assembly.

The provided protocols are tailored for the NAMD simulation package, but the principles can be adapted to other MD engines such as GROMACS or AMBER. For system setup, the user-friendly web server CHARMM-GUI is recommended to streamline the process of building the initial peptide-membrane system.

Experimental Protocols

System Setup: Building the this compound-Bilayer System

This protocol describes the initial construction of the simulation system, comprising the this compound hexameric channel embedded in a POPC lipid bilayer, solvated with water and ions.

Workflow for System Setup:

G cluster_prep Preparation cluster_charmmgui CHARMM-GUI Membrane Builder get_pdb Obtain this compound I Structure (PDB: 1JOH) build_hexamer Build Hexameric Channel get_pdb->build_hexamer upload_hexamer Upload Hexamer Structure build_hexamer->upload_hexamer define_membrane Define POPC Bilayer upload_hexamer->define_membrane add_solvent_ions Add Water and Ions (e.g., 1M KCl) define_membrane->add_solvent_ions generate_files Generate Simulation Input Files (for NAMD) add_solvent_ions->generate_files

Caption: Workflow for building the initial this compound-lipid bilayer system.

Methodology:

  • Obtain this compound Structure: Download the crystal structure of this compound I from the Protein Data Bank (PDB ID: 1JOH)[1]. This structure will serve as the starting point for the monomeric unit.

  • Build the Hexameric Channel: Based on computational and experimental evidence suggesting a hexameric channel assembly, construct a six-monomer bundle.[1][2] This can be achieved using molecular modeling software such as VMD or PyMOL by aligning six copies of the monomeric structure in a cylindrical arrangement. Ensure the pore-lining residues face the central axis.

  • Utilize CHARMM-GUI Membrane Builder:

    • Navigate to the CHARMM-GUI website and select the "Membrane Builder" tool.

    • Upload the newly created PDB file of the this compound hexamer.

    • Position the hexameric channel within the membrane, ensuring the hydrophobic exterior of the peptide bundle is aligned with the lipid tails.

    • Select POPC as the lipid type for both the upper and lower leaflets. Specify the desired number of lipids per leaflet to create a sufficiently large membrane patch that avoids self-interaction of the peptide with its periodic images. A typical system may contain around 128-256 lipids.

    • Add a water layer of at least 15 Å thickness on both sides of the membrane to ensure full hydration.

    • Add ions (e.g., K+ and Cl-) to neutralize the system and to achieve the desired salt concentration (e.g., 1 M KCl) for studying ion permeation.[1]

    • Generate the output files for the NAMD simulation package. This will include the PDB and PSF files for the complete system, as well as configuration files for equilibration and production runs.

Molecular Dynamics Simulation

This protocol details the steps for energy minimization, equilibration, and the production run of the this compound-bilayer system.

Workflow for MD Simulation:

G cluster_md MD Simulation Protocol minimization Energy Minimization equilibration Equilibration (NVT and NPT) minimization->equilibration production Production Run (NPT) equilibration->production analysis Trajectory Analysis production->analysis

Caption: General workflow for the molecular dynamics simulation of the system.

Methodology:

  • Energy Minimization:

    • Perform an initial energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the system setup.

    • Use the conjugate gradient or steepest descent algorithm for a sufficient number of steps (e.g., 5000-10000 steps) or until a predefined energy convergence criterion is met.

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature):

      • Gradually heat the system to the target temperature (e.g., 300 K) over a period of 100-200 ps.

      • Apply harmonic restraints to the heavy atoms of the this compound hexamer to allow the surrounding lipids and water to relax.

      • Run the simulation for an additional 1-2 ns to ensure the temperature has stabilized.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature):

      • Switch to the NPT ensemble to allow the system pressure to equilibrate. Maintain the temperature at 300 K.

      • Continue to apply restraints to the peptide backbone, gradually reducing the force constant over several nanoseconds to allow the peptide and lipids to adapt to each other.

      • Run the simulation until the system volume and density have converged.

  • Production Run:

    • Once the system is well-equilibrated, remove all restraints.

    • Perform the production MD simulation in the NPT ensemble. The length of the simulation will depend on the specific phenomena being investigated, but typically ranges from hundreds of nanoseconds to microseconds.

    • Save the trajectory and energy data at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

Data Presentation

Table 1: Simulation Parameters
ParameterValueReference
Software NAMD[1]
Force Field CHARMM36m (or similar)Recommended
Lipid Bilayer POPC[1]
Ensemble NPT (Production)[1]
Temperature 300 K[1]
Pressure 1 atm[1]
Time Step 2 fs[1]
Long-range Electrostatics Particle Mesh Ewald (PME)[1]
Cutoff for non-bonded interactions 12 ÅStandard
Hydrogen Bond Constraints SHAKE or SETTLE[1]
Integration Algorithm r-RESPA multiple time-stepping[1]
Table 2: Key Quantitative Findings from this compound MD Simulations
PropertyValueConditionsReference
Channel Conductance (Hexamer) 74 ± 20 pS75 mV[1][2]
115 ± 34 pS150 mV[1][2]
Free Energy Barrier for K+ 2.2 kcal/mol1 M KCl[1][2]
Free Energy Barrier for Cl- ~5.0 kcal/mol1 M KCl[1][2]
Proposed Oligomeric State Hexamer[1][2]

Trajectory Analysis

Upon completion of the production run, the saved trajectory can be analyzed to extract meaningful biophysical data. Common analysis techniques include:

  • Root Mean Square Deviation (RMSD): To assess the structural stability of the this compound channel over time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

  • Pore Radius Profile: To characterize the dimensions of the ion channel.

  • Ion Permeation Events: To directly count the number of ions crossing the membrane and calculate conductance.

  • Potential of Mean Force (PMF): To calculate the free energy barrier for ion translocation using umbrella sampling or other enhanced sampling techniques.

  • Lipid Order Parameters: To quantify the effect of this compound on the ordering of the lipid acyl chains.

  • Hydrogen Bond Analysis: To investigate the interactions that stabilize the hexameric bundle.

References

Application Notes and Protocols for the Purification of Antiamoebin from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiamoebins are a class of peptaibols, which are microheterogeneous fungal antibiotics known for their potent biological activities, including antifungal, antibacterial, and antitumor effects. Produced by various fungal species, notably from the genus Emericellopsis, these non-ribosomal peptides are of significant interest to the pharmaceutical and biotechnology industries. Their purification from fungal cultures is a critical step for further research and development. These application notes provide a detailed overview and step-by-step protocols for the efficient purification of Antiamoebin.

Overview of Purification Strategy

The purification of this compound from fungal culture is typically a multi-step process designed to isolate the peptide from a complex mixture of primary and secondary metabolites, proteins, and other cellular components. The general workflow involves the initial extraction of the fungal broth with an organic solvent, followed by one or more chromatographic steps to achieve high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and commonly employed technique for the final purification of these hydrophobic peptides.

Data Presentation

The following table summarizes the expected results from a typical purification of this compound from a fungal culture of Emericellopsis. Please note that these values are illustrative and can vary depending on the fungal strain, culture conditions, and the efficiency of each purification step.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Culture Filtrate1500300,0002001001
Ethyl Acetate Extract250240,000960804.8
Pooled RP-HPLC Fractions15180,00012,0006060

*A "Unit" of activity is defined as the amount of this compound required to inhibit the growth of a specific indicator organism by 50% under defined assay conditions.

Experimental Protocols

Protocol 1: Fungal Cultivation and Extraction of this compound

This protocol describes the initial steps of cultivating an this compound-producing fungus and extracting the crude peptaibol mixture.

Materials:

  • This compound-producing fungal strain (e.g., Emericellopsis sp.)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth or a specialized production medium)

  • Erlenmeyer flasks

  • Shaking incubator

  • Filtration apparatus (e.g., cheesecloth, vacuum filtration system with filter paper)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Methanol

Procedure:

  • Fungal Cultivation: Inoculate the liquid culture medium with the fungal strain in Erlenmeyer flasks. Incubate the culture at the optimal temperature and agitation speed for the specific strain for a period of 7-14 days to allow for sufficient production of this compound.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer containing the this compound will typically be the upper layer.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Concentration:

    • Pool the ethyl acetate extracts.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C.

  • Sample Preparation for HPLC:

    • Dissolve the dried crude extract in a small volume of methanol.

    • Filter the methanolic solution through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.

Protocol 2: Purification of this compound by Reversed-Phase HPLC (RP-HPLC)

This protocol details the final purification of this compound from the crude extract using RP-HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Filtered crude this compound extract (from Protocol 1)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214 nm or 220 nm).

  • Sample Injection: Inject an appropriate volume of the filtered crude extract onto the column.

  • Elution Gradient: Program a linear gradient to elute the this compound. A typical gradient might be:

    • 5-60% Mobile Phase B over 30 minutes.

    • 60-100% Mobile Phase B over 5 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes (to wash the column).

    • Return to initial conditions (5% Mobile Phase B) over 5 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peaks that elute from the column using a fraction collector. This compound, being hydrophobic, will elute at a higher concentration of acetonitrile.

  • Purity Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot of each fraction onto the same HPLC system using the same gradient conditions.

  • Pooling and Concentration: Pool the fractions containing pure this compound. The solvent can be removed by lyophilization or evaporation under vacuum.

  • Quantification: Determine the concentration of the purified this compound using a standard curve of a known concentration of a reference standard or by UV absorbance if the extinction coefficient is known.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Inoculation Inoculation of Fungal Strain Incubation Incubation (7-14 days) Inoculation->Incubation Harvesting Harvesting (Filtration/Centrifugation) Incubation->Harvesting SolventExtraction Ethyl Acetate Extraction Harvesting->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration HPLC Reversed-Phase HPLC Concentration->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Pooling Pooling & Concentration PurityAnalysis->Pooling Purethis compound Pure this compound Pooling->Purethis compound

Caption: Experimental workflow for this compound purification.

hplc_logic cluster_fractions Collected Fractions CrudeExtract Crude Extract in Methanol Injection Inject onto C18 Column CrudeExtract->Injection GradientElution Gradient Elution (Water/Acetonitrile with TFA) Injection->GradientElution UVDetector UV Detection (214/220 nm) GradientElution->UVDetector FractionCollector Fraction Collector UVDetector->FractionCollector ImpurityFractions Impurity Fractions FractionCollector->ImpurityFractions Early eluting peaks AntiamoebinFractions This compound Fractions FractionCollector->AntiamoebinFractions Late eluting peaks PureProduct Pure this compound AntiamoebinFractions->PureProduct Pooling & Lyophilization

Caption: Logical flow of RP-HPLC purification step.

Application Notes and Protocols: Circular Dichroism Spectroscopy of Antiamoebin in Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial activity primarily by forming ion channels in the membranes of target organisms. This disruption of ion homeostasis ultimately leads to cell death. The conformation of this compound is intrinsically linked to its function, with a predominantly α-helical structure being crucial for its insertion into and spanning of the lipid bilayer. Circular dichroism (CD) spectroscopy is a powerful technique for elucidating the secondary structure of peptides and proteins in solution. In a non-polar environment like methanol, which mimics the hydrophobic core of a cell membrane, this compound is expected to adopt a stable helical conformation. These application notes provide a detailed protocol for the analysis of this compound's secondary structure in methanol using CD spectroscopy.

Principle of Circular Dichroism Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In peptides and proteins, the regular, repeating arrangement of amide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. The α-helical structure, for instance, is typically characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm. By analyzing the CD spectrum, the relative proportions of different secondary structural elements can be estimated.

Quantitative Data Summary

Wavelength (nm)Mean Residue Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
192+75,000
208-35,000
222-32,000

Secondary Structure Estimation (Hypothetical):

Secondary StructurePercentage (%)
α-Helix85
β-Sheet5
Random Coil/Other10

Experimental Protocol

This protocol outlines the steps for preparing this compound samples in methanol and acquiring their CD spectra.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Methanol (spectroscopic grade)

  • Microcentrifuge tubes

  • Quartz cuvette (path length 0.1 cm)

  • Circular dichroism spectrometer

  • Nitrogen gas supply for the spectrometer

2. Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a small amount of lyophilized this compound and dissolve it in spectroscopic grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Due to the hydrophobic nature of this compound, ensure complete dissolution, which may be aided by gentle vortexing.

  • Working Solution Preparation: Dilute the stock solution with methanol to a final concentration suitable for CD analysis. A typical concentration range for peptides is 0.1-0.2 mg/mL. The optimal concentration should result in a spectrometer detector voltage (dynode voltage or HT) that is within the linear range of the instrument (typically below 600-700 V).

  • Blank Preparation: Use spectroscopic grade methanol as the blank for baseline correction.

3. Instrument Setup and Data Acquisition:

  • Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs strongly in the far-UV region.

  • Instrument Parameters: Set the following parameters on the CD spectrometer:

    • Wavelength Range: 190 - 260 nm

    • Data Pitch: 0.5 nm

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Response Time/Dwell Time: 1 s

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

    • Temperature: 25 °C (or desired experimental temperature)

  • Baseline Correction:

    • Fill the quartz cuvette with the methanol blank.

    • Record a baseline spectrum using the same parameters as for the sample.

    • Empty and dry the cuvette thoroughly.

  • Sample Measurement:

    • Fill the cuvette with the this compound working solution.

    • Record the CD spectrum.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue molar ellipticity ([θ]) using the following formula: [θ] = (θ * MRW) / (10 * d * c) where:

      • θ is the observed ellipticity in degrees

      • MRW is the mean residue weight of this compound (molecular weight / number of amino acid residues)

      • d is the path length of the cuvette in cm

      • c is the concentration of the peptide in g/mL

4. Data Analysis:

The resulting mean residue molar ellipticity spectrum can be analyzed using various deconvolution algorithms (e.g., CONTINLL, SELCON3, CDSSTR) available in software packages like CDPro or online servers to estimate the percentages of different secondary structures.

Visualizations

Experimental Workflow for Circular Dichroism Spectroscopy of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare this compound stock solution in Methanol working Prepare working solution (0.1-0.2 mg/mL) stock->working sample Record Sample Spectrum working->sample blank Prepare Methanol blank baseline Record Baseline (Methanol blank) blank->baseline purge Purge Spectrometer with Nitrogen params Set Instrument Parameters (190-260 nm, 25°C) purge->params params->baseline baseline->sample subtract Baseline Correction sample->subtract convert Convert to Mean Residue Molar Ellipticity ([θ]) subtract->convert deconvolute Deconvolution to estimate secondary structure % convert->deconvolute

Caption: Workflow for CD analysis of this compound in methanol.

Mechanism of Action: this compound Ion Channel Formation

G cluster_membrane Cell Membrane cluster_process Mechanism cluster_result Result Monomer Monomer Insertion Monomer Insertion Monomer->Insertion 1. Adsorption & Insertion Aggregate Aggregate Pore Pore Disruption Disruption of Ion Gradient Pore->Disruption Ion Leakage Aggregation Oligomerization (Hexamer/Octamer) Insertion->Aggregation 2. Lateral Diffusion Formation Pore Formation Aggregation->Formation 3. Conformational Change Formation->Pore 4. Ion Channel Assembly Death Cell Death Disruption->Death

Caption: this compound's mechanism of ion channel formation.

Application Notes and Protocols for Studying Antiamoebin-Membrane Interactions using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent antiamoebic and membrane-modifying activities.[1] Its mechanism of action is believed to involve interaction with and disruption of the cell membrane, potentially through the formation of ion channels or pores.[2] Understanding the molecular details of this interaction is crucial for the development of novel therapeutics. Fluorescence spectroscopy offers a suite of sensitive and versatile techniques to probe the binding, insertion, and aggregation of this compound within lipid membranes.[3]

These application notes provide detailed protocols for three key fluorescence-based assays to characterize the interaction of this compound with model lipid membranes:

  • Tryptophan Fluorescence Quenching: To quantify the binding affinity of this compound to lipid vesicles.

  • Membrane Permeabilization Assay: To measure the extent of membrane disruption and leakage induced by this compound.

  • FRET-Based Aggregation Assay: To investigate the oligomerization state of this compound within the membrane.

Key Experiments and Protocols

Tryptophan Fluorescence Quenching for Membrane Binding Affinity

This protocol describes how to determine the dissociation constant (Kd) of this compound for lipid vesicles by monitoring the quenching of its intrinsic fluorescence upon membrane binding. This compound I contains a Phenylalanine residue at its N-terminus which can serve as an intrinsic fluorescent probe. Alternatively, a tryptophan-containing analogue or a fluorescently labeled version of this compound can be used for enhanced signal.

Experimental Protocol:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film of desired composition (e.g., POPC or a mixture of POPC/POPG) by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM.

    • Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder to form LUVs.

  • Fluorescence Titration:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (for Phenylalanine) or 295 nm (for Tryptophan) and the emission wavelength to scan from 300 nm to 400 nm.

    • In a quartz cuvette, add a fixed concentration of this compound (e.g., 1-5 µM) in the buffer.

    • Record the initial fluorescence spectrum of this compound in the absence of vesicles.

    • Successively add small aliquots of the LUV suspension to the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) or the wavelength of maximum emission as a function of the lipid concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Illustrative Data:

ParameterValue
This compound Concentration2 µM
LUV CompositionPOPC:POPG (3:1)
Excitation Wavelength280 nm
Emission Maximum (in buffer)350 nm
Emission Maximum (in membrane)335 nm
Dissociation Constant (Kd) 5 µM

Note: This data is illustrative and based on typical values for membrane-active peptides.

ANTS/DPX Leakage Assay for Membrane Permeabilization

This assay quantifies the ability of this compound to form pores or disrupt the integrity of lipid membranes by measuring the release of a fluorescent probe (ANTS) from LUVs, which is initially quenched by a co-encapsulated quencher (DPX).

Experimental Protocol:

  • Preparation of ANTS/DPX-loaded LUVs:

    • Prepare a lipid film as described in the previous protocol.

    • Hydrate the lipid film with a solution containing 12.5 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and 45 mM DPX (p-xylene-bis-pyridinium bromide) in buffer.

    • Form LUVs by freeze-thaw cycles and extrusion.

    • Remove the unencapsulated ANTS and DPX by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the assay buffer.

  • Leakage Assay:

    • Dilute the ANTS/DPX-loaded LUVs in the assay buffer in a cuvette to a final lipid concentration of 50-100 µM.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 520 nm.

    • Record the baseline fluorescence (F0) for a few minutes.

    • Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence over time (Ft) as ANTS is released and dequenched.

    • After the fluorescence signal has plateaued or at a defined endpoint, add a small amount of a detergent (e.g., 0.5% Triton X-100) to lyse all vesicles and obtain the maximum fluorescence (Fmax).

  • Data Analysis:

    • Calculate the percentage of leakage at time t using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

    • Plot the percentage of leakage as a function of time for different this compound concentrations.

Illustrative Data:

This compound Concentration% Leakage at 10 min
1 µM15%
5 µM45%
10 µM85%

Note: This data is illustrative.

FRET-Based Assay for Peptide Aggregation in Membranes

This protocol uses Förster Resonance Energy Transfer (FRET) to investigate the self-association or aggregation of this compound molecules within the lipid bilayer. This requires two populations of this compound molecules labeled with a donor and an acceptor fluorophore, respectively (e.g., NBD as the donor and Rhodamine as the acceptor).

Experimental Protocol:

  • Preparation of Labeled Peptides and LUVs:

    • Synthesize or procure this compound labeled with a FRET donor (this compound-D) and a FRET acceptor (this compound-A).

    • Prepare LUVs of the desired lipid composition.

  • FRET Measurement:

    • In a cuvette, mix this compound-D and this compound-A at a specific molar ratio (e.g., 1:1) in the presence of LUVs. The total peptide concentration should be varied.

    • Set the excitation wavelength to that of the donor fluorophore (e.g., 465 nm for NBD).

    • Record the emission spectra of both the donor and acceptor fluorophores (e.g., 500-650 nm).

    • As a control, measure the emission spectrum of this compound-D alone in the presence of LUVs under the same conditions.

  • Data Analysis:

    • FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • Plot the FRET efficiency as a function of the total peptide-to-lipid ratio. An increase in FRET efficiency with increasing peptide concentration suggests peptide aggregation within the membrane.

Illustrative Data:

Peptide:Lipid RatioFRET Efficiency (E)
1:2000.15
1:1000.35
1:500.60

Note: This data is illustrative.

Visualizations

Experimental_Workflow_LUV_Preparation cluster_prep LUV Preparation start Start lipid_film Prepare Lipid Film (Evaporation & Vacuum) start->lipid_film hydration Hydrate Film (Buffer or Dye Solution) lipid_film->hydration freeze_thaw Freeze-Thaw Cycles (5-10 times) hydration->freeze_thaw extrusion Extrusion (100 nm filter) freeze_thaw->extrusion purification Purification (Size-Exclusion Chromatography) (for leakage assay) extrusion->purification If ANTS/DPX loaded end LUVs Ready extrusion->end For other assays purification->end

Caption: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).

Tryptophan_Quenching_Workflow cluster_workflow Tryptophan Fluorescence Quenching start Start peptide_sol This compound in Buffer start->peptide_sol initial_spec Record Initial Spectrum peptide_sol->initial_spec titration Titrate with LUVs initial_spec->titration record_spec Record Spectrum after each addition titration->record_spec record_spec->titration Repeat data_analysis Data Analysis (Correction, Plotting, Fitting) record_spec->data_analysis result Determine Kd data_analysis->result

Caption: Experimental workflow for Tryptophan Fluorescence Quenching assay.

ANTS_DPX_Leakage_Workflow cluster_workflow ANTS/DPX Leakage Assay start Start luvs ANTS/DPX-loaded LUVs start->luvs baseline Record Baseline Fluorescence (F0) luvs->baseline add_peptide Add this compound baseline->add_peptide monitor_f Monitor Fluorescence Increase (Ft) add_peptide->monitor_f add_detergent Add Triton X-100 monitor_f->add_detergent max_f Record Maximum Fluorescence (Fmax) add_detergent->max_f data_analysis Calculate % Leakage max_f->data_analysis result Quantify Membrane Permeabilization data_analysis->result

Caption: Workflow for the ANTS/DPX Membrane Permeabilization Assay.

Antiamoebin_Membrane_Interaction cluster_interaction This compound-Membrane Interaction Pathway A This compound in Solution B Binding to Membrane Surface A->B Electrostatic & Hydrophobic Interactions C Insertion into Lipid Bilayer B->C Conformational Change D Aggregation/ Oligomerization C->D Peptide-Peptide Interactions E Pore/Channel Formation D->E F Ion Leakage & Membrane Depolarization E->F

Caption: Proposed mechanism of this compound interaction with the cell membrane.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Antiamoebin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of Antiamoebin and its analogs. This compound, a member of the peptaibol family of antibiotics, is rich in the sterically hindered amino acid α-aminoisobutyric acid (Aib), which presents unique challenges and requires optimized synthetic strategies. These guidelines are intended to facilitate the successful synthesis, purification, and characterization of these complex peptides for research and drug development purposes.

Introduction to this compound and Solid-Phase Peptide Synthesis (SPPS)

This compound is a fungal peptide antibiotic with potent activity against amoebas, including the human pathogen Entamoeba histolytica. Its mechanism of action involves the formation of ion channels in the cell membrane, leading to a loss of ionic homeostasis and subsequent cell death. The peptide's structure is characterized by a high content of Aib residues, which induce a helical conformation crucial for its biological activity.

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides like this compound. In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.

The synthesis of peptaibols like this compound requires special consideration due to the steric hindrance of the Aib residues, which can lead to incomplete coupling reactions. Therefore, optimized protocols often employ more potent coupling reagents and longer reaction times to ensure efficient peptide bond formation.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the solid-phase synthesis of this compound and its analogs. Please note that specific yields and purities can vary depending on the exact sequence, scale of the synthesis, and the specific protocols and reagents used.

ParameterTypical ValueNotes
Resin Loading 0.2 - 0.5 mmol/gThe loading capacity of the resin is a critical parameter for maximizing peptide yield.
Amino Acid Excess 3 - 5 equivalentsAn excess of amino acids is used to drive the coupling reactions to completion.
Coupling Reagent Excess 3 - 5 equivalentsAn excess of coupling reagents is necessary to activate the amino acids effectively.
Coupling Time (Standard Amino Acids) 1 - 2 hoursStandard amino acids typically couple efficiently within this timeframe.
Coupling Time (Aib Residues) 4 - 24 hoursSterically hindered Aib residues require significantly longer coupling times.[1]
Overall Crude Peptide Yield 60 - 80%This is the yield of the crude peptide after cleavage from the resin.
Purity of Crude Peptide 50 - 70%The purity of the crude product before purification, as determined by HPLC.
Purity after HPLC Purification >95%Reversed-phase HPLC is the standard method for purifying synthetic peptides.
Final Purified Yield 10 - 30%The final yield of the pure peptide after all synthesis and purification steps.

Experimental Protocols

Materials and Reagents
  • Resins: Fmoc-Rink Amide resin or 2-chlorotrityl chloride resin are commonly used for the synthesis of peptide amides and acids, respectively.[2]

  • Fmoc-Protected Amino Acids: All standard proteinogenic amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt). Fmoc-Aib-OH.

  • Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM), piperidine, N,N-diisopropylethylamine (DIPEA), and trifluoroacetic acid (TFA).

  • Coupling Reagents:

    • For standard amino acids: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • For Aib residues: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or HATU are recommended for their high reactivity.[1][3]

  • Cleavage Cocktail: A mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) is typically used for cleavage and deprotection.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Acetonitrile and water with 0.1% TFA are common mobile phases.

Protocol 1: Manual Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of a representative this compound analog on a 0.1 mmol scale using Fmoc-Rink Amide resin.

  • Resin Swelling: Swell 200 mg of Fmoc-Rink Amide resin (0.5 mmol/g loading) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 5 mL).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 0.5 mmol (5 equivalents) of the Fmoc-amino acid and 0.5 mmol of HATU in DMF.

    • Add 1.0 mmol (10 equivalents) of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 x 5 mL).

  • Amino Acid Coupling (Aib Residues):

    • Due to steric hindrance, the coupling of Aib requires more rigorous conditions.

    • In a separate vial, dissolve 0.5 mmol of Fmoc-Aib-OH and 0.5 mmol of TFFH in DMF.[1]

    • Add 1.0 mmol of DIPEA.

    • Add the activated Aib solution to the resin and agitate for 4-24 hours.[1] The progress of the coupling can be monitored using a Kaiser test.

    • Wash the resin with DMF (3 x 5 mL).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add 5 mL of the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/Water) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action of this compound

Antiamoebin_MoA cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect Monomer This compound Monomers Insertion Insertion into Membrane Monomer->Insertion Aggregation Oligomerization (Hexamer/Octamer) Insertion->Aggregation Ion_Channel Formation of Ion Channel Aggregation->Ion_Channel Ion_Influx Uncontrolled Cation (e.g., K+) Influx/Efflux Ion_Channel->Ion_Influx Disruption Disruption of Membrane Potential Ion_Influx->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of this compound ion channel formation.

References

Application Notes and Protocols for Antiamoebin in Membrane Biophysics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiamoebin is a peptaibol antibiotic produced by the fungus Emericellopsis poonensis. Like other peptaibols, it is rich in α-aminoisobutyric acid (Aib) and possesses a C-terminal amino alcohol. Its ability to interact with and modify lipid bilayers makes it a valuable tool in membrane biophysics research. This compound forms ion channels across lipid membranes, offering a model system to study the principles of ion translocation, channel gating, and the influence of the lipid environment on channel function. These application notes provide an overview of its use, quantitative data on its activity, and detailed protocols for key experiments.

Key Applications in Membrane Biophysics

  • Model Ion Channel Studies: this compound forms discrete, voltage-dependent ion channels, making it an excellent model to study the fundamental principles of ion channel biophysics. Its proposed hexameric or octameric structure provides a simpler system compared to more complex biological channels.[1]

  • Investigating Lipid-Peptide Interactions: The activity of this compound is sensitive to the lipid composition of the membrane. This property can be exploited to understand how specific lipids or membrane properties (e.g., thickness, curvature, and fluidity) modulate ion channel formation and function.

  • Screening for Channel-Modulating Compounds: The well-defined conductance states of this compound channels can be used as a baseline in high-throughput screening assays to identify novel drugs that modulate ion channel activity.

  • Probing Membrane Potential: As this compound's channel-forming activity is voltage-dependent, it can be used as a sensitive probe to detect changes in membrane potential in artificial membrane systems.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize key quantitative data regarding the interaction of this compound with lipid bilayers.

Table 1: Single-Channel Conductance Properties

ParameterValueConditionsReference
Single-Channel Conductance90 pS1 M KCl, 75 mV[2]
Estimated Conductance (Hexamer)74 ± 20 pS1 M KCl, 75 mV (Molecular Dynamics)[2]
Estimated Conductance (Hexamer)115 ± 34 pS1 M KCl, 150 mV (Molecular Dynamics)[2]
Proposed Channel StructureHexamer of monomersBased on molecular dynamics simulations[2]

Table 2: Ion Selectivity and Transport Properties

ParameterValueConditionsReference
Ion SelectivityCation selective (K⁺ > Cl⁻)Inferred from molecular dynamics[2]
Free Energy Barrier (K⁺)2.2 kcal/molMolecular Dynamics Simulation[2]
Free Energy Barrier (Cl⁻)~5.0 kcal/molMolecular Dynamics Simulation[2]

Experimental Protocols

Protocol 1: Black Lipid Membrane (BLM) for Single-Channel Recording

This protocol describes the formation of a planar lipid bilayer and the recording of single-channel currents induced by this compound.

Materials:

  • BLM chamber (e.g., two-chamber cup and holder system)

  • Aperture substrate (e.g., Teflon or polystyrene film with a 100-200 µm diameter aperture)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at 10-25 mg/mL)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 1 mg/mL in methanol or ethanol)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

  • Faraday cage and anti-vibration table

Methodology:

  • Chamber Preparation:

    • Thoroughly clean the BLM cup and holder with ethanol and deionized water.

    • "Paint" the aperture with a small amount of the lipid solution using a fine brush or glass rod and allow it to dry.

  • Bilayer Formation:

    • Assemble the BLM chamber and fill both compartments with the electrolyte solution, ensuring the liquid level is above the aperture.

    • Apply a small amount of the lipid solution across the aperture using a bubble technique or by painting.

    • Monitor the capacitance of the membrane using the amplifier. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a solvent-free bilayer. The membrane should also appear optically black when viewed under low magnification.

  • This compound Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis (ground) chamber to achieve the desired final concentration (typically in the ng/mL to µg/mL range).

    • Gently stir the solution in the cis chamber to facilitate the incorporation of this compound into the membrane.

  • Single-Channel Recording:

    • Apply a constant holding potential (e.g., +100 mV) across the membrane using the Ag/AgCl electrodes.

    • Record the resulting ion current. The spontaneous insertion of this compound channels will be observed as discrete, stepwise increases in current.

    • Analyze the single-channel conductance, open and closed lifetimes, and voltage-dependence of gating using appropriate software.

Protocol 2: Liposome Dye Leakage Assay for Membrane Permeabilization

This protocol measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

Materials:

  • Lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC))

  • Fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration (e.g., 50-100 mM)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • This compound stock solution

  • Fluorometer

Methodology:

  • Liposome Preparation:

    • Dissolve the lipid in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with the fluorescent dye solution in buffer.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Removal of External Dye:

    • Separate the dye-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the buffer.

  • Leakage Assay:

    • Dilute the liposome suspension in the buffer in a cuvette to a suitable concentration for fluorescence measurement.

    • Record the baseline fluorescence (F₀).

    • Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F).

    • After the reaction reaches a plateau or at a designated endpoint, add a small amount of a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence (Fₘₐₓ).

  • Data Analysis:

    • Calculate the percentage of dye leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100

Visualizations

Experimental Workflow for Black Lipid Membrane (BLM) Studies

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chamber Clean BLM Chamber paint_aperture Paint Aperture with Lipid prep_chamber->paint_aperture form_bilayer Form Planar Lipid Bilayer paint_aperture->form_bilayer prep_solutions Prepare Electrolyte & this compound Solutions prep_solutions->form_bilayer add_anti Add this compound form_bilayer->add_anti apply_voltage Apply Holding Potential add_anti->apply_voltage record_current Record Single-Channel Currents apply_voltage->record_current analyze_conductance Analyze Conductance record_current->analyze_conductance analyze_kinetics Analyze Gating Kinetics record_current->analyze_kinetics

Caption: Workflow for single-channel recording using this compound in a BLM setup.

Proposed Mechanism of this compound Channel Formation

Antiamoebin_Mechanism Monomer This compound Monomers in Solution Adsorption Adsorption to Membrane Surface Monomer->Adsorption Insertion Voltage-Dependent Insertion Adsorption->Insertion Aggregation Monomer Aggregation in Membrane Insertion->Aggregation Channel Formation of Hexameric Ion Channel Aggregation->Channel

Caption: A model for the assembly of this compound channels in a lipid bilayer.

Hypothetical Signaling Cascade Induced by Membrane Depolarization

While direct signaling pathways for this compound are not well-defined, its channel-forming activity leads to membrane depolarization, which can trigger downstream cellular events. This diagram illustrates a general hypothetical cascade.

Depolarization_Signaling This compound This compound Channel Formation Depolarization Membrane Depolarization This compound->Depolarization Ca_Influx Ca²⁺ Influx / Release from Stores Depolarization->Ca_Influx Stress Cellular Stress (e.g., ROS production) Depolarization->Stress Signaling_Pathways Activation of Stress-Activated Kinases (e.g., MAPKs) Ca_Influx->Signaling_Pathways Stress->Signaling_Pathways Apoptosis Apoptosis Signaling_Pathways->Apoptosis

Caption: A hypothetical signaling pathway initiated by this compound-induced membrane depolarization.

Concluding Remarks

This compound serves as a robust tool for investigating the biophysics of ion channels and peptide-lipid interactions. The provided protocols offer a starting point for researchers to utilize this compound in their studies. Further research is warranted to fully elucidate its mechanism of action and its potential applications in drug development and as a biophysical probe.

References

Preparation of Antiamoebin Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent anti-amoebic properties by forming ion channels in the plasma membranes of target organisms. This application note provides a comprehensive overview and detailed protocols for the preparation of this compound stock solutions for use in in vitro assays, ensuring reproducibility and accuracy in research and drug development settings.

Mechanism of Action:

This compound exerts its cytotoxic effects by inserting into the lipid bilayer of the cell membrane and forming voltage-dependent ion channels. Molecular dynamics simulations suggest that this compound monomers assemble into a hexameric structure, creating a transmembrane pore.[1][2] This channel is selective for cations, with a significantly lower energy barrier for the passage of potassium ions (K+) compared to chloride ions (Cl-).[1][2] The formation of these channels disrupts the cell's electrochemical gradient, leading to an uncontrolled efflux of essential ions, dissipation of membrane potential, and ultimately, cell death.

Solubility and Stability:

Peptaibol solutions may be susceptible to degradation over time. Therefore, it is recommended to prepare fresh stock solutions or store them as aliquots at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro screening assays.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound I is approximately 1669.0 g/mol . To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 1669.0 g/mol x 1000 mg/g = 16.69 mg

  • Weighing this compound: Carefully weigh out 16.69 mg of this compound powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable. Protect the stock solution from light.

Protocol 2: In Vitro Anti-amoebic Susceptibility Assay using a Tetrazolium Salt-Based Method

This protocol outlines a general procedure for testing the efficacy of this compound against amoeba trophozoites (e.g., Entamoeba histolytica) in a 96-well plate format.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Amoeba trophozoites in logarithmic growth phase

  • Appropriate culture medium for the amoeba

  • 96-well flat-bottom sterile microplates

  • Nitroblue Tetrazolium (NBT) solution

  • DMSO

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity. A typical starting concentration range for screening could be 1 µM to 100 µM.

  • Cell Seeding: Seed the amoeba trophozoites into the wells of a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in their culture medium.

  • Incubation with this compound: Add the prepared this compound working solutions to the respective wells. Include a positive control (e.g., metronidazole), a negative control (cells with medium and the same final concentration of DMSO as the test wells), and a blank (medium only).

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (NBT Assay):

    • After incubation, carefully remove the medium from the wells.

    • Add the NBT solution to each well and incubate for a specific time (e.g., 2 hours) at 37°C. Viable cells will reduce the yellow NBT to a blue formazan product.

    • After the NBT incubation, remove the NBT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the negative control and determine the IC50 value (the concentration of this compound that inhibits 50% of the amoeba growth).

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solution

SolventGradeRecommended for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)Cell Culture GradeYes (Primary)High dissolving capacity for a wide range of compounds. Final concentration in assays should be kept low (typically <0.5%) to avoid toxicity.[3]
EthanolAnhydrous, ACS GradeYes (Alternative)Good solvent for many organic compounds. May have lower toxicity to some cell lines compared to DMSO at similar concentrations.
MethanolAnhydrous, ACS GradeYes (Alternative)Used in structural studies of this compound, indicating good solubility.[3] Assess potential toxicity in the specific assay.

Table 2: Example of Serial Dilutions for an In Vitro Assay

Stock Solution Conc.Desired Final Conc. (µM)Volume of Stock (µL)Volume of Medium (µL)Final Volume (µL)Final DMSO Conc. (assuming 10mM stock in 100% DMSO)
10 mM10021982001.0%
10 mM5011992000.5%
10 mM250.5199.52000.25%
10 mM100.2199.82000.1%
10 mM10.02199.982000.01%

Note: The final DMSO concentration should be kept consistent across all tested concentrations and the vehicle control.

Mandatory Visualization

Antiamoebin_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Use Weigh_this compound 1. Weigh this compound Powder Add_DMSO 2. Add DMSO Weigh_this compound->Add_DMSO Precise Mass Vortex 3. Vortex to Dissolve Add_DMSO->Vortex Specific Volume Aliquot 4. Aliquot Vortex->Aliquot Homogeneous Stock Solution Store 5. Store at -20°C Aliquot->Store Avoid Freeze-Thaw Dilute 6. Prepare Working Solutions Store->Dilute For In Vitro Assay

Caption: Workflow for preparing this compound stock solution.

Antiamoebin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Antiamoebin_Monomers This compound Monomers Hexameric_Channel Hexameric Ion Channel Antiamoebin_Monomers->Hexameric_Channel Self-Assembly Ion_Flux Uncontrolled Cation (K+) Efflux Hexameric_Channel->Ion_Flux Pore Formation Membrane_Depolarization Membrane Depolarization Ion_Flux->Membrane_Depolarization Disruption of Gradient Cell_Death Cell Death (Apoptosis/Necrosis) Membrane_Depolarization->Cell_Death Loss of Homeostasis

Caption: Proposed mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antiamoebin Concentration for Channel Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiamoebin to form ion channels in planar lipid bilayers.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at optimizing this compound concentration for channel formation.

Problem Possible Cause Suggested Solution
No channel activity observed This compound concentration is too low. Gradually increase the this compound concentration in the cis chamber. Start with a low concentration (e.g., 1-10 ng/mL) and increase it stepwise until channel activity is observed.
Solvent issues. Ensure the solvent used to dissolve this compound (e.g., methanol or ethanol) is fully evaporated from the stock solution before adding it to the aqueous buffer. Residual solvent can disrupt the bilayer.
Inadequate incubation time. Allow sufficient time for this compound to insert into the lipid bilayer. This can range from a few minutes to over an hour. Gentle stirring of the cis chamber after adding this compound can facilitate insertion.
Bilayer instability. The lipid composition of the bilayer can affect peptide insertion. If the bilayer is unstable, consider using a different lipid composition, such as those containing cholesterol or sphingomyelin, which can increase membrane stability.
Incorrect voltage. While this compound channel formation is less voltage-dependent than some other peptides, applying a transmembrane potential (e.g., +50 to +100 mV) can facilitate the insertion and opening of channels.[1]
Channel activity is too high and chaotic This compound concentration is too high. This is the most common cause. Prepare a fresh, lower concentration of this compound. If the experiment is already running, you can try to perfuse the chamber with a fresh buffer to dilute the peptide concentration.
Peptide aggregation. High concentrations of this compound can lead to aggregation, which may cause large, unstable pores in the bilayer. Use freshly prepared this compound solutions and avoid vigorous vortexing, which can promote aggregation. Sonication of the stock solution is not recommended.
Channels are unstable and have short open times Bilayer composition. The lipid environment can influence the stability of the formed channels. The presence of certain lipids, like cholesterol, can modulate the fluidity and thickness of the membrane, which in turn affects channel stability. Experiment with different lipid compositions to find the optimal environment for stable this compound channels.
Mechanical or electrical noise. Ensure the experimental setup is on an anti-vibration table and properly shielded from electrical noise. Grounding issues can lead to unstable recordings.
Observed conductance does not match expected values Incorrect oligomeric state. This compound is thought to form a hexameric channel.[2] Deviations from the expected single-channel conductance (approximately 90 pS in 1 M KCl) might indicate the formation of incomplete or alternative oligomeric states.[2] This could be influenced by the peptide concentration and lipid environment.
Buffer conditions. The ionic strength and pH of the buffer can affect the conductance of the channel. Ensure that the buffer composition is consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a planar lipid bilayer experiment?

A1: A good starting concentration for this compound is in the low nanomolar range (e.g., 1-10 ng/mL) in the cis chamber. It is recommended to titrate the concentration upwards from this starting point until single-channel events are observed.

Q2: How does voltage affect this compound channel formation?

A2: this compound channel formation is considered to be less voltage-dependent compared to other peptaibols like alamethicin. However, the application of a transmembrane potential can facilitate the insertion of the peptide into the lipid bilayer and promote channel opening.[1]

Q3: What is the typical single-channel conductance of an this compound channel?

A3: The single-channel conductance of an this compound channel is approximately 90 pS in a 1 M KCl solution.[2] Molecular dynamics simulations suggest that this conductance corresponds to a hexameric assembly of this compound monomers.[2]

Q4: What is the ionic selectivity of the this compound channel?

A4: The this compound channel is moderately cation-selective, favoring the passage of cations like K+ over anions like Cl-.[2]

Q5: How can I prepare the this compound stock solution?

A5: this compound is typically dissolved in a small amount of an organic solvent like methanol or ethanol to create a concentrated stock solution. It is crucial to ensure that the solvent is completely evaporated before adding the peptide to the aqueous buffer to avoid disrupting the lipid bilayer.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in a minimal volume of high-purity methanol or ethanol (e.g., 100 µL) to create a stock solution of known concentration.

  • Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation.

  • Before use, dilute the stock solution to the desired working concentration in the experimental buffer. It is critical to ensure the final concentration of the organic solvent in the experimental chamber is negligible (ideally <0.1%).

Planar Lipid Bilayer Formation and this compound Incorporation
  • Bilayer Formation:

    • Form a planar lipid bilayer across a small aperture (typically 50-250 µm in diameter) in a septum separating two chambers (cis and trans) filled with an appropriate buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

    • The bilayer can be formed by painting a solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) across the aperture.

    • Monitor the formation of the bilayer by measuring the capacitance across the membrane until a stable value is reached (typically >100 pF).

  • This compound Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the diluted this compound stock solution to the cis chamber to achieve the desired final concentration.

    • Gently stir the cis chamber for a few minutes to facilitate the diffusion of the peptide to the membrane.

    • Apply a transmembrane potential (e.g., +100 mV) and monitor the current for the appearance of single-channel events.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution add_anti Add this compound to Cis Chamber prep_solution->add_anti prep_lipid Prepare Lipid Solution form_bilayer Form Planar Lipid Bilayer prep_lipid->form_bilayer prep_buffer Prepare Buffer prep_buffer->form_bilayer form_bilayer->add_anti apply_voltage Apply Transmembrane Voltage add_anti->apply_voltage record_data Record Single-Channel Currents apply_voltage->record_data analyze_conductance Analyze Channel Conductance record_data->analyze_conductance analyze_kinetics Analyze Open/Closed Kinetics record_data->analyze_kinetics

Caption: Experimental workflow for this compound channel formation and analysis.

Troubleshooting_Logic start Start Experiment observe_activity Observe Channel Activity? start->observe_activity no_activity No Activity observe_activity->no_activity No activity_present Activity Present observe_activity->activity_present Yes increase_conc Increase this compound Concentration no_activity->increase_conc check_setup Check Bilayer Stability and Voltage no_activity->check_setup increase_conc->observe_activity check_setup->observe_activity activity_stable Is Activity Stable and Single-Channel? activity_present->activity_stable unstable_activity Chaotic/Unstable Activity activity_stable->unstable_activity No stable_activity Proceed with Data Acquisition activity_stable->stable_activity Yes decrease_conc Decrease this compound Concentration unstable_activity->decrease_conc check_lipid Optimize Lipid Composition unstable_activity->check_lipid decrease_conc->observe_activity check_lipid->observe_activity

Caption: Troubleshooting logic for optimizing this compound concentration.

References

Technical Support Center: Planar Lipid Bilayer Recordings with Antiamoebin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antiamoebin in planar lipid bilayer (PLB) systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected single-channel conductance of this compound?

A1: this compound typically exhibits a single, well-defined conductance level. In a symmetric 1 M KCl solution, the expected single-channel conductance is approximately 90 pS.[1] This value can serve as a benchmark for identifying successful channel incorporation.

Q2: What is the likely oligomeric state of the functional this compound channel?

A2: Molecular dynamics simulations and experimental data strongly suggest that the conducting state of the this compound channel is a hexamer, meaning it is formed by six this compound monomers.[1]

Q3: Is this compound cation or anion selective?

A3: this compound channels are selective for cations.[2][3] The free energy barrier for potassium ion (K⁺) passage is significantly lower than that for chloride ions (Cl⁻).[1][3]

Q4: How important is the lipid composition of the bilayer for successful recordings?

A4: The lipid composition is a critical factor for successful this compound channel formation and function. The process is considered to be more lipid-specific than voltage-dependent. While a variety of lipid compositions can be used, a mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) has been successfully used in published studies.[1]

Troubleshooting Guides

Problem 1: No Channel Insertions Observed

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Lipid Composition The choice of lipids is crucial. Start with a well-documented lipid mixture such as POPC:DOPC (1:1 molar ratio). The physical properties of the bilayer, including thickness and fluidity, can influence peptide insertion.[4][5][6]
Inadequate this compound Concentration The concentration of this compound in the aqueous solution needs to be optimized. Start with a low concentration (e.g., 1-10 ng/mL) and incrementally increase it. Too high a concentration can lead to bilayer instability.
Bilayer Instability Ensure the planar lipid bilayer is stable before adding this compound. A stable bilayer should have a high seal resistance (>10 GΩ) and low capacitance noise. If the bilayer is unstable, refer to the "Bilayer Instability" section below.
Solvent Issues Ensure the solvent used to dissolve this compound is compatible with the PLB system and is used at a minimal final concentration. Ethanol or methanol are common choices. High solvent concentrations can disrupt the bilayer.
Incubation Time Allow sufficient time for this compound to partition into the membrane and form channels. This can range from a few minutes to over an hour. Gentle stirring of the cis chamber after adding the peptide can facilitate interaction with the bilayer.
Problem 2: Unstable Bilayer After this compound Addition

Possible Causes & Solutions

Possible CauseRecommended Solution
High Peptide Concentration A high concentration of this compound can have a detergent-like effect, leading to the rupture of the bilayer. Reduce the amount of this compound added to the cis chamber.
Inappropriate Lipid Choice Some lipid compositions are more susceptible to disruption by peptides. If using a single lipid type, consider a mixture to modulate bilayer properties. For example, adding cholesterol can increase bilayer stability, but may also affect channel insertion and kinetics.
Mechanical or Electrical Shock Peptides can make the bilayer more fragile. Minimize vibrations by using an anti-vibration table and ensure a clean electrical ground to prevent electrical noise from destabilizing the membrane.
Problem 3: Flickering or Unstable Channel Kinetics

Possible Causes & Solutions

Possible CauseRecommended Solution
Sub-optimal Lipid Environment The kinetics of channel gating can be influenced by the lipid environment.[4] Experiment with different lipid compositions, such as varying the acyl chain length or headgroup of the phospholipids, to find conditions that promote stable channel gating.
Presence of Multiple Channels If multiple channels are present in the bilayer, their overlapping activity can appear as unstable kinetics. Reduce the this compound concentration to favor the insertion of single channels.
Electrical Noise High-frequency noise can obscure the true channel kinetics. Ensure proper grounding and shielding of the setup. Use a low-noise amplifier and appropriate filtering.
Voltage Protocol While less voltage-dependent than other peptaibols, the applied voltage can still influence channel stability. Try recording at different holding potentials to find a range where the channel exhibits stable gating.

Experimental Protocols

Planar Lipid Bilayer Formation and this compound Reconstitution

This protocol provides a general guideline. Specific parameters may need to be optimized for your experimental setup.

  • Chamber Preparation:

    • Thoroughly clean the PLB chambers and cups (e.g., with ethanol and deionized water) to remove any contaminants.

    • Create an aperture (typically 50-150 µm in diameter) in the dividing septum.

  • Lipid Solution Preparation:

    • Prepare a solution of your chosen lipid(s) (e.g., POPC:DOPC 1:1) in an organic solvent like n-decane to a final concentration of 10-25 mg/mL.

  • Bilayer Formation (Painting Method):

    • Apply a small amount of the lipid solution across the aperture using a fine brush or a glass rod.

    • Monitor the thinning of the lipid film by measuring the capacitance. A stable bilayer is formed when the capacitance reaches a plateau and the membrane appears optically black.

    • A stable bilayer should have a seal resistance greater than 10 GΩ.

  • This compound Reconstitution:

    • Prepare a stock solution of this compound in ethanol or methanol.

    • Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (start with a low concentration, e.g., 1-10 ng/mL).

    • Gently stir the cis chamber for a few seconds to facilitate peptide-membrane interaction.

  • Data Acquisition:

    • Apply a constant holding potential (e.g., +100 mV or -100 mV) and monitor the current for single-channel events.

    • Use a patch-clamp amplifier and data acquisition software to record the channel activity.

    • Filter the signal appropriately (e.g., with a low-pass Bessel filter at 1-2 kHz) and sample at a suitable frequency (e.g., 10 kHz).

Data Presentation

Table 1: Electrophysiological Properties of this compound Channels

ParameterValueConditionsReference
Single-Channel Conductance~90 pS1 M KCl, symmetric[1]
Oligomeric StateHexamer[1]
Ion SelectivityCation Selective[2][3]
Free Energy Barrier (K⁺)2.2 kcal/mol[1][3]
Free Energy Barrier (Cl⁻)~5 kcal/mol[1][3]

Visualizations

Experimental Workflow for this compound PLB Recording

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis chamber_prep Clean Chamber & Aperture bilayer_formation Form Planar Lipid Bilayer chamber_prep->bilayer_formation lipid_prep Prepare Lipid Solution lipid_prep->bilayer_formation stability_check Check Bilayer Stability (>10 GΩ) bilayer_formation->stability_check stability_check->bilayer_formation If Unstable add_this compound Add this compound to cis Chamber stability_check->add_this compound If Stable record_channels Record Single-Channel Currents add_this compound->record_channels analyze_data Analyze Conductance & Kinetics record_channels->analyze_data

Caption: A flowchart of the experimental workflow for this compound planar lipid bilayer recordings.

Troubleshooting Logic for No Channel Insertions

troubleshooting_no_channels start No Channel Insertions Observed check_bilayer Is the bilayer stable (>10 GΩ)? start->check_bilayer check_peptide_conc Is this compound concentration optimal? check_bilayer->check_peptide_conc Yes solution_remake_bilayer Remake the bilayer check_bilayer->solution_remake_bilayer No check_lipid Is the lipid composition appropriate? check_peptide_conc->check_lipid Yes solution_adjust_conc Adjust this compound concentration check_peptide_conc->solution_adjust_conc No check_time Has enough incubation time passed? check_lipid->check_time Yes solution_change_lipid Change lipid composition check_lipid->solution_change_lipid No solution_wait Increase incubation time check_time->solution_wait No

Caption: A decision tree for troubleshooting the absence of this compound channel insertions.

References

improving the stability of reconstituted Antiamoebin channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of reconstituted Antiamoebin channels in planar lipid bilayers.

Frequently Asked Questions (FAQs)

Q1: What is the likely oligomeric state of a functional this compound channel?

A1: Molecular dynamics simulations and single-channel recordings suggest that the conducting state of the this compound channel is most likely a hexamer, composed of six monomers.[1][2] Tetrameric models appear to be non-conducting, while octameric models show significantly higher conductance than what is typically observed experimentally.[1][2]

Q2: What is the ion selectivity of the this compound channel?

A2: The this compound channel is selective for cations.[2] This selectivity is due to a lower free energy barrier for the passage of cations like K+ compared to anions like Cl-.[2]

Q3: What are typical conductance values for a single this compound channel?

A3: The single-channel conductance of this compound is influenced by the applied voltage and the ion concentration of the electrolyte solution. Experimental and simulation data provide conductance values under specific conditions, which are summarized in the table below.

Data Presentation

Table 1: Single-Channel Conductance of Hexameric this compound

Voltage (mV)ElectrolyteConductance (pS)Source
751 M KCl90 (experimental)[1]
751 M KCl74 ± 20 (simulation)[1][2]
1501 M KCl115 ± 34 (simulation)[1][2]

Table 2: Factors Influencing Reconstituted Channel Stability

ParameterEffect on Stability and FunctionRecommendations
Lipid Composition The lipid environment significantly impacts channel function and stability.[3][4] Hydrophobic mismatch between the peptide and the membrane can occur.[1] Anionic phospholipids can augment unitary conductance.[5]Experiment with different lipid compositions. Commonly used lipids for reconstitution include diphytanoylphosphatidylcholine (DPhPC) and oxidized cholesterol. Consider adding a percentage of anionic lipids like POPS or POPG.
Solvent Residual solvent (e.g., decane, n-butanol) in the lipid bilayer can affect membrane properties and channel behavior. Solvent-containing membranes may promote protein reconstitution.[6]While solvents are often used to form the bilayer, aim for a "solvent-free" membrane by allowing sufficient time for the solvent to evaporate or be excluded from the bilayer region. The Montal-Mueller technique is a solvent-free method.[6]
Purity of this compound Impurities in the peptide preparation can lead to unstable channels or noisy recordings.Ensure high purity of the this compound sample. Standard protein purification techniques can be employed for polishing.[7]
Cleanliness of Setup Contaminants in the experimental chamber or solutions can cause artifacts that resemble channel activity or lead to bilayer instability.Thoroughly clean the bilayer chamber and all components.[8] Filter all solutions before use.[8]
Voltage High or prolonged applied voltage can induce inactivation of peptaibol channels like Alamethicin, which may also apply to this compound.[9]Use the minimum voltage necessary to observe channel activity. Be aware of potential voltage-dependent inactivation during long recordings.

Experimental Protocols

Detailed Methodology for Reconstitution of this compound Channels in a Planar Lipid Bilayer

This protocol describes the formation of a planar lipid bilayer and the subsequent incorporation of this compound channels for single-channel recording.

Materials:

  • Planar lipid bilayer workstation (chamber, cups/septa, electrodes, amplifier, data acquisition system)

  • Vibration isolation table

  • Faraday cage

  • Lipid solution (e.g., 1-2% Diphytanoylphosphatidylcholine (DPhPC) in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.2)

  • Purified this compound stock solution

  • Hamilton syringe

  • Magnetic stirrer and stir bars

Procedure:

  • Chamber Preparation:

    • Thoroughly clean the bilayer chamber, cups, and stir bars with a detergent solution, followed by extensive rinsing with distilled water and then ethanol.[8] Allow all components to dry completely.

    • Assemble the bilayer chamber, placing the cup with a small aperture (50-250 µm) into the holder.[7][10]

  • Bilayer Formation (Painting Method):

    • Using a fine brush or Hamilton syringe, carefully "paint" a small amount of the lipid solution across the aperture in the cup.[10]

    • Fill both the cis (cup side) and trans (chamber side) compartments with the electrolyte solution. The solution level should be above the aperture.[11]

    • The lipid solution will spontaneously thin to form a bilayer across the aperture. This process can be monitored by measuring the membrane capacitance. A stable bilayer will have a capacitance of >150 pF for a 250 µm aperture and a resistance in the GΩ range.[12]

  • This compound Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the diluted this compound stock solution to the cis compartment while gently stirring.[8]

    • The concentration of this compound required will need to be determined empirically, but a good starting point is a final concentration in the nanomolar range.

  • Single-Channel Recording:

    • Apply a transmembrane potential (e.g., +100 mV) using the amplifier.[8]

    • Monitor the current trace for the characteristic step-like increases in current that signify the opening of single this compound channels.

    • Record the channel activity for subsequent analysis of conductance, open probability, and lifetime.

Troubleshooting Guides

Issue 1: Bilayer Instability or Breakage

  • Question: My lipid bilayer is breaking frequently. What can I do to improve its stability?

  • Answer:

    • Ensure Cleanliness: Any contaminants can destabilize the bilayer. Re-clean your chamber, cups, and stir bars. Use freshly prepared and filtered solutions.[8]

    • Check the Aperture: An irregular or rough aperture can prevent proper bilayer formation. Ensure the aperture is smooth.

    • Optimize Lipid Solution: The concentration of the lipid solution can be adjusted. Try different lipids or lipid mixtures, such as adding cholesterol, which is known to modulate membrane fluidity.[5]

    • Mechanical Vibration: Ensure the setup is on a vibration-damped table and is shielded from air currents.[10]

Issue 2: No Channel Activity Observed

  • Question: I have a stable bilayer, but I don't see any channel insertions after adding this compound. What should I try?

  • Answer:

    • Increase Peptide Concentration: The concentration of this compound may be too low. Incrementally add small amounts of the peptide to the cis chamber.

    • Check Peptide Stock: Ensure your this compound stock is active and has not degraded.

    • Vary Lipid Composition: The interaction between this compound and the bilayer is lipid-dependent.[3][4] Try a different lipid composition, for example, by including anionic lipids which can attract the positively charged peptide.

    • Apply Voltage: A transmembrane voltage is often required to facilitate the insertion of peptaibols into the membrane.[13]

Issue 3: Noisy Recordings

  • Question: My baseline current is very noisy, making it difficult to resolve single-channel events. How can I reduce the noise?

  • Answer:

    • Improve Electrical Shielding: Ensure the setup is properly enclosed in a Faraday cage to shield from external electrical noise.[10]

    • Check Electrodes: Your Ag/AgCl electrodes may need re-chloriding. Ensure a good connection to the headstage.

    • Grounding: Check for any ground loops in your equipment.

    • Filter Settings: While not a solution for the source of the noise, adjusting the low-pass filter on your amplifier can improve the signal-to-noise ratio for analysis.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Clean Chamber & Components D Assemble Chamber A->D B Prepare Lipid & Electrolyte Solutions E Form Planar Lipid Bilayer B->E C Prepare this compound Stock G Add this compound to cis Chamber C->G D->E F Verify Bilayer Stability (Capacitance & Resistance) E->F F->E If Unstable F->G If Stable H Apply Transmembrane Voltage G->H I Record Single-Channel Currents H->I J Analyze Conductance I->J K Analyze Open Probability & Lifetime I->K

Caption: Experimental workflow for reconstituting this compound channels.

Troubleshooting_Guide Start Start Experiment Bilayer_Formation Attempt Bilayer Formation Start->Bilayer_Formation Is_Bilayer_Stable Is Bilayer Stable? Bilayer_Formation->Is_Bilayer_Stable Add_Peptide Add this compound Is_Bilayer_Stable->Add_Peptide Yes Troubleshoot_Bilayer Troubleshoot Bilayer: - Cleanliness - Aperture - Lipid Composition - Vibrations Is_Bilayer_Stable->Troubleshoot_Bilayer No Channel_Activity Channel Activity Observed? Add_Peptide->Channel_Activity Recording_Quality Recording Quality Good? Channel_Activity->Recording_Quality Yes Troubleshoot_Insertion Troubleshoot Insertion: - Increase Peptide Conc. - Check Peptide Stock - Vary Lipid Comp. Channel_Activity->Troubleshoot_Insertion No Success Successful Experiment Recording_Quality->Success Yes Troubleshoot_Noise Troubleshoot Noise: - Shielding (Faraday Cage) - Check Electrodes - Grounding Recording_Quality->Troubleshoot_Noise No Troubleshoot_Bilayer->Bilayer_Formation Troubleshoot_Insertion->Add_Peptide Troubleshoot_Noise->Recording_Quality

Caption: Troubleshooting decision tree for this compound channel experiments.

References

Technical Support Center: Antiamoebin Solubility and Stock Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of antiamoebin in organic solvents for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Methanol is the recommended organic solvent for preparing this compound stock solutions. This is supported by studies where methanol was successfully used as a solvent for NMR spectroscopy of this compound.

Q3: How should I store my this compound stock solution?

It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen organic solvent.

  • Possible Cause 1: Insufficient Solvent Volume. The concentration of this compound may be too high for the volume of solvent used.

    • Solution: Try increasing the volume of the solvent incrementally. Gentle warming (to no more than 37°C) and vortexing or sonication can also aid in dissolution.

  • Possible Cause 2: Inappropriate Solvent. While methanol is a good starting point, the specific batch or form of this compound might have slightly different solubility characteristics.

    • Solution: If methanol is unsuccessful, you can cautiously test other polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in small-scale pilot experiments.

Issue: The this compound stock solution appears cloudy or has precipitated after storage.

  • Possible Cause 1: Solvent Evaporation. Over time, especially with improper sealing, the solvent may have evaporated, leading to an increase in concentration and subsequent precipitation.

    • Solution: Ensure vials are tightly sealed. Use paraffin film for extra security. If some precipitation is observed, gentle warming and vortexing may help to redissolve the compound.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeated changes in temperature can affect the stability of the solution.

    • Solution: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)Remarks
MethanolData not available; however, it is soluble enough for NMR studies, suggesting a concentration of at least 1-5 mg/mL is achievable.Recommended starting solvent.
EthanolData not available.May be a suitable alternative to methanol, but requires empirical testing.
Dimethyl Sulfoxide (DMSO)Data not available.A strong polar aprotic solvent that could be effective; requires testing.
Dimethylformamide (DMF)Data not available.Another strong polar aprotic solvent that could be effective; requires testing.

Note: The quantitative solubility data for this compound in common organic solvents is not widely published. The information provided is based on indirect evidence from scientific literature. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Methanol

This protocol is based on the successful use of methanol as a solvent in NMR studies of this compound.

Materials:

  • This compound (solid)

  • Methanol (anhydrous, analytical grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound. The molecular weight of this compound can vary slightly depending on the specific isoform. Assuming an average molecular weight of approximately 1670 g/mol :

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1670 g/mol * 1000 mg/g = 16.7 mg.

  • Weigh the this compound. Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the solvent. Add the desired volume of anhydrous methanol to the tube containing the this compound.

  • Dissolve the compound. Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature. Gentle warming (up to 37°C) can also be applied.

  • Visually inspect for complete dissolution. Ensure the solution is clear and free of any particulate matter.

  • Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Antiamoebin_Stock_Preparation_Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound start->weigh add_solvent Add Methanol weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility increase_solvent Add more solvent check_solubility->increase_solvent No aliquot Aliquot into single-use tubes check_solubility->aliquot Yes increase_solvent->dissolve store Store at -20°C or -80°C aliquot->store end End store->end Troubleshooting_Antiamoebin_Solubility Troubleshooting this compound Solubility Issues start Issue: this compound not dissolving check_concentration Is concentration too high? start->check_concentration increase_solvent Increase solvent volume check_concentration->increase_solvent Yes test_other_solvents Try alternative solvents (e.g., DMSO, DMF) check_concentration->test_other_solvents No apply_energy Gentle warming / Sonication increase_solvent->apply_energy fully_dissolved Problem Solved apply_energy->fully_dissolved test_other_solvents->apply_energy

Technical Support Center: Preventing Antiamoebin Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Antiamoebin, maintaining its solubility and preventing aggregation in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling of this hydrophobic peptaibol.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or contain visible precipitates?

A1: this compound is a hydrophobic peptide and, like many peptaibols, exhibits poor solubility in purely aqueous solutions. Cloudiness or precipitation is a strong indicator of aggregation, where individual this compound molecules clump together to form insoluble complexes. This can be triggered by several factors including concentration, pH, ionic strength, and temperature.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. Methanol has been successfully used to dissolve this compound for experimental purposes, such as Nuclear Magnetic Resonance (NMR) studies. A high-concentration stock solution in a suitable organic solvent can then be diluted into the desired aqueous buffer for your experiment.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is often challenging and can lead to immediate aggregation. It is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final aqueous buffer. This should be done carefully, preferably by adding the stock solution dropwise to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that favor aggregation.

Q4: How does pH affect the solubility and aggregation of this compound?

A4: The stability of peptides in aqueous solutions is often pH-dependent. While specific data on the optimal pH for this compound is limited, for many peptides, moving the pH away from the isoelectric point (pI) can increase solubility by introducing net positive or negative charges, leading to electrostatic repulsion between molecules that counteracts aggregation. It is recommended to perform a pH scouting study to determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or precipitation upon dilution of stock solution into aqueous buffer. Poor solubility and rapid aggregation in the aqueous environment. 1. Use a Co-solvent: Instead of diluting directly into a purely aqueous buffer, try using a mixture of the buffer and an organic solvent (e.g., methanol or ethanol). The proportion of the organic solvent should be optimized to maintain solubility without interfering with your experiment. 2. Incorporate Detergents: Non-ionic or zwitterionic detergents can be used to solubilize hydrophobic peptides. These detergents form micelles that can encapsulate this compound, keeping it in solution. Start with low concentrations of detergents like Triton X-100, Tween 20, or CHAPS and optimize as needed.
Gradual precipitation of this compound during an experiment. Changes in solution conditions (e.g., temperature fluctuations, prolonged incubation) leading to instability and aggregation over time. 1. Control Temperature: Maintain a constant and optimized temperature throughout your experiment. Some peptides are sensitive to temperature changes, which can induce aggregation. 2. Reduce Incubation Time: If possible, minimize the duration of the experiment to reduce the time this compound is in an aqueous environment. 3. Add Stabilizing Excipients: Consider the addition of excipients known to stabilize peptides, such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol). These can help to maintain the native conformation and prevent aggregation through preferential hydration.
Inconsistent experimental results. Variable amounts of soluble, active this compound due to undetected aggregation. 1. Centrifuge Before Use: Before each experiment, centrifuge your final this compound solution at high speed to pellet any aggregates. Use the supernatant for your assay to ensure you are working with the soluble fraction. 2. Quantify Soluble Peptide: After centrifugation, determine the concentration of this compound in the supernatant using a suitable method (e.g., UV-Vis spectroscopy, HPLC) to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Working Solution Using a Co-solvent
  • Prepare a Stock Solution: Dissolve this compound in 100% methanol to a concentration of 1-5 mg/mL. Ensure it is fully dissolved.

  • Prepare a Co-solvent Buffer: Prepare your desired aqueous experimental buffer.

  • Dilution: Create a series of co-solvent buffers with varying percentages of methanol (e.g., 10%, 20%, 30% v/v).

  • Solubilization: Slowly add the this compound stock solution to the co-solvent buffer with the highest methanol concentration while vortexing.

  • Observation: Visually inspect for any signs of precipitation.

  • Optimization: Gradually decrease the methanol percentage in the co-solvent buffer to find the lowest concentration that maintains this compound solubility for the duration of your experiment.

Protocol 2: Solubilization of this compound Using Detergents
  • Prepare a Stock Solution: Dissolve this compound in a small amount of an organic solvent like methanol.

  • Prepare Detergent Solutions: Prepare a series of your experimental buffer containing different concentrations of a non-ionic or zwitterionic detergent (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Solubilization: Add the this compound stock solution dropwise to the detergent-containing buffers while stirring.

  • Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes).

  • Assessment: Check for clarity. You can also use techniques like Dynamic Light Scattering (DLS) to check for the presence of large aggregates.

  • Selection: Choose the lowest detergent concentration that effectively solubilizes this compound without interfering with your downstream application.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_verification Verification Problem This compound Aggregation Observed (Cloudiness/Precipitate) Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Suboptimal pH/ Ionic Strength Problem->Cause2 Cause3 Temperature Instability Problem->Cause3 Cause4 High Concentration Problem->Cause4 Solution1 Use Co-solvents (e.g., Methanol) Cause1->Solution1 Solution2 Incorporate Detergents (e.g., Triton X-100) Cause1->Solution2 Solution3 Optimize pH and Buffer Cause2->Solution3 Solution5 Control Temperature Cause3->Solution5 Solution6 Prepare Fresh Solutions/ Lower Concentration Cause4->Solution6 Verification Clear, Soluble Solution & Reproducible Results Solution1->Verification Solution2->Verification Solution3->Verification Solution4 Add Stabilizing Excipients (e.g., Sugars, Polyols) Solution4->Verification Solution5->Verification Solution6->Verification

Caption: Troubleshooting workflow for this compound aggregation.

This guide provides a starting point for addressing aggregation issues with this compound. The optimal conditions will ultimately depend on the specific requirements of your experimental setup. Systematic optimization of the parameters discussed here will be key to achieving consistent and reliable results.

Technical Support Center: Antiamoebin Channel Activity and Lipid Composition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of lipid composition on Antiamoebin channel activity.

Frequently Asked Questions (FAQs)

Q1: What is the reported oligomeric state of a functional this compound channel?

A1: Molecular dynamics simulations suggest that the conducting state of the this compound channel is most likely a hexamer, consisting of six monomers.[1][2] While tetrameric and octameric models have been considered, the tetramer appears to be non-conducting, and the octameric channel's calculated conductance is significantly higher than what is observed experimentally.[1][2]

Q2: How does the this compound channel maintain its structure within a lipid membrane?

A2: this compound is a peptaibol, a class of fungal peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Its structure is largely helical.[1][3] The exterior of the assembled channel is hydrophobic, allowing it to favorably interact with the lipid acyl chains of the membrane, while the interior forms a polar, water-filled pore for ion passage.[4]

Q3: Is the this compound channel selective for certain ions?

A3: Yes, the this compound channel is selective for cations.[1][2] This selectivity is attributed to the energy barrier encountered by different ions as they traverse the pore. For instance, the free energy barrier for potassium (K⁺) is significantly lower than that for chloride (Cl⁻), favoring the passage of cations.[1][2]

Q4: What is the general influence of lipid composition on ion channel function?

A4: The lipid composition of the bilayer can significantly modulate the function of ion channels through several mechanisms. These include altering the physical properties of the membrane (e.g., thickness, curvature, and elasticity), direct interactions between lipids and the channel protein, and the formation of lipid microdomains (like lipid rafts) that can localize channels and associated signaling molecules.[5][6]

Q5: How might cholesterol in the lipid bilayer affect this compound channel activity?

A5: While direct studies on this compound and cholesterol are not prevalent in the provided search results, the effects of cholesterol on other antimicrobial peptides (AMPs) and ion channels can offer insights. Cholesterol is generally absent in bacterial membranes but a major component of eukaryotic membranes.[7] It often reduces the activity of AMPs by increasing the order and rigidity of the lipid bilayer, which can hinder peptide insertion and channel formation.[7][8] Therefore, it is plausible that increasing cholesterol concentration in a model bilayer could decrease this compound channel activity.

Troubleshooting Guides

Problem 1: Inconsistent or no this compound channel recordings in planar lipid bilayer (PLB) experiments.

  • Possible Cause 1: Poor Bilayer Formation or Stability.

    • Solution: Ensure the aperture in the bilayer chamber is clean and pre-treated with the lipid solution.[9] The lipid solution should be fresh and properly prepared. If the membrane breaks frequently, try a different lipid composition or solvent. Diphytanoylphosphatidylcholine (DPhPC) is a commonly used lipid that forms stable membranes.[9]

  • Possible Cause 2: Inefficient Channel Insertion.

    • Solution: this compound is likely added to the cis side of the chamber.[10] Ensure the peptide is properly solubilized before addition. The efficiency of channel reconstitution can depend on the lipid composition of the bilayer.[11] Experiment with different lipid headgroups (e.g., PC, PE, PG) to find a composition that facilitates insertion.

  • Possible Cause 3: Incorrect Voltage or Ionic Conditions.

    • Solution: Verify the applied voltage and the salt concentration in your buffer (e.g., 1M KCl is common).[9] this compound channel gating can be voltage-dependent.[3] A transmembrane voltage is typically required to induce insertion and channel opening.[3]

Problem 2: Observed channel conductance differs significantly from reported values.

  • Possible Cause 1: Different Lipid Environment.

    • Solution: The conductance of ion channels can be influenced by the surrounding lipid environment. The reported conductance of ~90 pS for this compound was measured in mixed palmitoyloleoylphosphatidylcholine/dioleoylphosphatidylcholine membranes at 75 mV in 1 M KCl.[1] Your experimental lipid composition may be altering the channel's properties. Systematically test different lipid compositions to characterize these effects.

  • Possible Cause 2: Issues with Data Acquisition and Filtering.

    • Solution: Check the settings on your patch-clamp amplifier and data acquisition software.[9] An inappropriate filter setting can distort the signal and lead to inaccurate conductance measurements.[10] Ensure your electrodes and headstage are properly shielded to minimize noise.

  • Possible Cause 3: Presence of Subconductance States or Multiple Channel Insertions.

    • Solution: Carefully analyze your recordings to distinguish between single-channel events and multiple simultaneous openings. This compound is reported to have a single conductance level, but complex lipid interactions could potentially induce other behaviors.[1]

Quantitative Data Summary

The following table summarizes the reported conductance values for the hexameric model of the this compound channel.

Applied VoltageElectrolyteMembrane CompositionCalculated/Measured ConductanceReference
75 mV1 M KClWater-POPC membrane system74 ± 20 pS (Calculated)[1][2]
75 mV1 M KClMixed POPC/DOPC90 pS (Measured)[1]
150 mV1 M KClWater-POPC membrane system115 ± 34 pS (Calculated)[1][2]

Experimental Protocols

Protocol 1: Reconstitution of this compound into Planar Lipid Bilayers

This protocol outlines the general steps for incorporating this compound channels into an artificial lipid bilayer for electrophysiological recording.

  • Chamber and Aperture Preparation:

    • Thoroughly clean the bilayer chamber and cuvettes with a detergent, followed by extensive rinsing with distilled water and then ethanol.[9][12]

    • Ensure the aperture (typically 50-250 µm in diameter) is completely clean and dry.[10]

    • Pre-treat the aperture by applying a small amount of the lipid solution (e.g., 1-5 µl of lipids in n-decane) and allowing it to dry.[9]

  • Bilayer Formation:

    • Fill both chambers with the desired electrolyte solution (e.g., 1 M KCl, buffered to pH 7).[9]

    • Using a brush or pipette, "paint" the lipid solution across the aperture to form a thin lipid film.[13]

    • Monitor the capacitance of the membrane. A stable bilayer will have a capacitance of greater than 150 pF for a 250 µm aperture and a leak conductance of less than 10 pS.[14]

  • This compound Insertion:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a small aliquot of the this compound stock solution to the cis chamber while stirring gently to facilitate insertion into the bilayer.[10]

  • Electrophysiological Recording:

    • Connect the chambers to a patch-clamp amplifier via Ag/AgCl electrodes.[11]

    • Apply a holding potential (e.g., +75 mV to +150 mV) across the bilayer to drive ion flow and observe channel gating.

    • Record the resulting ionic currents. Single-channel openings will appear as discrete, step-like increases in current.

  • Data Analysis:

    • Analyze the recorded currents to determine the single-channel conductance, open probability, and other gating characteristics.

    • Generate histograms of current amplitudes to confirm discrete conductance levels.[9]

Visualizations

Experimental_Workflow_for_Antiamoebin_Channel_Reconstitution A Prepare Lipid Solution (e.g., DPhPC in n-decane) C Paint Lipid Solution across Aperture A->C B Clean and Prepare Bilayer Chamber B->C D Verify Bilayer Formation (Monitor Capacitance) C->D F Add this compound to cis-Chamber D->F E Prepare this compound Stock Solution E->F G Apply Transmembrane Voltage F->G H Record Ionic Currents (Single-Channel Activity) G->H I Analyze Data (Conductance, Open Probability) H->I

Caption: Workflow for this compound reconstitution in a planar lipid bilayer.

Caption: Troubleshooting guide for absent this compound channel recordings.

References

long-term stability and storage of Antiamoebin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of Antiamoebin solutions for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound is limited in published literature, information on the closely related and structurally similar peptaibol, Alamethicin, is used as a proxy where noted.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal long-term stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Ethanol or methanol can also be used, but DMSO generally offers better stability for peptaibols.[1] It is crucial to use anhydrous solvents to minimize hydrolysis.

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[2][3][4][5] For short-term storage (up to a few weeks), 4°C is acceptable, but freezing is recommended to prevent degradation.

Q3: How long can I store this compound stock solutions?

A3: When stored properly at -20°C or -80°C in an anhydrous solvent like DMSO, this compound stock solutions can be expected to be stable for at least 6 months to 2 years. This is based on data for the related peptaibol, Alamethicin, which is stable for at least 2 years when stored at -20°C in DMSO.[6] It is always recommended to perform periodic stability checks for long-term experiments.

Q4: Should I aliquot my this compound stock solution?

A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and the introduction of moisture.[4][5]

Q5: Are there any specific handling precautions for this compound powder and solutions?

A5: Yes. This compound, like other peptides, can be hygroscopic. It is important to allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.[2][5] When preparing solutions, use personal protective equipment (gloves, lab coat, safety glasses). Solutions should be protected from light.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. 1. The concentration of this compound may be too high for the solvent at lower temperatures. 2. The solution may have been frozen and thawed multiple times. 3. Water may have been introduced into the organic solvent.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Always aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure the use of anhydrous solvents and proper sealing of vials to prevent moisture absorption.
Loss of biological activity in the experimental assay. 1. Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, exposure to light). 2. Repeated freeze-thaw cycles of the stock solution. 3. Presence of proteases in the experimental system.1. Prepare a fresh working solution from a new aliquot of the stock solution stored at -20°C or -80°C. 2. Use a fresh, single-use aliquot for each experiment. 3. Ensure aseptic technique and consider the use of protease inhibitors if compatible with the assay.
Inconsistent results between experiments. 1. Inaccurate pipetting of the viscous DMSO stock solution. 2. Degradation of the working solution prepared in aqueous buffer.1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. 2. Prepare fresh working solutions in your experimental buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.
Crystallization of the compound in the stock solution. The solubility limit might have been exceeded, especially at low temperatures.Gently warm the solution and vortex. If crystals persist, sonication in a water bath for a short period may help. If the issue continues, prepare a new, more dilute stock solution.[7]
Discoloration of the solution. This may indicate chemical degradation.Discard the solution and prepare a fresh stock. Visually inspect solutions for clarity and color before each use.[8]

Data Presentation

Table 1: Solubility of this compound and Related Peptaibol (Alamethicin)

CompoundSolventSolubilityReference
This compound(Data not available)--
AlamethicinDMSO10 mg/mL[9][10]
AlamethicinMethanol20 mg/mL[11]
AlamethicinEthanol100 mg/mL[11]

Table 2: Recommended Storage Conditions for Peptaibol Solutions

Storage TypeTemperatureSolventExpected Stability (Alamethicin as proxy)Reference
Long-Term-80°CAnhydrous DMSO> 2 years
Long-Term-20°CAnhydrous DMSOAt least 2 years[6]
Short-Term4°CAnhydrous DMSOUp to 2 weeks[4]
Working SolutionRoom TemperatureAqueous BufferPrepare fresh before use[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Calculate the volume of anhydrous DMSO required to achieve a 10 mg/mL concentration. For example, for 5 mg of this compound, add 500 µL of DMSO.

  • Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Testing of this compound Solutions by HPLC

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for this compound.

Objective: To determine the percentage of intact this compound remaining in a solution over time under specific storage conditions.

Materials and Equipment:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reference standard of this compound

Procedure:

  • Sample Preparation: At each time point (e.g., 0, 1, 3, 6 months), retrieve a stored aliquot of the this compound solution. Allow it to thaw and equilibrate to room temperature. Dilute the sample to a suitable concentration for HPLC analysis using the initial mobile phase composition.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a common starting point for peptides.

  • Analysis:

    • Inject a freshly prepared reference standard of this compound to determine its retention time and peak area.

    • Inject the aged sample.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage of this compound remaining against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_stability Stability Testing weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Time Points store->thaw Retrieve Samples hplc Analyze by HPLC thaw->hplc data Analyze Data & Determine Degradation hplc->data

Caption: Workflow for preparing, storing, and testing the stability of this compound solutions.

troubleshooting_logic start Precipitate Observed in Solution? warm_vortex Warm to 37°C and Vortex start->warm_vortex Yes use_solution Use Solution start->use_solution No check_dissolved Is Precipitate Dissolved? warm_vortex->check_dissolved check_dissolved->use_solution Yes consider_dilution Consider Preparing a More Dilute Stock check_dissolved->consider_dilution No check_aliquots Are you using single-use aliquots? consider_dilution->check_aliquots start_aliquoting Start Aliquoting to Avoid Freeze-Thaw check_aliquots->start_aliquoting No check_solvent Was Anhydrous Solvent Used? check_aliquots->check_solvent Yes use_anhydrous Use Anhydrous Solvent and Seal Vials Properly check_solvent->use_anhydrous No

Caption: Troubleshooting logic for handling precipitation in this compound solutions.

References

Technical Support Center: Troubleshooting Inconsistent Antiamoebin Channel Conductance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiamoebin single-channel recording. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experiments, specifically focusing on inconsistent channel conductance.

Frequently Asked Questions (FAQs)

Q1: What is the expected single-channel conductance of this compound?

A1: The single-channel conductance of this compound can vary depending on the experimental conditions. Molecular dynamics simulations and experimental data suggest that this compound forms a hexameric channel. The calculated conductance of this hexamer is approximately 115 ± 34 pS at 150 mV and 74 ± 20 pS at 75 mV.[1] Experimental measurements have reported a conductance of around 90 pS at 75 mV.[1] It is important to establish a baseline conductance under your specific experimental conditions.

Q2: Why am I observing multiple conductance levels (sub-conductance states)?

A2: The observation of multiple conductance levels, or sub-conductance states, is a known characteristic of many channel-forming peptides, including peptaibols like Alamethicin which is structurally similar to this compound. These sub-states can arise from:

  • Changes in the number of monomers forming the channel: The ion channel is an aggregate of several this compound molecules. The number of molecules in this aggregate can fluctuate, leading to different pore sizes and consequently, different conductance levels.

  • Conformational changes within the channel: The peptide bundle forming the pore can undergo conformational rearrangements, leading to transient blockages or alterations in the pore diameter.

  • Flickering: The channel may rapidly transition between the open, closed, and sub-conductance states, a phenomenon known as flickering. This can be an intrinsic property of the channel or induced by external factors.

Q3: What factors can influence the stability and conductance of this compound channels?

A3: Several factors can impact the stability and conductance of this compound channels:

  • Lipid Bilayer Composition and Stability: The type of lipids used to form the bilayer, including their headgroup and acyl chain composition, can affect the insertion, stability, and function of the channel. The physical stability of the bilayer itself is crucial; unstable membranes can lead to noisy recordings and fluctuating conductance.

  • Voltage: this compound channels are voltage-dependent. The probability of channel opening and the stability of the open state can be influenced by the applied membrane potential.

  • This compound Concentration: The concentration of this compound in the solution will affect the rate of channel formation and the likelihood of observing multi-channel events.

  • Temperature and pH: These environmental factors can influence the structure of the peptide and the properties of the lipid bilayer, thereby affecting channel conductance.

  • Purity of Reagents: Impurities in the this compound sample, lipids, or buffer solutions can lead to artifacts and inconsistent channel behavior.

Troubleshooting Guide

Issue 1: No Channel Activity Observed

Possible Causes & Solutions:

CauseSolution
Insufficient this compound Concentration Increase the concentration of this compound added to the cis chamber incrementally.
Incomplete Peptide Insertion - Ensure the solvent used to dissolve this compound is appropriate (e.g., ethanol or methanol) and is sufficiently diluted in the aqueous buffer to facilitate partitioning into the membrane.- Gently stir the solution in the cis chamber after adding this compound to promote interaction with the bilayer.
Unfavorable Lipid Bilayer Composition - Experiment with different lipid compositions. Phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are commonly used.- The presence of cholesterol can modulate membrane fluidity and may influence channel insertion and stability.
Incorrect Voltage Polarity or Magnitude - this compound channel formation is voltage-dependent. Verify that the applied voltage has the correct polarity and is of sufficient magnitude to induce channel insertion and opening. Typically, the side to which this compound is added (cis) should be held at a positive potential relative to the trans side.
Issue 2: Highly Variable or Unstable Conductance

Possible Causes & Solutions:

CauseSolution
Unstable Lipid Bilayer - Verify Bilayer Formation: Monitor the capacitance of the bilayer after formation. A stable capacitance reading indicates a stable bilayer.- Solvent Content: Ensure that the organic solvent used to form the bilayer has been maximally thinned. A high solvent content can lead to instability.- Lipid Oxidation: Use fresh lipid solutions. Oxidized lipids can alter membrane properties and lead to instability.
Peptide Aggregation - Sonication: Briefly sonicate the this compound stock solution before adding it to the experimental chamber to break up pre-formed aggregates.- Concentration: Use the lowest concentration of this compound that still yields channel activity to minimize aggregation within the membrane.
Environmental Noise - Electrical Noise: Ensure proper grounding and shielding of the experimental setup to minimize 50/60 Hz noise.- Mechanical Vibrations: Use an anti-vibration table to isolate the setup from building vibrations.
Channel Gating Dynamics (Flickering) - Improve Signal-to-Noise Ratio: Increase the salt concentration of the recording solution (e.g., 1 M KCl) to increase the single-channel current amplitude.- Data Filtering: Apply a low-pass filter to the data to reduce high-frequency noise and better resolve the different conductance states.

Quantitative Data Summary

ParameterValueReference
Proposed Channel StructureHexameric[1]
Calculated Conductance (150 mV)115 ± 34 pS[1]
Calculated Conductance (75 mV)74 ± 20 pS[1]
Measured Conductance (75 mV)~90 pS[1]
Ion SelectivityCation selective[1]

Experimental Protocols

Key Experiment: Single-Channel Recording of this compound in a Planar Lipid Bilayer

Methodology:

  • Bilayer Formation:

    • A planar lipid bilayer is formed across a small aperture (typically 100-250 µm in diameter) in a solvent-resistant material (e.g., Teflon or Delrin) separating two aqueous compartments (cis and trans).

    • The bilayer is typically formed by painting a solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, dissolved in n-decane) across the aperture.

    • The formation of a stable bilayer is monitored by measuring the electrical capacitance across the membrane. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a solvent-free bilayer.

  • This compound Incorporation:

    • This compound is dissolved in a suitable organic solvent (e.g., ethanol) to create a stock solution.

    • A small aliquot of the this compound stock solution is added to the cis compartment, which is typically held at a positive potential relative to the trans compartment.

    • The solution in the cis chamber is gently stirred to facilitate the insertion of this compound into the lipid bilayer.

  • Data Acquisition:

    • The ionic current across the bilayer is measured using a sensitive patch-clamp amplifier in voltage-clamp mode.

    • Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential and record the current.

    • The data is digitized and recorded for later analysis. The signal is typically filtered to reduce high-frequency noise.

  • Data Analysis:

    • Single-channel current transitions are identified and their amplitudes are measured to determine the single-channel conductance (G = I/V, where I is the current and V is the applied voltage).

    • All-points histograms can be used to visualize the different conductance states present in the recording.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Lipid Solution D Form Planar Lipid Bilayer A->D B Prepare this compound Stock E Add this compound to cis Chamber B->E C Assemble Bilayer Chamber C->D D->E F Apply Voltage and Record Current E->F G Filter and Analyze Data F->G H Determine Conductance Levels G->H I Characterize Channel Gating H->I

Caption: Experimental workflow for this compound single-channel recording.

Troubleshooting_Tree Start Inconsistent Conductance Q1 Are there any channel events? Start->Q1 A1_No No Channel Activity Q1->A1_No No A1_Yes Yes, but unstable Q1->A1_Yes Yes Sol_NoActivity Troubleshoot Insertion: - Increase [this compound] - Check lipid composition - Verify voltage A1_No->Sol_NoActivity Q2 Is the bilayer stable (check capacitance)? A1_Yes->Q2 A2_No Unstable Bilayer Q2->A2_No No A2_Yes Bilayer is stable Q2->A2_Yes Yes Sol_UnstableBilayer Troubleshoot Bilayer: - Reform bilayer - Use fresh lipids - Check for solvent retention A2_No->Sol_UnstableBilayer Q3 Are there multiple sub-conductance states? A2_Yes->Q3 A3_Yes Sub-conductance States Observed Q3->A3_Yes Yes A3_No Single noisy channel Q3->A3_No No Sol_Subconductance Analyze Gating: - This may be intrinsic behavior - Improve Signal-to-Noise - Check for aggregation A3_Yes->Sol_Subconductance Sol_NoisyChannel Reduce Noise: - Check grounding and shielding - Isolate from vibrations - Filter data A3_No->Sol_NoisyChannel

Caption: Troubleshooting decision tree for inconsistent this compound conductance.

References

minimizing solvent effects in Antiamoebin circular dichroism studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize solvent-related issues during circular dichroism (CD) spectroscopy of the peptide Antiamoebin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my CD signal noisy or completely lost in the far-UV region (below 220 nm)?

A: This is one of the most common issues in CD spectroscopy and is almost always due to high absorbance from the sample, the solvent, or both. The instrument's detector receives too few photons to get a reliable signal, which is reflected as a high High-Tension (HT) voltage (typically >700 V).[1][2]

Troubleshooting Steps:

  • Check Solvent Transparency: Many common buffers and solvents absorb strongly in the far-UV region.[2] Ensure your solvent is transparent at the desired wavelength. Refer to Table 1 for solvent UV cutoffs. For instance, buffers containing chloride ions or additives like DTT and imidazole can interfere below 200 nm.[3][4][5] Phosphate-based buffers are often a good starting point.[1]

  • Reduce Path Length: If your solvent or buffer is essential but absorbs too much, switch to a shorter path length cuvette (e.g., from 1 mm to 0.1 mm).[1][6][7] This reduces the total amount of solvent in the light path.

  • Adjust Peptide Concentration: High peptide concentration also increases absorbance. For far-UV studies, a concentration of 0.1 mg/mL in a 1 mm cuvette is a common starting point.[1][6] If you reduce the path length, you may need to proportionally increase the concentration to maintain a measurable signal.[7]

  • Optimize Instrument Settings: Increase the Digital Integration Time (D.I.T.) to allow the detector to collect photons for a longer period, which can improve the signal-to-noise ratio for weak signals.[1]

  • Ensure Sample Purity: Remove any contaminants or aggregates by filtering or centrifuging the sample before measurement, as these can cause light scattering that mimics high absorbance.[5][6]

Q2: I observe different CD spectra for this compound in different solvents. What does this indicate?

A: The conformation of peptides is often highly sensitive to the solvent environment.[8] Observing different spectra in solvents of varying polarity (e.g., water vs. trifluoroethanol) strongly suggests that this compound is undergoing a conformational change.[9][10] For example, a peptide might adopt a random coil structure in an aqueous buffer but transition to a more ordered helical structure in a helix-inducing solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[11][12] This is a key aspect of the peptide's biophysical properties, not necessarily an experimental artifact.

Q3: How do I choose the best solvent for my this compound CD study?

A: The ideal solvent should:

  • Solubilize this compound: The peptide must be fully dissolved without aggregation.

  • Be Optically Transparent: The solvent must have low absorbance in your wavelength range of interest (see Table 1).[2]

  • Be Non-Chiral: The solvent itself should not produce a CD signal.

  • Mimic the Desired Environment: If you are studying this compound's structure in a membrane-like environment, you might choose solvents like TFE or detergents that mimic the hydrophobicity of a lipid bilayer.[13] If studying it in a physiological context, an appropriate aqueous buffer is necessary.

Q4: How can I correct for background signal from the solvent and cuvette?

A: A proper baseline correction is critical for accurate CD data.[6]

  • Record a Blank Spectrum: Before measuring your sample, run a full spectral scan using the exact same buffer or solvent in the same cuvette.[3] This scan measures the combined signal from the cuvette and the solvent.

  • Subtract the Blank: Subtract this blank spectrum from your sample spectrum.[14] This isolates the CD signal originating solely from the this compound peptide.

  • Ensure Identical Conditions: The blank measurement must be performed under the exact same experimental conditions as the sample measurement, including temperature, bandwidth, and scan speed.

Q5: My sample shows signs of aggregation. How does this affect my CD spectrum and how can I prevent it?

A: Aggregation can severely distort CD spectra by causing differential light scattering, which is often misinterpreted as a structural signal.[15][16] It can also lead to a loss of signal due to high absorbance.[17]

Prevention and Diagnosis:

  • Visual Inspection & Centrifugation: Visually inspect the sample for turbidity. Always centrifuge or filter (0.1–0.2 micron filter) your sample immediately before the measurement to remove aggregates.[6][11]

  • Monitor HT Voltage: A rising HT voltage during a thermal scan, uncorrelated with the CD signal change, can indicate aggregation-induced scattering.[16]

  • Concentration Dependence: Measure the CD spectra at several different concentrations. If the molar ellipticity changes with concentration, it may indicate self-association or aggregation.[18]

  • Solvent Choice: The choice of solvent can influence aggregation. If aggregation is an issue in one buffer, try altering the pH or ionic strength, or consider a different buffer system.

Data & Experimental Parameters

For reproducible results, careful selection of solvents, buffers, and instrument parameters is essential.

Table 1: Solvent Transparency in the Far-UV Region This table lists the approximate lowest wavelength at which a solvent can be used before its absorbance becomes too high (OD ≈ 1) for reliable CD measurements in a given path length.

SolventWavelength (nm) for OD ≈ 1 (1.0 mm Path)Wavelength (nm) for OD ≈ 1 (0.05 mm Path)
Water< 185< 180
Trifluoroethanol (TFE)~185< 180
Hexafluoroisopropanol (HFIP)~185< 180
Methanol~205~190
Ethanol~210~195
Acetonitrile~190< 185
Hexane< 185< 180
DMSONot RecommendedNot Recommended
FormamideNot RecommendedNot Recommended
(Data adapted from multiple sources)[7][11]

Table 2: Common Buffers and Approximate Low Wavelength Limits The presence of salts and other additives will increase absorbance and raise the lower wavelength limit.[1][2] Values are typical for a 0.1 mg/mL peptide solution in a 0.1 cm cuvette.[11]

Buffer System (10-50 mM)Common Salt (50-150 mM)Approx. Lower Wavelength Limit (nm)
Potassium PhosphatePotassium Fluoride185
Potassium PhosphateSodium Sulfate185
Potassium PhosphatePotassium Chloride195
Sodium PhosphateSodium Chloride195
HEPESSodium Chloride200
TrisSodium Chloride201
(Data adapted from)[11]

Table 3: Recommended Starting Parameters for Peptide CD Spectroscopy

ParameterFar-UV (Secondary Structure)Near-UV (Tertiary Structure)
Wavelength Range 185 – 260 nm250 – 350 nm
Peptide Concentration 0.1 - 0.5 mg/mL1.0 - 2.0 mg/mL
Cuvette Path Length 0.1 - 1 mm10 mm
Bandwidth 1.0 nm1.0 - 2.0 nm
Digital Integration Time (D.I.T.) 1 - 2 seconds2 - 4 seconds
Scanning Speed 50 nm/min20 - 50 nm/min
Accumulations 3 - 55 - 10
(Data compiled from multiple sources)[1][6]

Experimental Protocols & Workflows

Protocol 1: Standard CD Measurement for this compound

This protocol provides a detailed methodology for obtaining a high-quality far-UV CD spectrum of this compound.

1. Sample and Buffer Preparation:

  • Prepare the desired buffer or select a high-purity UV-grade solvent.[14] If using an aqueous buffer, prepare it with high-purity, degassed water.[11]

  • Prepare a stock solution of this compound. Determine its concentration accurately using a reliable method (e.g., quantitative amino acid analysis, not Bradford or Lowry assays).[11][19]

  • Filter or centrifuge the final sample solution to remove any particulate matter or aggregates.[5][6]

  • Prepare a "blank" sample containing only the buffer/solvent.[3]

2. Instrument Setup:

  • Purge the instrument with high-purity nitrogen gas for at least 20-30 minutes before turning on the lamp to remove oxygen, which absorbs light below 200 nm.[11][20]

  • Turn on the lamp and allow the instrument to warm up for at least 20 minutes.[20]

  • Set the desired temperature using the Peltier controller.

  • Set the data acquisition parameters as recommended in Table 3.

3. Data Acquisition:

  • Place the cuvette containing the blank solution in the sample holder.

  • Acquire a baseline spectrum. Check the HT voltage profile; it should not exceed the instrument's recommended maximum (e.g., 700 V) in the desired wavelength range.[1]

  • Thoroughly clean and dry the cuvette, then load the this compound sample.

  • Acquire the sample spectrum using the same acquisition parameters.

4. Data Processing:

  • Subtract the blank spectrum from the sample spectrum.[14]

  • Smooth the resulting spectrum if necessary (use algorithms like Savitzky-Golay with caution to avoid distorting the data).

  • Convert the raw data (millidegrees) to molar ellipticity ([θ]) or mean residue ellipticity ([θ]MRW) for analysis and comparison. This requires the exact concentration, path length, and number of residues.[21][22]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis A Select & Prepare UV-Transparent Solvent/Buffer B Accurately Determine Peptide Concentration A->B C Prepare Sample & Blank B->C D Filter / Centrifuge Sample to Remove Aggregates C->D E N2 Purge (30 min) D->E F Lamp Warm-up (20 min) E->F G Set Parameters (Wavelength, D.I.T., etc.) F->G H Acquire Blank Spectrum (Check HT Voltage) G->H I Acquire Sample Spectrum H->I J Subtract Blank from Sample I->J K Convert to Molar Ellipticity J->K L Secondary Structure Analysis K->L

Caption: Experimental workflow for this compound CD spectroscopy.

Caption: Troubleshooting flowchart for high absorbance issues.

References

Technical Support Center: Controlling the Orientation of Antiamoebin in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antiamoebin and its interaction with lipid bilayers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at controlling and characterizing the orientation of this compound in membranes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in lipid bilayers?

This compound is a membrane-active polypeptide belonging to the peptaibol family. Its primary function is to form ion channels across lipid bilayers, disrupting the membrane's integrity and leading to its antimicrobial and antiamoebic activities. While it can form ion channels, under certain conditions, its main membrane-modifying activity may be as an ion carrier.[1]

Q2: What is the typical aggregation state of this compound when it forms a channel?

Molecular dynamics simulations and single-channel conductance studies suggest that this compound most likely forms a hexameric (composed of six monomers) bundle to create a conducting ion channel in the lipid bilayer.[2][3] Tetrameric structures appear to be non-conducting, while octameric channels show a much higher conductance than what is typically observed experimentally.[2][3]

Q3: How does the structure of this compound facilitate its function in membranes?

The crystal structure of this compound reveals a helical conformation with a significant bend in the middle, a result of the presence of proline and hydroxyproline residues.[1] This bent helix is thought to be crucial for its insertion and assembly within the membrane to form an ion channel.[4]

Q4: What are the key experimental techniques to determine the orientation of this compound in a lipid bilayer?

The primary techniques for determining the orientation of peptides like this compound in lipid bilayers are:

  • Solid-State Nuclear Magnetic Resonance (SSNMR): Provides detailed information about the tilt angle and rotational dynamics of the peptide with respect to the bilayer normal.[5]

  • Oriented Circular Dichroism (OCD): A rapid method to assess the secondary structure and the alignment of the peptide (e.g., parallel or perpendicular to the membrane surface).[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflection (ATR): Can be used to determine the orientation of secondary structural elements of the peptide relative to the membrane plane.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to control and measure the orientation of this compound.

Solid-State NMR (SSNMR) Spectroscopy
Problem Possible Causes Solutions
Low signal-to-noise ratio. Insufficient sample concentration. Poor sample hydration. Inefficient cross-polarization.Increase the peptide-to-lipid ratio (e.g., 1:20 to 1:100). Ensure proper hydration of the sample, as this is crucial for peptide mobility and signal averaging. Optimize cross-polarization contact time and radiofrequency field strengths.[11][12]
Broad, featureless spectra. Poor sample alignment in oriented samples. Aggregation of the peptide.Use methods to improve bilayer alignment, such as using a sublimable solid like naphthalene during sample preparation.[13] Screen different lipid compositions and peptide concentrations to minimize aggregation.
Ambiguous determination of tilt angle. Insufficient number of labeled residues. Overlapping signals from different conformations.For accurate determination of the tilt angle using methods like the GALA (geometric analysis of labeled alanines) approach, a minimum of four labeled alanine residues in the transmembrane sequence is recommended.[14] Utilize 2D and 3D SSNMR experiments to resolve overlapping resonances.
Discrepancy between experimental and expected results. The conformation of this compound can be sensitive to its environment. Results from detergent micelles may not reflect the state in a lipid bilayer.Always use a lipid bilayer environment for structural studies of membrane-active peptides to obtain biologically relevant conformations.[15]
Oriented Circular Dichroism (OCD)
Problem Possible Causes Solutions
Spectral artifacts (e.g., baseline drift, non-uniform peaks). Linear dichroism and birefringence effects from a misaligned sample. Scattering from aggregated sample. Improper subtraction of the background spectrum.Ensure the sample is well-aligned and homogenous. Use a rotating sample holder to average out orientation-dependent artifacts. Filter the sample to remove aggregates. Carefully measure and subtract the spectrum of the lipid-only sample under identical conditions.
Inability to distinguish between surface-bound and inserted states. The characteristic spectral shapes for parallel (S-state) and transmembrane (I-state) orientations are not well-resolved.For a helical peptide like this compound, a parallel orientation to the membrane surface (S-state) will show a strong negative band around 208 nm. In a transmembrane orientation (I-state), the ellipticity at 208 nm will decrease and may become positive.[6][8] Varying experimental conditions like pH or temperature might favor one state over the other, aiding in spectral assignment.
Low signal intensity. Low peptide concentration. Insufficient number of oriented bilayers.Increase the peptide concentration in the liposomes. Prepare samples with a larger number of stacked bilayers to increase the number of interacting molecules.
FTIR-ATR Spectroscopy
Problem Possible Causes Solutions
Poor signal quality or inconsistent baselines. Poor contact between the sample and the ATR crystal. Water vapor in the spectrometer.Apply consistent and adequate pressure to ensure good contact. Purge the spectrometer with dry air or nitrogen to remove water vapor.
Difficulty in quantifying orientation. Inaccurate determination of the dichroic ratio. Incorrect assumptions about the electric field components.Use a polarizer to record spectra with parallel and perpendicular polarized light. Carefully calculate the dichroic ratio from the integrated intensities of relevant amide bands. Use appropriate models to account for the electric field amplitudes in the ATR setup.[12]
Overlapping spectral bands. Amide I and II bands from the peptide may overlap with lipid and water absorption bands.Use deuterated lipids and D₂O-based buffers to shift the water absorption bands. Employ spectral deconvolution techniques to separate overlapping peptide and lipid bands.

Quantitative Data on Factors Influencing this compound Orientation

Quantitative data for the specific orientation of this compound under varying conditions is limited in the publicly available literature. The following tables are based on general principles observed for peptaibols and other membrane-active peptides and should be considered as a guide for experimental design.

Table 1: Effect of Lipid Composition on Peptide Orientation

Lipid CompositionExpected Effect on this compound OrientationRationale
Increased acyl chain length (hydrophobic mismatch) Increased tilt angle away from the bilayer normal.To minimize the exposure of hydrophobic peptide regions to the aqueous environment when the peptide is longer than the hydrophobic thickness of the bilayer. For the WALP23 peptide, a systematic but small increase in tilt angle was observed with increasing positive mismatch.[14]
Presence of anionic lipids (e.g., POPG) Can promote membrane insertion and a more transmembrane orientation.Electrostatic interactions between the positively charged residues of the peptide and the negatively charged lipid headgroups can facilitate insertion.
Presence of cholesterol Can modulate membrane fluidity and thickness, thereby influencing peptide tilt and aggregation.Cholesterol is known to order the acyl chains of phospholipids, which can affect the energetic cost of peptide insertion and tilting.[16]
Lipids promoting negative curvature (e.g., POPE) May favor a toroidal pore model where the peptide is associated with the curved lipid monolayer lining the pore.The specific lipid shape can influence the mechanism of pore formation and the orientation of the constituent peptides.

Table 2: Effect of Environmental Conditions on this compound Orientation

ParameterConditionExpected Effect on this compound OrientationRationale
pH Acidic pHMay promote a more transmembrane orientation.Protonation of acidic residues (if present) can increase the peptide's hydrophobicity, favoring insertion into the bilayer core. For some pH-sensitive peptides, a drop in pH triggers the formation of a transmembrane helix.[16]
Neutral/Basic pHMay favor a surface-adsorbed state.Deprotonated acidic residues can increase the peptide's polarity, making insertion less favorable.
Temperature Increased TemperatureCan alter membrane fluidity and peptide dynamics, potentially leading to changes in the average tilt angle.Increased membrane fluidity may allow the peptide to more readily adopt its most energetically favorable orientation.
Peptide Concentration High ConcentrationMay favor the formation of multimeric, transmembrane channels.Channel formation is a concentration-dependent process; at low concentrations, a surface-adsorbed monomeric state might be more prevalent.
Membrane Potential DepolarizationCan trigger conformational changes in voltage-gated channels, potentially altering the orientation of channel-lining helices.The movement of charged residues within the peptide in response to the electric field can lead to gating and changes in orientation.

Experimental Protocols

Protocol 1: Determination of this compound Orientation using Solid-State NMR
  • Sample Preparation:

    • Synthesize or obtain isotopically labeled this compound (e.g., with ¹⁵N or ¹³C at specific residues).

    • Prepare liposomes of the desired lipid composition (e.g., POPC or a mixture of POPC/POPG) by extrusion to form large unilamellar vesicles (LUVs).

    • Reconstitute the labeled this compound into the liposomes at a specific peptide-to-lipid molar ratio (e.g., 1:50).

    • For oriented samples, deposit the proteoliposome solution onto thin glass plates and allow the solvent to evaporate slowly. Hydrate the sample in a chamber with controlled humidity.[5]

    • For magic-angle spinning (MAS) experiments, pellet the proteoliposomes by ultracentrifugation and pack the hydrated pellet into an MAS rotor.[11][12]

  • SSNMR Data Acquisition:

    • For oriented samples, acquire 1D ¹⁵N spectra with the bilayer normal oriented parallel and perpendicular to the magnetic field.

    • For MAS samples, acquire 1D and 2D correlation spectra to assign resonances and measure dipolar couplings.

  • Data Analysis:

    • From the oriented spectra, determine the ¹⁵N chemical shift anisotropy. The chemical shift values will be dependent on the orientation of the N-H bond relative to the magnetic field.

    • Relate the observed chemical shifts to the tilt angle of the peptide helix with respect to the bilayer normal. For an α-helix, the principal axis of the ¹⁵N chemical shift tensor is roughly parallel to the helix axis.[5]

Protocol 2: Determination of this compound Orientation using Oriented Circular Dichroism (OCD)
  • Sample Preparation:

    • Prepare proteoliposomes containing this compound as described in the SSNMR protocol.

    • Deposit the proteoliposome solution onto a quartz slide and dry it under a gentle stream of nitrogen.

    • Hydrate the sample in a sealed chamber with a controlled humidity to form a multilayered film of oriented bilayers.

  • OCD Data Acquisition:

    • Place the quartz slide in a specialized OCD sample holder in a CD spectrometer.

    • Record CD spectra at different angles of incidence of the light beam with respect to the slide normal.

  • Data Analysis:

    • Analyze the shape of the CD spectrum. A spectrum with a strong negative peak around 208 nm is indicative of a helical peptide lying on the surface of the membrane (S-state). A spectrum with a reduced or positive peak at 208 nm suggests a transmembrane orientation (I-state).[6][8]

    • By analyzing the angular dependence of the CD signal, the average tilt angle of the peptide can be estimated.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_methods Orientation Determination cluster_analysis Data Analysis Peptide This compound Synthesis & Isotopic Labeling Reconstitution Reconstitution of This compound into Liposomes Peptide->Reconstitution Liposomes Liposome Preparation (e.g., POPC) Liposomes->Reconstitution SSNMR Solid-State NMR Reconstitution->SSNMR Oriented/MAS Sample OCD Oriented Circular Dichroism Reconstitution->OCD Oriented Film FTIR FTIR-ATR Reconstitution->FTIR Hydrated Film TiltAngle Tilt Angle Calculation SSNMR->TiltAngle Dynamics Rotational Dynamics SSNMR->Dynamics OCD->TiltAngle FTIR->TiltAngle Aggregation Aggregation State TiltAngle->Aggregation Dynamics->Aggregation

Caption: Experimental workflow for determining the orientation of this compound in lipid bilayers.

Signaling_Pathway cluster_factors Controlling Factors cluster_state This compound State cluster_function Functional Outcome LipidComp Lipid Composition (Hydrophobic Mismatch, Charge) Surface Surface Adsorbed (Monomer/Oligomer) LipidComp->Surface pH pH pH->Surface Temp Temperature Temp->Surface Voltage Membrane Potential Transmembrane Transmembrane (Hexameric Channel) Voltage->Transmembrane Gating Concentration Peptide Concentration Concentration->Surface Surface->Transmembrane Insertion & Aggregation IonTransport Ion Transport Transmembrane->IonTransport MembraneDisruption Membrane Disruption IonTransport->MembraneDisruption

Caption: Factors influencing the orientation and function of this compound in lipid bilayers.

References

Technical Support Center: Antiamoebin Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during molecular dynamics (MD) simulations of Antiamoebin. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound simulation is crashing or becoming unstable. What are the common causes?

A1: Simulation instability, often indicated by errors like "LINCS warnings" or atoms moving too far, can arise from several factors:

  • Poor Initial Conformation: A high-energy starting structure with steric clashes or inappropriate geometry is a primary cause. Ensure your initial model of the this compound monomer or multimer is properly energy-minimized before starting the production simulation.

  • Inadequate Equilibration: The system (peptide, membrane, solvent, and ions) must be thoroughly equilibrated in multiple steps (e.g., NVT followed by NPT) to relax the system and ensure the correct temperature and pressure. Insufficient equilibration can lead to instability.

  • Inappropriate Timestep: A timestep that is too large (e.g., > 2 fs for all-atom simulations) can cause integration errors and lead to a crash. If you observe instability, try reducing the timestep.

  • Force Field Incompatibilities: Mixing and matching force field parameters without proper validation can lead to inaccuracies and instability.[1] Ensure that the force fields for the peptide, lipid bilayer, and solvent are compatible.

Q2: The simulated ion conductance of my this compound channel does not match experimental values. How can I troubleshoot this?

A2: Discrepancies in ion conductance can stem from both simulation setup and the inherent properties of the model.

  • Incorrect Multimeric State: The conducting state of this compound is likely a hexamer. Simulations of tetrameric and octameric bundles have shown non-conducting and overly conductive behavior, respectively. Ensure your model represents the correct oligomeric state.

  • Insufficient Sampling: Ion permeation is a rare event on the timescale of conventional MD simulations. Your simulation may not be long enough to observe a sufficient number of ion crossing events for a statistically robust conductance calculation.

  • Force Field Accuracy: The force field's ability to accurately represent the interactions between the peptide, ions, and water is crucial. Small inaccuracies can lead to incorrect free energy barriers for ion translocation.

  • Simulation Parameters: The applied voltage, ion concentration, and simulation ensemble can all affect the calculated conductance. For constant electric field simulations, an NVT ensemble is recommended to prevent fluctuations in the applied potential due to volume changes.

Q3: How do I determine if my this compound simulation has converged?

A3: There is no single definitive test for convergence, and it should be assessed based on multiple criteria.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the peptide's backbone atoms relative to a reference structure (e.g., the energy-minimized starting structure) over time. The RMSD should plateau, indicating that the overall structure is no longer undergoing large conformational changes.[2][3] However, be aware that RMSD alone can be a poor metric for convergence.[2][4]

  • Radius of Gyration (Rg): This measures the compactness of the peptide. A stable Rg value over time suggests that the peptide has reached a stable folded state.

  • Cluster Analysis: Perform a cluster analysis on the trajectory to identify the most populated conformational states. The populations of these clusters should remain stable over the latter part of the simulation.

  • Property Convergence: The property of interest (e.g., ion conductance, number of hydrogen bonds) should be calculated over different time windows of the simulation. If the value remains consistent, it suggests that the simulation is converged with respect to that property.

Q4: I am observing aggregation of my this compound peptides in the simulation box. Is this expected, and how can I analyze it?

A4: Peptide aggregation can be a physically meaningful process or an artifact of the simulation setup. Peptaibols like this compound are known to form multimeric channels in membranes.

  • Analysis of Aggregation: To analyze aggregation, you can monitor the number of clusters over time, the size of the largest cluster, and the inter-peptide contacts (e.g., hydrogen bonds, hydrophobic contacts). This can help characterize the driving forces for aggregation.[5][6][7]

  • Distinguishing Physical vs. Artificial Aggregation: Physical aggregation is expected as part of the channel formation process. However, if peptides are aggregating in an unstructured manner in the aqueous phase, it could be due to an imbalance in the force field or incorrect system setup (e.g., too high concentration).

Troubleshooting Guides

Problem 1: Inaccurate Ion Conductance

This guide provides a systematic approach to troubleshooting discrepancies between simulated and experimental ion conductance.

start Start: Inaccurate Ion Conductance check_oligomer Is the model a hexamer? start->check_oligomer correct_oligomer Rebuild model as a hexamer. check_oligomer->correct_oligomer No check_sampling Is the simulation long enough (>100 ns)? check_oligomer->check_sampling Yes correct_oligomer->check_sampling extend_simulation Extend simulation or use enhanced sampling. check_sampling->extend_simulation No check_voltage Is a constant electric field applied in an NVT ensemble? check_sampling->check_voltage Yes extend_simulation->check_voltage correct_ensemble Switch to NVT ensemble for conductance calculation. check_voltage->correct_ensemble No check_ff Review force field choice for peptide and ions. check_voltage->check_ff Yes correct_ensemble->check_ff reparameterize Consider alternative force fields or re-parameterization. check_ff->reparameterize Potential Issue end End: Re-evaluate Conductance check_ff->end Seems Correct reparameterize->end start Start: Simulation Crash check_em Was the system energy-minimized? start->check_em perform_em Perform steepest descent energy minimization. check_em->perform_em No check_equilibration Was the system properly equilibrated (NVT and NPT)? check_em->check_equilibration Yes perform_em->check_equilibration perform_equilibration Run NVT and NPT equilibration steps. check_equilibration->perform_equilibration No check_timestep Is the timestep appropriate (e.g., <= 2 fs)? check_equilibration->check_timestep Yes perform_equilibration->check_timestep reduce_timestep Reduce the timestep (e.g., to 1 fs). check_timestep->reduce_timestep No check_ff Are the force fields for all components compatible? check_timestep->check_ff Yes reduce_timestep->check_ff validate_ff Ensure compatibility of peptide, lipid, and solvent force fields. check_ff->validate_ff No end End: Rerun Simulation check_ff->end Yes validate_ff->end start Start: this compound Hexamer PDB pdb2gmx 1. Generate Topology (gmx pdb2gmx) start->pdb2gmx editconf 2. Define Box and Center Peptide (gmx editconf) pdb2gmx->editconf insert_mol 3. Insert Peptide into Membrane (e.g., gmx membed or CHARMM-GUI) editconf->insert_mol solvate 4. Solvate the System (gmx solvate) insert_mol->solvate add_ions 5. Add Ions for Neutralization (gmx grompp + gmx genion) solvate->add_ions em 6. Energy Minimization (gmx grompp + gmx mdrun) add_ions->em nvt 7. NVT Equilibration (gmx grompp + gmx mdrun) em->nvt npt 8. NPT Equilibration (gmx grompp + gmx mdrun) nvt->npt production 9. Production MD (gmx grompp + gmx mdrun) npt->production end End: Trajectory for Analysis production->end

References

dealing with seal resistance issues in Antiamoebin patch-clamp experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during patch-clamp experiments involving the peptide Antiamoebin, with a specific focus on achieving and maintaining high-resistance seals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for patch-clamp experiments?

This compound is a member of the peptaibol family of polypeptides.[1] Like other peptaibols, it can interact with and insert into cell membranes, potentially forming ion channels or acting as an ion carrier. This interaction with the lipid bilayer can sometimes interfere with the formation of a stable, high-resistance "gigaseal" between the glass micropipette and the cell membrane, which is crucial for high-quality patch-clamp recordings.[2][3]

Q2: What is a gigaseal and why is it important?

A gigaseal is a high-resistance electrical seal (typically >1 GΩ) between the tip of the patch-clamp pipette and the cell membrane.[2][3] Its formation is essential for electrically isolating the patch of membrane under investigation, which minimizes leak currents and reduces background noise, thereby allowing for the accurate measurement of small ionic currents flowing through single channels.[3][4]

Q3: What are the primary factors that influence gigaseal formation?

Several factors are critical for achieving a gigaseal, including the cleanliness of the pipette and cell membrane, the geometry and surface roughness of the pipette tip, the hydrophilicity of the pipette surface, and the composition of the intracellular and extracellular solutions.[4]

Q4: Does this compound primarily form channels or act as a carrier?

While this compound can form ion channels under certain conditions, studies suggest its major membrane-modifying activity may be as an ion carrier.[1] This is a critical consideration for experimental design and data interpretation, as the electrical signatures of ion carriers can differ from those of traditional ion channels.

Troubleshooting Guide: Seal Resistance Issues

This guide provides a systematic approach to troubleshooting common problems with achieving and maintaining a high-resistance seal in this compound patch-clamp experiments.

Problem 1: Failure to achieve a gigaseal (>1 GΩ).

Possible Causes and Solutions:

  • Contamination: Debris on the pipette tip or the cell surface can prevent a tight seal.

    • Solution: Ensure all solutions are filtered (0.22 µm filter) and handle pipettes carefully to avoid dust contamination.[5] Apply light positive pressure to the pipette as it approaches the cell to clear away debris.[5][6][7]

  • Pipette Issues: The shape, size, and surface properties of the pipette tip are critical.

    • Solution 1: Pipette Polishing: Fire-polishing the pipette tip can smooth the surface, which has been shown to improve seal resistance.[4] For instance, polishing a pipette tip with a focused ion beam can increase the seal resistance from a typical best of 3 GΩ to as high as 9 GΩ.[4]

    • Solution 2: Pipette Hydrophilicity: Increasing the hydrophilicity of the pipette tip can promote a better interaction with the cell membrane. This can be achieved through treatments like oxygen plasma or with piranha solution.

  • Inappropriate Solutions: The ionic composition of your recording solutions can significantly impact seal formation.

    • Solution: Ensure your extracellular solution contains divalent cations like Ca²⁺ and Mg²⁺, which are known to promote seal formation.[8]

  • Mechanical Instability: Vibrations or drift in the experimental setup can disrupt seal formation.

    • Solution: Use an anti-vibration table and ensure all components of the rig are securely mounted. Check for any drift in the micromanipulator or microscope stage.[9]

Problem 2: The seal is unstable and deteriorates over time.

Possible Causes and Solutions:

  • Membrane Health: Unhealthy or damaged cells will not maintain a stable seal.

    • Solution: Ensure proper cell culture conditions and use cells from a healthy, sub-confluent culture. Check the osmolarity of your solutions to prevent osmotic stress on the cells.[5] A common practice is to have a slightly lower osmolarity in the internal solution (e.g., 285 mOsm) compared to the external solution (e.g., 310 mOsm) to facilitate sealing.[10]

  • Peptide-Membrane Interaction: this compound itself might be destabilizing the membrane patch over time.

    • Solution: Try using a lower concentration of this compound initially to allow for a stable seal to form before introducing the final experimental concentration.

  • Mechanical Stress: Excessive or prolonged suction can damage the membrane patch.

    • Solution: Apply only gentle and brief suction to form the seal. Once a gigaseal is established, the suction should be released.[11]

Problem 3: High background noise in the recording.

Possible Causes and Solutions:

  • Low Seal Resistance: A "leaky" seal is a common source of noise.

    • Solution: Re-evaluate the factors mentioned in "Problem 1" to improve the seal resistance. A higher seal resistance directly correlates with lower noise levels.[12][13][14]

  • Pipette Capacitance: The capacitance of the glass pipette can contribute to noise.

    • Solution: Coat the pipette with a hydrophobic substance like Sylgard to reduce its capacitance.

  • Electrical Interference: External electrical sources can introduce noise.

    • Solution: Ensure the setup is properly grounded and enclosed in a Faraday cage.

Quantitative Data on Seal Resistance

The following tables summarize quantitative data on factors that can influence seal resistance.

Table 1: Effect of Pipette Tip Polishing on Seal Resistance

Pipette TypeAverage Best Seal Resistance (GΩ)Leakage Current (pA)
Conventional Pipette32-3
Focused Ion Beam Polished90.3

Data adapted from a study on the effects of pipette tip surface morphology.[4]

Table 2: Impact of Reducing Agents on Gigaseal Formation Success Rate

Experimental ConditionSeal Success Rate (>0.5 GΩ) - All ExperimentersSeal Success Rate (>0.5 GΩ) - Advanced Experimenter
Ambient Control45%56.8%
200 µM DTT in bath66.5%77.3%
1 mM TCEP in bathNot specified for all81.0%

Data from a study on the effect of reducing agents on seal integrity.[8]

Experimental Protocols

Detailed Methodology for Patch-Clamp Recording of this compound

This protocol provides a general framework. Specific parameters may need to be optimized for your cell type and experimental goals.

  • Solution Preparation:

    • External (Bath) Solution: Prepare an artificial cerebrospinal fluid (aCSF) or other suitable physiological saline. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Ensure the solution is bubbled with 95% O₂/5% CO₂ and has an osmolarity of ~310 mOsm.[10] All solutions must be filtered through a 0.22 µm filter.[5]

    • Internal (Pipette) Solution: A typical K-Gluconate based internal solution contains (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[6] Filter before use.

    • This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final working concentration in the external solution just before the experiment.

  • Pipette Fabrication:

    • Pull pipettes from borosilicate glass capillaries using a micropipette puller.

    • The ideal pipette resistance when filled with internal solution is typically between 3-7 MΩ.[5]

    • For optimal results, fire-polish the pipette tips to create a smooth surface.[4]

  • Cell Preparation:

    • Use cells from a healthy culture at an appropriate confluency.

    • Ensure cells are properly adhered to the coverslip in the recording chamber.

  • Achieving a Gigaseal:

    • Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.

    • Mount the pipette in the holder and apply light positive pressure.

    • Under visual guidance (microscope), approach the target cell with the pipette tip. The positive pressure will create a small dimple on the cell surface.[10]

    • Once the dimple is formed, release the positive pressure.

    • Apply gentle, brief suction to the back of the pipette to facilitate seal formation. Monitor the resistance in real-time.

    • A successful gigaseal will have a resistance of >1 GΩ.[5]

  • Recording this compound Activity:

    • Once a stable gigaseal is formed, you can proceed to the desired patch-clamp configuration (e.g., cell-attached, whole-cell, or excised patch).

    • For whole-cell configuration, apply a brief, strong pulse of suction to rupture the membrane patch.

    • After establishing the recording configuration, perfuse the bath with the this compound-containing external solution.

    • Record the resulting ion channel or carrier activity using appropriate voltage-clamp or current-clamp protocols.

Visualizations

experimental_workflow cluster_prep Preparation cluster_seal Seal Formation cluster_record Recording cluster_troubleshoot Troubleshooting prep_solutions Prepare & Filter Solutions fab_pipette Fabricate & Polish Pipette prep_solutions->fab_pipette prep_cells Prepare Cells fab_pipette->prep_cells approach Approach Cell with Positive Pressure prep_cells->approach release Release Pressure approach->release suction Apply Gentle Suction release->suction giga_seal Achieve Gigaseal (>1 GΩ) suction->giga_seal no_seal No Gigaseal? suction->no_seal config Establish Recording Configuration giga_seal->config perfuse Perfuse with this compound config->perfuse unstable_seal Unstable Seal? config->unstable_seal record Record Data perfuse->record no_seal->approach Check Pipette, Solutions, Cleanliness unstable_seal->prep_cells

Caption: Experimental workflow for this compound patch-clamp experiments and troubleshooting seal issues.

antiamoebin_mechanism cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Intracellular Space ion_channel Ion Channel Formation membrane:f1->ion_channel Potential Pathway 1 ion_carrier Ion Carrier Mechanism membrane:f1->ion_carrier Potential Pathway 2 This compound This compound This compound->membrane:f1 Inserts into membrane ion_flux Ion Flux ion_channel->ion_flux ion_carrier->ion_flux ion_flux->membrane:f2

Caption: Simplified model of this compound's interaction with the cell membrane.

seal_factors center Gigaseal Formation f1 Pipette Cleanliness center->f1 f2 Cell Membrane Health center->f2 f3 Pipette Tip Geometry center->f3 f4 Pipette Surface Chemistry center->f4 f5 Solution Composition center->f5 f6 Mechanical Stability center->f6

Caption: Key factors influencing the success of gigaseal formation in patch-clamp experiments.

References

Technical Support Center: Optimizing Detergent Removal for Antiamoebin Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the removal of detergents during the reconstitution of the helical peptide Antiamoebin. The following information is intended as a general guide and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is detergent removal a critical step in this compound reconstitution?

Detergents are essential for solubilizing membrane-associated peptides like this compound from their expression system. However, residual detergent can interfere with downstream applications by disrupting the lipid bilayer structure of reconstituted proteoliposomes, altering peptide conformation, and inhibiting biological activity.[1][2][3][4] Therefore, complete and efficient detergent removal is crucial for obtaining functionally active and structurally sound reconstituted this compound.

Q2: What are the most common methods for detergent removal?

The most widely used methods for detergent removal in membrane protein and peptide reconstitution are:

  • Dialysis: This method relies on the diffusion of detergent monomers across a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the peptide-lipid complex.[1][5]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Detergent micelles and monomers are smaller and elute later than the larger reconstituted this compound proteoliposomes.[1]

  • Hydrophobic Adsorption Chromatography: This method utilizes hydrophobic resins or beads (e.g., Bio-Beads) that selectively bind detergent molecules, effectively removing them from the solution.[1][6][7]

  • Ion-Exchange Chromatography: This technique can be used if the peptide and detergent have different net charges, allowing for their separation based on electrostatic interactions with a charged stationary phase.[8]

Q3: How do I choose the right detergent for solubilizing this compound?

The choice of detergent is critical and depends on the specific properties of this compound. Key factors to consider are:

  • Detergent Type: Non-ionic (e.g., DDM, Triton X-100) or zwitterionic (e.g., CHAPS, LDAO) detergents are generally preferred as they are milder and less likely to denature the peptide compared to ionic detergents (e.g., SDS).[3][9][10][11]

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to form micelles.[12] Detergents with a high CMC are generally easier to remove by dialysis as there is a higher concentration of monomers available to pass through the dialysis membrane.[13]

  • Micelle Size: The size of the detergent micelle can influence its removal by size-based methods. Smaller micelles are more readily removed by dialysis and SEC.

Q4: How can I quantify the amount of residual detergent in my reconstituted this compound sample?

Several methods can be used to determine the concentration of residual detergent:

  • Colorimetric Assays: Specific assays are available for different types of detergents (e.g., using Methylene Blue for anionic detergents).[14]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for accurate quantification.[8]

  • Mass Spectrometry (MS): MS-based methods can provide high sensitivity for detecting and quantifying residual detergents.[15]

  • UV Absorbance: Some detergents, particularly those with aromatic rings like Triton X-100, can be quantified by measuring their absorbance at specific wavelengths (e.g., 280 nm).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reconstitution yield of this compound Inefficient detergent removal leading to peptide aggregation.* Optimize the detergent removal method (e.g., increase dialysis time, use a larger volume of dialysis buffer, change the type of hydrophobic beads).[16] * Consider a stepwise detergent removal process.
Peptide precipitation during detergent removal.* The rate of detergent removal may be too rapid. Slow down the removal process (e.g., use a slower dialysis rate).[17] * Ensure the buffer conditions (pH, ionic strength) are optimal for this compound stability.[16] * Add stabilizing agents such as glycerol or specific lipids to the reconstitution buffer.[16]
Aggregated this compound after reconstitution Hydrophobic regions of the peptide are exposed as detergent is removed, leading to self-association.* Ensure the lipid-to-peptide ratio is optimal to provide a sufficient lipid environment for the peptide to fold correctly. * Try a different detergent for initial solubilization that is known to be milder.[3] * Incorporate charged lipids into the liposomes to increase electrostatic repulsion between proteoliposomes.
Reconstituted this compound is inactive Residual detergent is interfering with peptide function.* Verify complete detergent removal using a sensitive quantification method.[6][18] * If residual detergent is detected, repeat or extend the removal step. * Consider switching to a different detergent removal method that is more effective for the specific detergent used.[14]
The peptide has denatured during the process.* Use a milder detergent for solubilization.[3] * Perform all steps at a lower temperature (e.g., 4°C) to maintain peptide stability. * Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for this compound stability.
Inconsistent reconstitution results Variability in the detergent removal process.* Standardize the detergent removal protocol, including incubation times, buffer volumes, and temperature. * Ensure the quality and consistency of reagents, especially the lipids and detergents.
Incomplete solubilization of the lyophilized peptide.* Ensure the lyophilized this compound is fully dissolved in the detergent solution before initiating reconstitution. Follow the manufacturer's guidelines for reconstitution of the lyophilized product.[19][20]

Quantitative Data Summary

Table 1: Properties of Commonly Used Detergents in Membrane Protein/Peptide Reconstitution

DetergentTypeCMC (mM)Micelle Molecular Weight (kDa)
Sodium Dodecyl Sulfate (SDS)Anionic8.318
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.1750
Triton X-100Non-ionic0.2490
n-Octyl-β-D-glucopyranoside (OG)Non-ionic20-252.7-3.4
CHAPSZwitterionic4-86.15
LDAOZwitterionic1-215.5

Data compiled from various sources. Actual values may vary depending on buffer conditions (e.g., salt concentration, pH, and temperature).[11][12]

Table 2: Comparison of Detergent Removal Method Efficiencies

MethodPrincipleAdvantagesDisadvantagesTypical Removal Efficiency
Dialysis Diffusion across a semi-permeable membraneSimple, gentle, low costTime-consuming, inefficient for detergents with low CMCsVariable, dependent on detergent properties and dialysis conditions
Size-Exclusion Chromatography Separation by molecular sizeRapid, can be combined with buffer exchangePotential for sample dilution, resolution depends on column properties>95%
Hydrophobic Adsorption Binding of detergent to hydrophobic beadsRapid, effective for low CMC detergentsPotential for non-specific binding of peptide or lipids to beads>99%
Ion-Exchange Chromatography Separation by chargeHigh specificityOnly applicable if peptide and detergent have different charges>98%

Experimental Protocols

Protocol 1: Detergent Removal by Dialysis
  • Prepare Dialysis Buffer: Prepare a detergent-free buffer that is optimal for the stability of the reconstituted this compound. A common choice is a buffer with a pH and ionic strength that mimic physiological conditions (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Hydrate Dialysis Cassette: Hydrate a dialysis cassette with the appropriate MWCO (typically 10-14 kDa for retaining the proteoliposomes) in the dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Carefully load the this compound-lipid-detergent mixture into the dialysis cassette.

  • Dialysis: Place the sealed cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently at a controlled temperature (e.g., 4°C).

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then continue with two to three more extensive buffer changes over 24-48 hours to ensure complete detergent removal.[21]

  • Sample Recovery: After the final dialysis step, carefully remove the sample from the cassette.

Protocol 2: Detergent Removal using Hydrophobic Beads
  • Prepare Beads: Wash the hydrophobic beads (e.g., Bio-Beads SM-2) with an appropriate solvent (e.g., methanol) and then extensively with water to remove any preservatives. Equilibrate the beads in the desired final buffer.

  • Add Beads to Sample: Add a predetermined amount of the equilibrated beads to the this compound-lipid-detergent mixture. The amount of beads will depend on the type and concentration of the detergent and should be optimized.

  • Incubation: Gently mix the sample with the beads at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2-4 hours).

  • Remove Beads: Separate the beads from the sample by centrifugation or by using a column with a frit.

  • Repeat (Optional): For detergents that are difficult to remove, a second incubation with fresh beads may be necessary.

  • Sample Recovery: Collect the supernatant containing the reconstituted this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_removal Detergent Removal cluster_analysis Analysis solubilization Solubilize this compound in Detergent mixing Mix Solubilized this compound with Liposomes solubilization->mixing liposome_prep Prepare Liposomes liposome_prep->mixing removal_method Apply Detergent Removal Method (e.g., Dialysis, Beads) mixing->removal_method characterization Characterize Reconstituted This compound removal_method->characterization

Caption: Experimental workflow for this compound reconstitution and detergent removal.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Identify Primary Issue start->issue_node low_yield Low Yield issue_node->low_yield aggregation Aggregation issue_node->aggregation inactive Inactive Peptide issue_node->inactive check_rate Removal Rate Too Fast? low_yield->check_rate check_conditions Buffer Conditions Optimal? aggregation->check_conditions check_removal Detergent Removal Complete? inactive->check_removal check_detergent Detergent Too Harsh? check_removal->check_detergent Yes optimize_removal Optimize Removal Method (Time, Volume, Beads) check_removal->optimize_removal No check_rate->check_conditions No slow_removal Slow Down Removal Rate check_rate->slow_removal Yes check_conditions->check_detergent Yes optimize_buffer Optimize Buffer (pH, Ionic Strength, Additives) check_conditions->optimize_buffer No change_detergent Use Milder Detergent check_detergent->change_detergent verify_activity Verify Activity optimize_removal->verify_activity slow_removal->verify_activity optimize_buffer->verify_activity change_detergent->verify_activity

Caption: Troubleshooting flowchart for common issues in this compound reconstitution.

References

Technical Support Center: Interpreting Complex Gating Kinetics of Antiamoebin Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the complex gating kinetics of Antiamoebin (AAM) channels.

Frequently Asked Questions (FAQs)

Q1: What are the typical conductance states observed for this compound channels?

A1: this compound channels are known to exhibit multiple conductance states, which are thought to correspond to the formation of conducting bundles or oligomers of different numbers of AAM monomers. While the exact number of monomers required for a conducting channel is a subject of research, studies suggest that the channel is likely a hexamer. The observed conductance levels can vary depending on the experimental conditions such as the lipid bilayer composition, ionic concentration, and applied voltage. It is not uncommon to observe four or more distinct conductance states.

Q2: How does the lipid membrane composition affect this compound channel kinetics?

A2: The lipid composition of the bilayer can significantly influence the stability and gating kinetics of AAM channels. Factors such as membrane thickness, fluidity, and surface charge can affect the insertion, aggregation, and conformational stability of the AAM peptides. For instance, a mismatch between the hydrophobic length of the peptide and the thickness of the membrane can alter channel lifetime and conductance. Researchers should carefully select and report the lipid composition used in their experiments.

Q3: What are the primary challenges in analyzing the gating kinetics of this compound channels?

A3: The primary challenges stem from the multi-state conductance and the stochastic nature of channel formation and dissociation. Distinguishing between true sub-conductance states of a stable pore and the rapid formation and dissolution of different oligomeric states can be difficult. Furthermore, the overlapping of different conductance levels and the presence of noise can complicate the analysis of open and closed lifetimes.

Q4: Can this compound act as a carrier in addition to forming channels?

A4: Some studies have suggested that in addition to forming channels, this compound might also function as an ion carrier. This dual functionality can further complicate the interpretation of experimental data, as both mechanisms could contribute to the measured ion flux across the membrane.

Troubleshooting Guides

Issue 1: No Channel Activity or Very Low Insertion Rate

Question: I have formed a stable bilayer, but I am not observing any this compound channel insertions, or the insertion rate is impractically low. What could be the problem?

Answer:

Possible Cause Troubleshooting Step
Insufficient Peptide Concentration Increase the concentration of this compound in the cis chamber incrementally. Be patient, as insertion can be a slow process.
Peptide Aggregation Ensure the this compound stock solution is properly solubilized. Sonication of the stock solution before addition to the chamber may help.
Incorrect Solvent Verify that the solvent used for the this compound stock (e.g., methanol, ethanol) is compatible with bilayer stability and does not inhibit insertion.
Unfavorable Lipid Composition The lipid composition may not be conducive to peptide insertion. Consider using a different lipid mixture, for example, one with a higher proportion of phosphatidylethanolamine (PE) which can promote insertion of helical peptides.
Bilayer Thickness If the bilayer is too thick, the energy barrier for peptide insertion may be too high. Try using lipids with shorter acyl chains.
Insufficient Applied Voltage A certain level of transmembrane potential is often required to drive the insertion of voltage-gated channels like this compound. Try applying a small holding potential (e.g., +50 to +100 mV).
Issue 2: Unstable Baseline and High Electrical Noise

Question: My baseline current is very noisy, making it difficult to resolve single-channel events. How can I reduce the noise?

Answer:

Possible Cause Troubleshooting Step
Poor Seal Resistance (Patch Clamp) If using patch clamp, ensure a gigaohm seal is formed. A leaky seal is a major source of noise.[1]
High Bilayer Capacitance (BLM) In planar lipid bilayers, a larger aperture results in higher capacitance and thus higher noise. Use an aperture with the smallest possible diameter that still allows for stable bilayer formation. Teflon films can help achieve low-noise recordings.[2][3]
Grounding Issues Ensure all components of the electrophysiology rig are properly grounded to a single point to avoid ground loops.[4]
External Electrical Interference Switch off any unnecessary electrical equipment in the vicinity. Use a Faraday cage to shield the setup from external electromagnetic interference.[4]
Vibrations Use an anti-vibration table to isolate the setup from mechanical vibrations.
Dirty Solutions or Holder Filter all solutions before use. Clean the electrode holder and electrodes thoroughly. Debris in the pipette can also be a source of noise.[5]
Issue 3: Difficulty Resolving Multiple Conductance States

Question: I see channel activity, but the current trace is "messy," and I cannot clearly distinguish between different conductance levels. What should I do?

Answer:

Possible Cause Troubleshooting Step
Inadequate Signal Filtering The data may be under- or over-filtered. Adjust the low-pass filter settings. A Bessel filter is often recommended. Start with a filter cutoff frequency of 1-2 kHz and adjust as needed.[6]
High Peptide Concentration A high concentration of this compound can lead to the simultaneous activity of many channels, making it impossible to resolve single-channel events. Reduce the peptide concentration.
Rapid Gating Kinetics The channel may be transitioning between states faster than the sampling rate of your recording. Increase the sampling rate of your data acquisition system.
Data Analysis Approach Use an all-points histogram to visualize the distribution of current levels. Fit the histogram with multiple Gaussian functions to identify the mean conductance of each state. Specialized single-channel analysis software can aid in this process.

Quantitative Data Presentation

Table 1: Example Conductance Levels of this compound Channels

The following data are illustrative examples and may vary based on experimental conditions.

Conductance State Example Conductance (pS) in 1M KCl Putative Oligomeric State
Level 190Tetramer
Level 2180Pentamer
Level 3270Hexamer
Level 4360Heptamer

Table 2: Example Kinetic Parameters of a Single this compound Conductance State

The following data are illustrative examples for a single conductance level and may vary based on experimental conditions.

Parameter Example Value Description
Mean Open Time (τ_open) 2.5 msThe average duration the channel spends in the open state.
Mean Closed Time (τ_closed) 15 msThe average duration the channel spends in the closed state.
Open Probability (P_open) 0.14The fraction of time the channel is in the open state (τ_open / (τ_open + τ_closed)).

Experimental Protocols

Protocol 1: Planar Lipid Bilayer (BLM) Recording of this compound Channels
  • Chamber Preparation:

    • Use a two-chamber system (cis and trans) separated by a thin Teflon or polystyrene film with a small aperture (20-100 µm diameter).

    • Clean the chambers thoroughly with ethanol and deionized water.

  • Bilayer Formation:

    • Prepare a solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-20 mg/mL.

    • Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod.

    • Fill both chambers with electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

    • Monitor the capacitance of the membrane to confirm bilayer formation (a stable capacitance of ~0.4-0.8 µF/cm² is expected).

  • This compound Insertion:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 0.1-1 mg/mL.

    • Add a small aliquot of the this compound stock solution to the cis chamber to achieve a final concentration in the nanomolar to micromolar range. Stir gently.

  • Data Acquisition:

    • Use Ag/AgCl electrodes to apply a transmembrane potential and record the ionic current.

    • Apply a holding potential (e.g., +100 mV) to facilitate channel insertion and recording.

    • Use a patch-clamp amplifier (e.g., Axopatch 200B) to amplify and filter the current signal.

    • Digitize the signal using a data acquisition interface and record using appropriate software (e.g., pCLAMP).

Protocol 2: Single-Channel Data Analysis
  • Data Pre-processing:

    • Apply a digital low-pass filter (e.g., Gaussian or Bessel) to the raw data to reduce noise without distorting the channel events.

  • Idealization:

    • Use a threshold-based method (e.g., 50% threshold between closed and open states) or a more advanced algorithm (e.g., hidden Markov modeling) to create an idealized trace of channel openings and closings.

  • Amplitude and Dwell-Time Analysis:

    • Generate an all-points histogram from the filtered data and fit it with Gaussian distributions to determine the amplitude of each conductance state.

    • Generate dwell-time histograms for the open and closed states from the idealized trace.

    • Fit the dwell-time histograms with exponential functions to determine the mean open and closed times.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chamber Prepare BLM Chamber form_bilayer Form Planar Lipid Bilayer prep_chamber->form_bilayer prep_lipid Prepare Lipid Solution prep_lipid->form_bilayer prep_aam Prepare AAM Stock add_aam Add this compound to cis Chamber prep_aam->add_aam form_bilayer->add_aam record_data Record Single-Channel Currents add_aam->record_data filter_data Filter Raw Data record_data->filter_data idealize_trace Idealize Channel Events filter_data->idealize_trace analyze_kinetics Analyze Amplitudes and Dwell Times idealize_trace->analyze_kinetics

Caption: Workflow for studying this compound channels.

Troubleshooting_Flow cluster_no_activity Troubleshooting: No Activity cluster_noisy Troubleshooting: Noisy Signal start Start Experiment q_activity Channel Activity Observed? start->q_activity check_conc Increase AAM Concentration q_activity->check_conc No q_signal_quality Signal Quality Good? q_activity->q_signal_quality Yes check_solvent Check AAM Solvent check_conc->check_solvent check_lipids Modify Lipid Composition check_solvent->check_lipids apply_voltage Apply/Increase Voltage check_lipids->apply_voltage apply_voltage->q_activity check_ground Check Grounding shield Use Faraday Cage check_ground->shield check_capacitance Minimize Aperture Size (BLM) shield->check_capacitance check_capacitance->q_signal_quality q_signal_quality->check_ground No analyze Proceed to Analysis q_signal_quality->analyze Yes

Caption: Troubleshooting logic for AAM experiments.

References

Validation & Comparative

A Comparative Guide to the Ion Channel Properties of Antiamoebin and Alamethicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ion channel properties of two well-studied peptaibols, Antiamoebin and Alamethicin. Both antimicrobial peptides, produced by fungi, are known to form pores in lipid bilayers, a mechanism central to their biological activity. Understanding the distinct characteristics of their ion channels is crucial for research into their mechanisms of action and for the development of novel therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of their channel formation and the experimental workflows used to characterize them.

Quantitative Comparison of Ion Channel Properties

The following table summarizes the key distinguishing features of the ion channels formed by this compound and Alamethicin.

PropertyThis compoundAlamethicin
Number of Conductance Levels SingleMultiple discrete levels
Predominant Oligomeric State Hexamer (6 monomers)Variable, forms aggregates of different sizes
Single-Channel Conductance ~74-90 pS (at 75 mV in 1 M KCl)[1]Varies with the number of monomers, can show several levels
Ion Selectivity Cation selective (higher energy barrier for Cl⁻ than K⁺)[1]Moderately cation-selective[2]
Voltage-Gating Voltage-dependent channel formationForms voltage-gated ion channels[3]
Channel Lifetime Not explicitly foundCan be short-lived (< 1 minute for some forms)[4]

Experimental Protocols

The characterization of this compound and Alamethicin ion channels relies on established biophysical techniques. The two primary methods are Black Lipid Membrane (BLM) recordings and single-channel patch-clamp electrophysiology.

Black Lipid Membrane (BLM) Recordings

This technique involves the formation of a planar lipid bilayer across a small aperture, separating two aqueous compartments. It is a powerful tool for studying the functional properties of ion channels in a controlled environment.[5]

Materials:

  • Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)

  • Aqueous electrolyte solution (e.g., 1 M KCl, buffered with HEPES)

  • Peptide stock solution (this compound or Alamethicin in a suitable solvent like ethanol)

  • BLM setup (including a cup and chamber with an aperture, Ag/AgCl electrodes, a sensitive current amplifier, and a data acquisition system)

Procedure:

  • Membrane Formation: A lipid bilayer is formed across the aperture in the partition separating the two chambers of the BLM setup. This can be achieved by "painting" the lipid solution across the hole.[6] The thinning of the lipid film to a bilayer is monitored by observing its capacitance.

  • Peptide Incorporation: The peptide is added to the aqueous solution on one side of the membrane (the cis side).

  • Voltage Application and Data Recording: A voltage is applied across the membrane using the Ag/AgCl electrodes. The resulting ionic current through the channels is measured with a sensitive amplifier. Channel formation is observed as discrete steps in the current trace.

  • Data Analysis: The recordings are analyzed to determine the single-channel conductance, ion selectivity (by establishing a salt gradient across the membrane and measuring the reversal potential), voltage-dependence, and channel lifetime.

Single-Channel Recording (Patch-Clamp)

While traditionally used for cells, patch-clamp techniques can be adapted for studying channels in artificial bilayers, providing high-resolution recordings of single-channel events.

Materials:

  • Patch-clamp rig (including a microscope, micromanipulator, amplifier, and data acquisition system)

  • Glass micropipettes

  • Lipid and electrolyte solutions as for BLM experiments

  • Peptide solution

Procedure:

  • Bilayer Formation: A lipid bilayer can be formed over the tip of the patch pipette.

  • Peptide Incorporation: The peptide is incorporated into the bilayer, often before forming the gigaohm seal.

  • Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the membrane, isolating a small patch of the membrane.

  • Data Recording: The current passing through the single channel(s) in the membrane patch is recorded under a clamped voltage.

  • Data Analysis: The data is analyzed to determine the properties of the ion channel at the single-molecule level, including conductance states, open and closed probabilities, and gating kinetics.

Visualizing Channel Formation and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_this compound This compound Channel Formation cluster_alamethicin Alamethicin Channel Formation A_monomer Monomer A_hexamer Hexameric Pore (Single Conductance Level) A_monomer->A_hexamer Self-assembly in membrane Al_monomer Monomer Al_aggregate Variable Size Aggregate (Multiple Conductance Levels) Al_monomer->Al_aggregate Voltage-dependent aggregation

Caption: A diagram illustrating the distinct models of ion channel formation for this compound and Alamethicin.

G cluster_workflow Experimental Workflow for Ion Channel Characterization start Prepare Lipid Bilayer (BLM or Patch Pipette) add_peptide Incorporate Peptide (this compound or Alamethicin) start->add_peptide apply_voltage Apply Transmembrane Voltage (Voltage-Clamp) add_peptide->apply_voltage record_current Record Ionic Current apply_voltage->record_current analyze_data Analyze Single-Channel Events record_current->analyze_data determine_properties Determine Channel Properties: - Conductance - Ion Selectivity - Voltage-Gating - Lifetime analyze_data->determine_properties

Caption: A flowchart outlining the general experimental workflow for characterizing peptide ion channels.

References

A Comparative Guide to Model Ion Channels: Antiamoebin vs. Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two widely used model ion channels: the voltage-gated peptaibol Antiamoebin and the simple dimeric channel Gramicidin A. By examining their distinct mechanisms of action, ion transport properties, and the experimental protocols used to characterize them, this document serves as a comprehensive resource for selecting the appropriate model system for research in membrane biophysics and pharmacology.

Overview and Mechanism of Action

This compound , a member of the peptaibol family (which also includes the well-studied Alamethicin), serves as a model for voltage-gated ion channels . It functions by inserting into the cell membrane as monomers. Upon the application of a transmembrane voltage, these monomers aggregate to form a "barrel-stave" pore, where multiple peptide helices align to create a central channel. The number of monomers in this aggregate can vary, leading to channels with different conductance levels. Molecular dynamics simulations and experimental data suggest that the conducting state of this compound is likely a hexamer (composed of six monomers).[1] This voltage-dependent aggregation is a key feature, making this compound and its analogs excellent models for studying the principles of voltage-sensing and gating in more complex biological channels.

Gramicidin A , in contrast, is a much simpler model system that exemplifies a ligand-independent, transient pore . It forms a channel not through voltage-driven aggregation, but through the transmembrane dimerization of two monomers, one from each leaflet of the lipid bilayer.[2][3] This "head-to-head" dimerization creates a narrow, continuous pore that is highly selective for monovalent cations. The channel's appearance and disappearance are not due to gating in the traditional sense, but rather to the stochastic association and dissociation of the two monomers, a process influenced by membrane thickness and lipid composition.[3][4]

Comparative Analysis of Channel Properties

The functional differences between this compound and Gramicidin A are stark, making them suitable for modeling different aspects of ion transport. The following table summarizes their key quantitative properties based on experimental data.

PropertyThis compoundGramicidin A
Gating Mechanism Voltage-dependent aggregation of monomersTransmembrane dimerization of monomers
Voltage Dependence Strongly voltage-dependent; requires a transmembrane potential to open.Largely voltage-independent; channel formation is a stochastic process.
Molecularity Multi-meric (likely hexameric for the primary conducting state).[1]Dimeric.[2][3]
Single-Channel Conductance ~90 pS (in 1 M KCl at 75 mV).[1] Exhibits multiple conductance levels corresponding to different oligomeric states.~14 pS (calculated from 2.8 pA at 200 mV in 1 M NaCl). Conductance is typically uniform for the dimeric channel.
Ion Selectivity Cation selective. Shows strong selectivity for cations over anions (e.g., K+ over Cl-).[1]Highly selective for monovalent cations. Permeability sequence: H+ > Cs+ > Rb+ > K+ > Na+ > Li+. Divalent cations block the channel.
Mean Channel Lifetime Characterized by flickering bursts of activity dependent on voltage; lifetimes are typically in the millisecond range.Seconds; highly dependent on lipid bilayer thickness and ion occupancy.[2][4]

Mechanisms of Formation and Gating

The fundamental difference in how these two peptides form a conductive pore is a critical consideration for their use as model systems.

G_Formation cluster_Gramicidin Gramicidin A: Dimerization cluster_this compound This compound: Voltage-Gated Aggregation M1 Monomer 1 (Upper Leaflet) Dimer Conducting Dimer (Channel Formed) M1->Dimer M2 Monomer 2 (Lower Leaflet) M2->Dimer Dimer->M1 Dissociation Dimer->M2 M_surf Monomers on Membrane Surface M_insert Monomers Inserted (Non-conducting) M_surf->M_insert Aggregate Conducting Pore (e.g., Hexamer) M_insert->Aggregate Aggregate->M_insert Disaggregation (Voltage Off) Voltage Transmembrane Voltage Applied Voltage->Aggregate Triggers Aggregation

Figure 1. Channel formation mechanisms.

As illustrated above, Gramicidin A follows a simple, reversible dimerization pathway. In contrast, this compound's formation is a multi-step process initiated by membrane insertion and culminating in a voltage-triggered aggregation to form a "barrel-stave" pore.

Experimental Protocols

The primary technique for characterizing the single-channel properties of both this compound and Gramicidin A is the Bilayer Lipid Membrane (BLM) electrophysiology assay . This method allows for the precise measurement of ionic currents through individual channels in a well-defined artificial membrane environment.

Bilayer Lipid Membrane (BLM) Assay Protocol
  • Chamber Setup : A typical BLM chamber consists of two compartments (cis and trans) separated by a thin partition containing a small aperture (50-250 µm in diameter). Both compartments are filled with an electrolyte solution (e.g., 1 M KCl or NaCl, buffered to a physiological pH).

  • Bilayer Formation : A solution of phospholipids (e.g., diphytanoylphosphatidylcholine, DPhPC) in an organic solvent (like n-decane) is "painted" across the aperture. The solvent dissolves into the aqueous phase, leaving a stable, solvent-free lipid bilayer with a thickness of a few nanometers. The formation and stability of the bilayer are monitored by measuring its electrical capacitance.

  • Peptide Incorporation :

    • For Gramicidin A : A small amount of Gramicidin A, dissolved in a solvent like ethanol, is added to one or both compartments. Monomers spontaneously insert into the membrane leaflets.

    • For this compound : The peptide is similarly added from a stock solution. Due to its voltage-dependent nature, channel activity will only be observed upon application of a transmembrane potential.

  • Electrophysiological Recording :

    • Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.

    • A patch-clamp amplifier is used to maintain a constant voltage and record the picoampere-level currents that flow when a single channel opens.

    • For this compound, a voltage protocol (e.g., stepping from 0 mV to +100 mV) is applied to induce channel opening.

  • Data Analysis : The recorded current traces show discrete "steps," where each step up represents a channel opening and each step down represents a closing.

    • Single-channel conductance (γ) is calculated from the current step amplitude (i) and the applied voltage (V) using Ohm's law (γ = i/V).

    • Mean open time (τ) is determined by analyzing the duration of the open events over a long recording period.

    • Ion selectivity is determined by measuring the reversal potential (the voltage at which there is no net current) under conditions of an ion gradient across the membrane.

G_Workflow cluster_Setup Preparation cluster_Experiment Execution cluster_Analysis Data Analysis A Assemble BLM Chamber & Fill with Electrolyte B Paint Lipid Solution Across Aperture A->B C Verify Bilayer Formation (Capacitance > 100 pF) B->C D Add Peptide Stock (this compound or Gramicidin A) C->D E Apply Voltage Protocol (Voltage Clamp) D->E F Record Single-Channel Currents (pA) E->F G Measure Current Amplitudes (i) F->G H Measure Open Durations (τ) F->H K Analyze Reversal Potential for Ion Selectivity F->K I Calculate Conductance (γ = i/V) G->I J Determine Mean Open Lifetime H->J

Figure 2. Experimental workflow for BLM.

Conclusion: Choosing the Right Model

The choice between this compound and Gramicidin A depends entirely on the biological question being addressed.

  • Gramicidin A is the quintessential model for studying the fundamental principles of ion permeation through a simple, well-defined pore. Its structural simplicity and predictable behavior make it ideal for research into lipid-protein interactions, the thermodynamics of channel formation, and the physics of single-file ion transport.

  • This compound (and other peptaibols like Alamethicin) provides a simplified yet powerful model for voltage-gated channels . It is invaluable for investigating how transmembrane electric fields can drive conformational changes in proteins, the principles of oligomeric channel assembly, and the mechanisms by which voltage-gated channels open and close. Its multi-state conductance also offers a platform to study the behavior of complex channels that do not exhibit simple open-closed kinetics.

By understanding the distinct data-backed characteristics and mechanisms presented in this guide, researchers can make an informed decision to leverage the unique strengths of each model system in their experimental designs.

References

Structure-Activity Relationship of Antiamoebin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Antiamoebin and its analogs as potential antiamoebic agents. Due to a scarcity of publicly available quantitative data on a systematic series of this compound analogs, this guide broadens its scope to include the SAR of peptaibols, the class of antimicrobial peptides to which this compound belongs.

This compound is a peptaibol antibiotic produced by various fungi, notably of the Emericellopsis genus. It exhibits a range of biological activities, including antibacterial, antifungal, and potent amoebicidal effects. As a member of the peptaibol family, its structure is characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acyl group, and a C-terminal amino alcohol. These structural features are crucial for its mechanism of action, which is believed to involve the formation of ion channels in the plasma membrane of target organisms, leading to cell death. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and selective antiamoebic drugs.

Comparative Analysis of Peptaibol Structural Features and Amoebicidal Activity

Structural FeatureModificationGeneral Effect on Amoebicidal ActivityKey Observations
Peptide Chain Length Increase or decrease in the number of amino acid residuesOptimal length is critical for spanning the amoebal membrane. Significant deviations can lead to reduced or abolished activity.Peptaibols typically range from 7 to 20 residues. The length must be sufficient to form a transmembrane channel.
α-Aminoisobutyric Acid (Aib) Content Substitution of Aib with other amino acids (e.g., Alanine)Aib residues are crucial for inducing and stabilizing the helical conformation necessary for channel formation. Replacement often leads to a loss of activity.The rigid structure imposed by Aib is a hallmark of peptaibols and is directly linked to their membrane-disrupting properties.
N-Terminal Modification Variation of the acyl group (e.g., Acetyl, Phenylacetyl)The nature of the N-terminal blocking group can influence the hydrophobicity and membrane interaction of the peptide.Modifications can affect the initial binding of the peptaibol to the amoebal surface.
C-Terminal Modification Variation of the amino alcohol (e.g., Phenylalaninol, Leucinol)The C-terminal amino alcohol is important for anchoring the peptide in the membrane and stabilizing the ion channel.Changes in the C-terminus can alter the conductance and stability of the formed channel.
Hydrophobicity Introduction of more or less hydrophobic residuesA balanced amphipathicity is essential. Increased hydrophobicity can enhance membrane insertion but may also lead to non-specific toxicity.The hydrophobic face of the helical peptide interacts with the lipid bilayer, while the hydrophilic face lines the pore.
Presence of Proline Introduction or substitution of Proline residuesProline introduces a kink in the helical structure, which can be critical for the specific geometry of the ion channel.The position and number of proline residues can significantly alter the channel's properties.

Experimental Protocols

A detailed understanding of the methodologies used to assess the amoebicidal activity of this compound analogs is crucial for the comparison and interpretation of SAR data. Below is a representative protocol for an in vitro amoebicidal assay.

In Vitro Amoebicidal Assay against Entamoeba histolytica

This protocol is adapted from standard methodologies for determining the 50% inhibitory concentration (IC50) of a compound against Entamoeba histolytica trophozoites.

1. Materials and Reagents:

  • Entamoeba histolytica strain (e.g., HM-1:IMSS)

  • TYI-S-33 medium for axenic cultivation

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Inverted microscope

2. Procedure:

  • Cultivation of E. histolytica: Trophozoites are cultured axenically in TYI-S-33 medium at 37°C. Cultures in the logarithmic phase of growth are used for the assay.

  • Preparation of Trophozoite Suspension: Trophozoites are harvested by chilling the culture tubes on ice for 10 minutes to detach the cells, followed by centrifugation at 500 x g for 5 minutes. The cell pellet is washed twice with pre-warmed PBS and resuspended in fresh TYI-S-33 medium to a final concentration of 1 x 10^5 trophozoites/mL.

  • Drug Dilution and Plate Setup: A serial dilution of the this compound analogs is prepared in TYI-S-33 medium in a 96-well plate. A vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only) are included.

  • Incubation: 100 µL of the trophozoite suspension is added to each well containing 100 µL of the drug dilution, resulting in a final volume of 200 µL and a final cell density of 5 x 10^4 trophozoites/well. The plate is incubated at 37°C for 48 hours.

  • Determination of Viability: After incubation, the wells are gently resuspended. A small aliquot from each well is mixed with an equal volume of 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) trophozoites is counted using a hemocytometer under an inverted microscope.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits 50% of the amoeba growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action of this compound

The primary mechanism of action for this compound and other peptaibols is the formation of voltage-dependent ion channels in the plasma membrane of the target amoeba. This leads to a disruption of the cell's ion homeostasis, uncontrolled leakage of essential cytoplasmic components, and ultimately, cell lysis.

Antiamoebin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Amoeba) This compound This compound Analogs Membrane Lipid Bilayer This compound->Membrane 1. Binding to membrane IonChannel Ion Channel Formation Membrane->IonChannel 2. Aggregation & Insertion IonInflux Uncontrolled Ion Influx (Na+, K+, Ca2+) IonChannel->IonInflux 3. Channel Opening Efflux Efflux of Cytoplasmic Components IonChannel->Efflux Disruption Disruption of Membrane Potential & Osmotic Balance IonInflux->Disruption Efflux->Disruption Lysis Cell Lysis & Death Disruption->Lysis 4. Irreversible Damage

Caption: Proposed mechanism of action of this compound analogs against amoeba.

Conclusion

The development of novel antiamoebic agents is a critical area of research. While this compound shows significant promise, a thorough understanding of its structure-activity relationship is hampered by the lack of systematic studies on its analogs. The broader knowledge of peptaibol SAR provides a valuable framework for guiding future research. The synthesis and biological evaluation of a focused library of this compound analogs are necessary to generate the quantitative data required for a detailed SAR analysis. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of antiamoebic compounds.

Validating the Hexameric Model of the Antiamoebin Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed structural models for the Antiamoebin (AAM) ion channel, with a focus on validating the hexameric model. This compound, a peptaibol antibiotic, forms channels in lipid membranes, and understanding its precise structure is crucial for elucidating its mechanism of action and for potential therapeutic applications. This document summarizes key experimental data, compares the performance of different models, and provides detailed experimental protocols to aid in further research.

Comparison of Proposed this compound Channel Models

The primary models for the oligomeric state of the this compound channel are the tetramer, hexamer, and octamer. An alternative hypothesis suggests that this compound may also function as an ion carrier. Molecular dynamics simulations have been instrumental in evaluating the viability of these models by comparing their calculated ion conductance with experimentally observed values.

ModelSimulated Conductance (1 M KCl)Experimental Conductance (1 M KCl)Conclusion
Tetramer Non-conducting (even at 500 mV)[1]90 pS[1]Inconsistent
Hexamer 74 ± 20 pS (at 75 mV)[1][2] 115 ± 34 pS (at 150 mV)[1][2]90 pS[1]Consistent
Octamer >10 times larger than experimental value[1]90 pS[1]Inconsistent
Ion Carrier Not applicable (different transport mechanism)-Alternative hypothesis

The data strongly supports the hexameric model as the most likely structure for the conducting this compound channel. The simulated conductance of the hexameric bundle aligns remarkably well with the experimentally determined single-channel conductance.[1][2] In contrast, the tetrameric model shows no ion conduction, and the octameric model predicts a conductance significantly higher than what is observed.[1]

While the channel-forming models have been more extensively studied, the possibility of this compound acting as an ion carrier under certain conditions remains an area for further investigation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to investigate the structure and function of the this compound channel.

Single-Channel Conductance Measurement using Planar Lipid Bilayer

This technique allows for the direct measurement of the ion flow through a single this compound channel reconstituted into an artificial lipid membrane.

1. Materials and Setup:

  • Planar Lipid Bilayer Chamber: A two-compartment chamber (cis and trans) separated by a thin partition with a small aperture (50-250 µm diameter).
  • Lipid Solution: A solution of synthetic lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine) in an organic solvent (e.g., n-decane).
  • Electrolyte Solution: A salt solution (e.g., 1 M KCl) buffered to a physiological pH (e.g., pH 7.4 with HEPES).
  • This compound Stock Solution: this compound dissolved in a suitable solvent (e.g., methanol).
  • Ag/AgCl Electrodes: For applying voltage and recording current.
  • Patch-Clamp Amplifier: To control the voltage and measure the picoampere-level currents.

2. Procedure:

  • Bilayer Formation: A lipid bilayer is formed over the aperture in the partition by "painting" the lipid solution across the opening or by the folding method. The formation of a stable, thin bilayer is monitored by measuring the membrane capacitance.
  • Channel Incorporation: A small aliquot of the this compound stock solution is added to the cis compartment. The spontaneous insertion of this compound monomers into the bilayer and their subsequent self-assembly into channels is observed.
  • Data Acquisition: A constant voltage (e.g., +100 mV) is applied across the bilayer, and the resulting ionic current is recorded. The opening and closing of individual channels appear as discrete steps in the current trace.
  • Data Analysis: The amplitude of the current steps is used to calculate the single-channel conductance (G) using Ohm's law (G = I/V), where I is the current and V is the applied voltage.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to model the behavior of the this compound channel at an atomic level and to calculate its conductance.

1. System Setup:

  • Model Building: Atomic models of the tetrameric, hexameric, and octameric this compound bundles are constructed.
  • Membrane Embedding: The channel models are embedded in a hydrated lipid bilayer (e.g., POPC) surrounded by a water box containing ions (e.g., K+ and Cl-) to simulate the experimental electrolyte concentration.
  • Force Field: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.

2. Simulation Protocol:

  • Equilibration: The system is first minimized to remove any steric clashes and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the channel.
  • Production Run: A long simulation (nanoseconds to microseconds) is run under a constant applied voltage to induce ion transport through the channel.
  • Data Collection: The trajectories of all atoms, including the ions, are saved at regular intervals.

3. Analysis:

  • Conductance Calculation: The number of ions crossing the channel during the simulation is counted to determine the ionic current. The conductance is then calculated by dividing the current by the applied voltage.
  • Potential of Mean Force (PMF): The free energy landscape for ion permeation through the channel can be calculated to identify energy barriers and binding sites.

Visualizing the Models and Workflows

To better understand the concepts discussed, the following diagrams illustrate the proposed channel models and the experimental workflow for their validation.

cluster_models Proposed this compound Channel Models cluster_validation Validation Approaches cluster_comparison Model-Experiment Comparison cluster_conclusion Conclusion Tetramer Tetramer Sim Molecular Dynamics Simulation (Calculated Conductance) Tetramer->Sim Hexamer Hexamer Hexamer->Sim Octamer Octamer Octamer->Sim Carrier Ion Carrier Exp Experimental Measurement (Single-Channel Conductance) Carrier->Exp Different Mechanism Compare Comparison Exp->Compare Sim->Compare Conclusion Hexameric Model is most consistent Compare->Conclusion cluster_workflow Single-Channel Recording Workflow A Prepare Planar Lipid Bilayer Chamber B Form Artificial Lipid Bilayer A->B C Add this compound to Aqueous Phase B->C D Observe Channel Incorporation C->D E Apply Voltage and Record Current D->E F Analyze Current Steps to Determine Conductance E->F

References

A Comparative Analysis of Antiamoebin and Trichogin GA IV Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a class of antimicrobial peptides characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and a C-terminal amino alcohol. Among these, Antiamoebin and Trichogin GA IV have garnered significant interest for their diverse biological activities. This guide provides a detailed comparative analysis of their bioactivities, supported by available experimental data, methodologies, and visualizations of their mechanisms of action.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and Trichogin GA IV. It is important to note that a direct comparison is challenging due to the limited availability of studies testing both compounds against the same panel of organisms and cell lines under identical conditions.

Target Organism/Cell LineThis compoundTrichogin GA IV
Protozoa
Entamoeba histolyticaIC50: 13.2 µM[1][2]Not widely reported
Bacteria
Gram-positive bacteriaNot widely reportedMIC > 64 µM[2]
Gram-negative bacteriaNot widely reportedMIC > 64 µM[2]
Fungi
Not widely reportedNot widely reported
Human Cell Lines
Various healthy and neoplastic human cellsNot widely reportedEC50: 4-6 µM[2]
Hemolytic Activity
Human Red Blood CellsLow hemolytic activity (specific HC50 not widely reported)Low hemolytic activity (specific HC50 not widely reported)[3]

Table 1: Comparative Bioactivity of this compound and Trichogin GA IV.

Mechanisms of Action

While both this compound and Trichogin GA IV are membrane-active peptaibols, their primary mechanisms of disrupting cell membranes differ significantly.

This compound: This peptaibol is believed to function primarily as an ion carrier . Its unique bent helical structure, a result of multiple proline residues, is thought to facilitate the transport of ions across the cell membrane, leading to a fatal disruption of the electrochemical gradients necessary for cell survival. While it may form ion channels under specific conditions, its principal mode of action is considered to be ionophoric.

Antiamoebin_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Ion_int Ion Lipid_Bilayer->Ion_int Releases Ion Antiamoebin_ext This compound Antiamoebin_bound This compound-Ion Complex Antiamoebin_ext->Antiamoebin_bound Binds Ion Ion_ext Ion Ion_ext->Antiamoebin_bound Antiamoebin_bound->Lipid_Bilayer Translocates Disruption Disruption of Ion Gradient Ion_int->Disruption

This compound's ion carrier mechanism.

Trichogin GA IV: In contrast, Trichogin GA IV acts by forming pores in the cell membrane, a mechanism often described as a "barrel-stave" model. At low concentrations, the peptide remains on the surface of the membrane in an inactive state. However, as the concentration increases, the peptides aggregate and insert into the lipid bilayer, forming transmembrane channels. This pore formation leads to leakage of cellular contents and ultimately cell death. Some studies suggest that Trichogin GA IV can also induce membrane thinning to facilitate its spanning of the bilayer.

Trichogin_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Pore Transmembrane Pore Lipid_Bilayer->Pore Forms pore Trichogin_monomer Trichogin (Monomer) Trichogin_aggregate Trichogin Aggregate Trichogin_monomer->Trichogin_aggregate Aggregation at high concentration Trichogin_aggregate->Lipid_Bilayer Inserts into membrane Leakage Leakage of Cellular Contents Pore->Leakage

Trichogin GA IV's pore formation mechanism.

Potential Signaling Pathways for Induced Cell Death

The primary mechanism of action for both this compound and Trichogin GA IV involves direct membrane disruption. This damage can subsequently trigger programmed cell death pathways, such as apoptosis. While specific signaling cascades for these peptaibols are not yet fully elucidated, a generalized pathway for apoptosis induction following membrane damage can be proposed.

Membrane permeabilization can lead to an influx of ions like Ca2+ and the release of mitochondrial components such as cytochrome c. These events can activate a cascade of caspases, the key executioners of apoptosis, leading to DNA fragmentation and cell death.

Apoptosis_Pathway Membrane_Damage Membrane Damage (this compound/Trichogin) Ion_Influx Ion Influx (e.g., Ca2+) Membrane_Damage->Ion_Influx Mitochondrial_Stress Mitochondrial Stress Membrane_Damage->Mitochondrial_Stress Ion_Influx->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Generalized apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and may require optimization depending on the specific experimental conditions.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of peptaibol in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with the microbial suspension Serial_Dilution->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Read_Results Determine MIC by visual inspection or OD measurement Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Protocol:

  • Preparation of Peptaibol Stock Solution: Dissolve the peptaibol in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptaibol stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without peptaibol) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the peptaibol at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT/MTS Assay)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Peptaibol Add serial dilutions of the peptaibol Seed_Cells->Add_Peptaibol Incubate Incubate for a defined period (e.g., 24-72h) Add_Peptaibol->Incubate Add_Reagent Add MTT or MTS reagent Incubate->Add_Reagent Incubate_Reagent Incubate to allow formazan formation Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance at the appropriate wavelength Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate cell viability and IC50/EC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End Hemolysis_Workflow Start Start Prepare_RBCs Prepare a suspension of washed red blood cells Start->Prepare_RBCs Add_Peptaibol Incubate RBCs with serial dilutions of the peptaibol Prepare_RBCs->Add_Peptaibol Centrifuge Centrifuge to pellet intact RBCs Add_Peptaibol->Centrifuge Measure_Hemoglobin Measure absorbance of the supernatant (hemoglobin release) Centrifuge->Measure_Hemoglobin Calculate_Hemolysis Calculate percentage of hemolysis and HC50 Measure_Hemoglobin->Calculate_Hemolysis End End Calculate_Hemolysis->End

References

A Comparative Guide to Antiamoebin I and Antiamoebin II: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antiamoebin, a peptaibol antibiotic produced by fungi of the genus Emericellopsis, has garnered interest for its potent antiprotozoal activity. This guide provides a detailed comparison of the two primary components of the natural this compound mixture: this compound I and this compound II. While extensive research has elucidated the structure and function of the major component, this compound I, data on this compound II remains comparatively scarce. This document summarizes the available experimental data, outlines key experimental protocols for functional analysis, and visually represents the proposed mechanisms of action.

Structural and Functional Overview

This compound is a microheterogeneous mixture, primarily composed of this compound I (~98%) and this compound II (~2%). Both are linear peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), a hallmark of the peptaibol family. This high Aib content induces a helical conformation, which is crucial for their biological activity.

Functionally, this compound I is recognized as a membrane-active agent with pronounced antiamoebic properties.[1] It exhibits a unique mode of action among peptaibols; while it can form ion channels under specific conditions, its primary membrane-modifying activity is attributed to its function as an ion carrier.[1][2] This mechanism contributes to its low hemolytic activity, a desirable trait for therapeutic applications.[1]

Due to its low natural abundance, functional studies specifically isolating this compound II are limited in the current scientific literature. However, its structural similarity to this compound I suggests a comparable mechanism of action involving membrane interaction.

Comparative Data

Table 1: Amino Acid Sequence Comparison
PositionThis compound IThis compound II
1Ac-PheAc-Phe
2AibAib
3AibAib
4AibAib
5IvaAib
6GlyGly
7LeuLeu
8AibAib
9AibAib
10HypHyp
11GlnGln
12IvaIva
13HypHyp
14AibAib
15ProPro
16PhlPhl

Ac-Phe: Acetyl-Phenylalanine; Aib: α-Aminoisobutyric acid; Iva: Isovaline; Gly: Glycine; Leu: Leucine; Hyp: Hydroxyproline; Gln: Glutamine; Pro: Proline; Phl: Phenylalaninol

The primary structural difference between this compound I and this compound II lies at position 5, where an Isovaline (Iva) residue in this compound I is replaced by an α-Aminoisobutyric acid (Aib) residue in this compound II.

Table 2: Functional Properties of this compound I
Functional ParameterObservation for this compound IReference
Primary Mechanism of Action Ion Carrier[1][2]
Secondary Mechanism Ion Channel Formation (under specific conditions)[1]
Biological Activity Antiamoebic[1]
Hemolytic Activity Low / Not effective at hemolyzing erythrocytes[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of peptaibols like this compound I and II. Below are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to assess the antimicrobial activity of the compounds.

  • Preparation of Stock Solutions: Dissolve this compound I and this compound II in a suitable solvent, such as DMSO, to a final concentration of 25 mg/mL.

  • Bacterial Inoculum: Prepare a bacterial suspension to a concentration of 5 × 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solutions in a 96-well microtiter plate with MHB.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is plated on nutrient agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Hemolysis Assay

This assay evaluates the lytic activity of the compounds against red blood cells.

  • Preparation of Erythrocyte Suspension: Obtain fresh erythrocytes and wash them three times with phosphate-buffered saline (PBS). Resuspend the cells in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare serial dilutions of this compound I and this compound II in PBS.

  • Incubation: Mix equal volumes of the erythrocyte suspension and the compound dilutions in a 96-well plate. Incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the release of hemoglobin. A positive control (e.g., Triton X-100) and a negative control (PBS) should be included.

Single-Channel Conductance Studies

This technique is used to characterize the ion channel-forming properties of molecules in a lipid bilayer.

  • Bilayer Formation: Form a planar lipid bilayer (e.g., using a mixture of diphytanoylphosphatidylcholine and cholesterol) across a small aperture in a Teflon partition separating two aqueous compartments.

  • Addition of Compound: Add a small amount of the this compound sample to the cis compartment.

  • Voltage Application: Apply a transmembrane potential across the bilayer using Ag/AgCl electrodes.

  • Current Measurement: Record the ionic current flowing across the membrane using a sensitive patch-clamp amplifier. The appearance of discrete steps in the current trace indicates the formation of ion channels.

  • Data Analysis: Analyze the single-channel conductance, open and closed lifetimes, and ion selectivity from the recorded current traces.

Signaling Pathways and Experimental Workflows

The interaction of this compound with cell membranes is the critical step in its biological activity. The following diagrams illustrate the proposed mechanisms and a general workflow for comparing the bioactivities of this compound I and II.

G Proposed Membrane Interaction Mechanisms of this compound cluster_0 Ion Carrier Mechanism (Primary for this compound I) cluster_1 Ion Channel Mechanism (Secondary) A1 This compound Monomer A2 Binds to Membrane Surface A1->A2 A3 Complexes with Ion A2->A3 A4 Translocates Ion Across Membrane A3->A4 A5 Releases Ion A4->A5 B1 This compound Monomers B2 Aggregate on Membrane B1->B2 B3 Insert into Membrane B2->B3 B4 Form Transmembrane Pore B3->B4 B5 Ion Flux B4->B5

Fig. 1: Proposed mechanisms of this compound membrane interaction.

G Experimental Workflow for Comparative Functional Analysis cluster_0 Preparation cluster_1 Functional Assays cluster_2 Data Analysis P1 Isolate this compound I A1 Antimicrobial Assays (MIC/MBC) P1->A1 A2 Hemolysis Assay P1->A2 A3 Membrane Permeability Assay P1->A3 A4 Ion Conductance Studies P1->A4 P2 Isolate this compound II P2->A1 P2->A2 P2->A3 P2->A4 D1 Compare IC50/MIC/MBC Values A1->D1 D2 Compare Hemolytic Potency A2->D2 D3 Characterize Membrane Effects A3->D3 D4 Compare Ion Transport Properties A4->D4

Fig. 2: Workflow for comparing this compound I and II.

Conclusion

This compound I has been characterized as a membrane-active peptaibol that primarily functions as an ion carrier with low hemolytic activity. The functional properties of this compound II, the minor component of the natural mixture, remain largely unexplored. The single amino acid substitution at position 5 is the key structural difference and is likely to influence its functional characteristics, such as the efficiency of ion transport and its antimicrobial potency. Further research involving the isolation and functional characterization of this compound II is necessary to fully understand the structure-activity relationship within the this compound family and to explore its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

References

Experimental Validation of Antiamoebin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antiamoebin with other amoebicidal alternatives, supported by experimental data. It delves into the molecular mechanism of this compound and presents detailed methodologies for key experiments, enabling researchers to understand and potentially replicate crucial validation studies.

This compound: A Dual-Threat to Amoebae

This compound, a peptaibol antibiotic, exhibits a unique dual mechanism of action against amoebae and other susceptible organisms. It functions as both an ion carrier and a pore-forming agent within the cell membrane.[1] This dual functionality disrupts the essential ion gradients across the membrane, leading to cell death. The molecule is a bent helix, a structural feature that facilitates its insertion into the lipid bilayer.[2]

Unlike some other pore-forming peptides, the channels formed by this compound are largely voltage-insensitive.[1] Molecular dynamics simulations suggest that the functional channel is likely a hexamer, composed of six this compound monomers.[3][4] This hexameric structure forms a pore large enough to allow the passage of ions like K+ and Cl-, with a preference for cations.[3][4]

Quantitative Performance Metrics: A Comparative Analysis

To objectively evaluate the efficacy of this compound and its alternatives, quantitative data from various experimental assays are crucial. The following tables summarize key performance indicators for this compound and other commonly used amoebicidal agents.

Table 1: In Vitro Amoebicidal Activity (IC50) Against Entamoeba histolytica

CompoundIC50 (µM)Reference Strain/IsolateCitation
Metronidazole9.5 - 13.2HM1:IMSS / Clinical Isolates[2][5]
Tinidazole10.2 - 12.4HM1:IMSS / Clinical Isolates[2][5]
Nitazoxanide~0.056 (0.017 µg/mL)Not Specified
This compound Data not available for E. histolytica --

Note: While a specific IC50 value for this compound against Entamoeba histolytica was not found in the reviewed literature, its potent antiamoebic activity is well-documented qualitatively.

Table 2: Single-Channel Conductance of this compound

ParameterValueConditionsCitation
Single-Channel Conductance90 pS1 M KCl, 75 mV[3][4]

Visualizing the Mechanisms and Methods

Diagram 1: this compound's Dual Mechanism of Action

Antiamoebin_Mechanism This compound's Dual Mechanism of Action cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Antiamoebin_Monomer This compound Monomer Ion_Carrier Ion Carrier Complex Antiamoebin_Monomer->Ion_Carrier 1. Carrier Formation Pore_Formation Hexameric Pore Formation Antiamoebin_Monomer->Pore_Formation 2. Aggregation Ion_Flux_Carrier Ion Flux (Carrier) Ion_Carrier->Ion_Flux_Carrier Ion_Flux_Pore Ion Flux (Pore) Pore_Formation->Ion_Flux_Pore Cell_Death Cell Death Ion_Flux_Carrier->Cell_Death Ion_Flux_Pore->Cell_Death

Caption: this compound acts as both an ion carrier and a pore-former.

Diagram 2: Experimental Workflow for Planar Lipid Bilayer Electrophysiology

PLB_Workflow Planar Lipid Bilayer Electrophysiology Workflow Start Start Prepare_Chambers Prepare cis/trans Chambers with Buffer Start->Prepare_Chambers Form_Bilayer Paint Lipid Solution across Aperture Prepare_Chambers->Form_Bilayer Verify_Bilayer Verify Bilayer Formation (Capacitance Measurement) Form_Bilayer->Verify_Bilayer Add_this compound Add this compound to cis Chamber Verify_Bilayer->Add_this compound Record_Current Apply Voltage Clamp and Record Ionic Current Add_this compound->Record_Current Analyze_Data Analyze Single-Channel Conductance Record_Current->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring ion channel activity.

Diagram 3: Comparative Mechanisms of Amoebicidal Agents

Amoebicidal_Mechanisms Comparative Mechanisms of Amoebicidal Agents This compound This compound Membrane_Disruption Membrane Disruption (Pore Formation) This compound->Membrane_Disruption Metronidazole Metronidazole DNA_Damage DNA Damage Metronidazole->DNA_Damage Nitazoxanide Nitazoxanide Enzyme_Inhibition Enzyme Inhibition (e.g., PFOR) Nitazoxanide->Enzyme_Inhibition Cell_Death Cell Death Membrane_Disruption->Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

References

Unveiling the Action of Antiamoebin: A Comparative Analysis of Computational and Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a critical cross-validation of computational and experimental data on the peptaibol antibiotic, Antiamoebin. By objectively comparing in silico predictions with in vitro measurements, we aim to provide a clearer understanding of its mechanism of action as a transmembrane ion channel.

This compound, a member of the peptaibol family of antimicrobial peptides, is known for its activity against amoeba. Its mode of action is attributed to the formation of ion channels in the cell membrane, leading to a disruption of the essential ion gradients. This guide delves into the specifics of this mechanism by juxtaposing data from molecular dynamics (MD) simulations with results from single-channel conductance experiments.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from both computational and experimental studies on the ion channel properties of this compound. A remarkable concordance is observed between the predicted and measured conductance of the hexameric form of the channel, providing strong evidence for this specific molecular assembly as the active conformation.

ParameterComputational ValueExperimental Value
Single-Channel Conductance 74 ± 20 pS (at 75 mV)[1][2]90 pS (in 1 M KCl at 75 mV)[1]
Most Probable Channel Assembly Hexamer[1][2]Not definitively determined, though initial studies suggested an octamer.[3]
Free Energy Barrier for K+ transport 2.2 kcal/mol[1][2]Not experimentally determined
Free Energy Barrier for Cl- transport 5.0 kcal/mol[1][2]Not experimentally determined

Mechanism of Action: An Ion Channel Model

Computational and experimental data converge to support a model where this compound monomers insert into the lipid bilayer and assemble into a multimeric, pore-like structure. Molecular dynamics simulations have been instrumental in refining this model, indicating that a hexameric arrangement (six this compound molecules) is the most probable conformation for the conductive ion channel.[1][2] This is based on the calculated conductance of the hexamer closely matching the experimentally measured value.[1][2] In contrast, simulations of a tetrameric channel showed it to be non-conducting, while an octameric channel exhibited a conductance significantly higher than what has been observed experimentally.[1][2]

The simulations further reveal that the channel is selective for cations, with a calculated free energy barrier for potassium ion (K+) translocation being significantly lower than that for chloride ions (Cl-).[1][2] This selective permeability to cations would lead to a depolarization of the cell membrane, disruption of the electrochemical gradient, and ultimately, cell death.

cluster_membrane Cell Membrane cluster_channel This compound Ion Channel Formation cluster_effect Cellular Effect Lipid Bilayer Lipid Bilayer A This compound Monomers B Insertion into Membrane A->B Hydrophobic Interaction C Hexameric Assembly B->C Self-Assembly D Ion Channel Formation C->D Pore Formation E Cation Influx (K+) D->E Selective Permeability F Membrane Depolarization E->F G Disruption of Ion Gradient F->G H Amoebicidal Activity G->H

Proposed mechanism of this compound's amoebicidal action.

Experimental and Computational Workflow

cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_val Cross-Validation A Build this compound Multimer Models (Tetramer, Hexamer, Octamer) B Embed Models in Lipid Bilayer A->B C Run Molecular Dynamics Simulations B->C D Calculate Channel Conductance C->D E Determine Free Energy Barriers for Ion Transport C->E F Predict Most Probable Channel Assembly D->F J Compare Predicted vs. Experimental Conductance F->J G Reconstitute this compound in Planar Lipid Bilayer H Perform Single-Channel Conductance Recordings G->H I Measure Ion Current at a Given Voltage H->I I->J

Workflow for the cross-validation of computational and experimental data.

Methodologies

Computational Protocol: Molecular Dynamics (MD) Simulations

The computational investigation of the this compound ion channel was performed using all-atom molecular dynamics simulations. The general protocol is as follows:

  • Model Building: Atomic models of this compound multimers (tetramer, hexamer, and octamer) were constructed based on the experimentally determined monomeric structure.

  • System Setup: Each multimeric complex was embedded in a hydrated lipid bilayer (e.g., POPE or POPC) to mimic a biological membrane, and the system was solvated with water and ions (e.g., 1 M KCl) to match experimental conditions.

  • Simulation: The systems were subjected to molecular dynamics simulations for an extended period (typically hundreds of nanoseconds) using a physics-based force field. An external electric field was applied across the membrane to induce ion transport.

  • Data Analysis:

    • Conductance Calculation: The number of ions crossing the channel during the simulation was counted to calculate the single-channel conductance.

    • Free Energy Profile: The potential of mean force (PMF) for ion translocation through the channel was calculated to determine the free energy barriers.

Experimental Protocol: Single-Channel Conductance Measurement

The experimental validation of this compound's channel-forming activity was achieved through single-channel conductance recordings in a planar lipid bilayer system. The key steps of this technique are:

  • Bilayer Formation: A solvent-free planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • Peptide Incorporation: A solution containing this compound is added to one of the compartments. The peptides spontaneously insert into the lipid bilayer.

  • Electrophysiological Recording: A voltage is clamped across the membrane, and the resulting ion current is measured using sensitive amplifiers. The formation of a conductive ion channel is observed as a stepwise increase in the current.

  • Conductance Determination: The single-channel conductance is calculated from the measured current at a given voltage using Ohm's law (G = I/V). The experiments are typically performed in a salt solution, such as 1 M KCl, to ensure a sufficient number of charge carriers.

References

A Comparative Analysis of Antiamoebin and Standard Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiprotozoal therapeutics, the nitroimidazoles, particularly metronidazole and tinidazole, represent the cornerstone of treatment for infections caused by protozoa such as Entamoeba histolytica and Trichomonas vaginalis. This guide provides a comparative overview of the efficacy and mechanisms of these standard drugs, alongside an exploration of Antiamoebin, a peptaibol antibiotic with a distinct mode of action. Due to a scarcity of recent comparative studies on this compound, this document synthesizes available historical data and contrasts it with the extensive experimental evidence for standard-of-care agents.

Executive Summary

Metronidazole and tinidazole exhibit potent activity against a range of protozoan parasites through a well-defined mechanism of action that involves intracellular reduction and subsequent DNA damage. In contrast, this compound, a proline-rich polypeptide, is proposed to act as an ion carrier, disrupting the parasite's membrane integrity. While direct comparative efficacy data is limited, this guide consolidates in vitro susceptibility data for standard drugs to provide a benchmark for antiprotozoal activity.

Comparative Efficacy of Standard Antiprotozoal Drugs

The in vitro efficacy of metronidazole and tinidazole against Entamoeba histolytica and Trichomonas vaginalis has been extensively documented. The following tables summarize key efficacy parameters from various studies.

In Vitro Susceptibility of Entamoeba histolytica
DrugStrain(s)IC50 (µM)Experimental Notes
Metronidazole Clinical Isolates13.2Compared to a reference strain with an IC50 of 9.5 µM.[1]
HM1:IMSS, HK9:NIH0.3 µg/mLCorresponds to approximately 1.75 µM.[2]
HM3:IMSS1 µg/mLCorresponds to approximately 5.84 µM.[2]
Tinidazole Clinical Isolates12.4Compared to a reference strain with an IC50 of 10.2 µM.[1]
Nitazoxanide --Tizoxanide (active metabolite) was almost twice as active as metronidazole against more susceptible isolates.[3]
In Vitro Susceptibility of Trichomonas vaginalis
DrugSusceptibilityMLC (µg/mL)Experimental Notes
Metronidazole Susceptible<50MLC ≥ 50 µg/mL is associated with treatment failure.[4]
Tinidazole Susceptible<6.3MLC ≥ 6.3 µg/mL is associated with treatment failure.[4]
Metronidazole-Resistant-MLCs of tinidazole were significantly lower than MLCs of metronidazole against metronidazole-resistant isolates.[5]
Secnidazole --96% of 100 clinical isolates demonstrated lower MLCs for secnidazole than for metronidazole.[6]

IC50: Half-maximal inhibitory concentration. MLC: Minimum lethal concentration.

Mechanisms of Action: A Tale of Two Strategies

The therapeutic efficacy of antiprotozoal agents is intrinsically linked to their mechanism of action. Metronidazole and tinidazole employ a targeted approach to disrupt parasite viability, while this compound utilizes a more general membrane-disrupting strategy.

Nitroimidazoles: Prodrugs Activated by the Parasite

Metronidazole and tinidazole are prodrugs that require intracellular activation to exert their cytotoxic effects.[7][8][9] This process is highly effective in anaerobic or microaerophilic environments characteristic of many protozoan parasites.

The key steps in their mechanism of action are:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses across the parasite's cell membrane.[9]

  • Reductive Activation: Within the parasite's cytoplasm, low-redox-potential electron transport proteins, such as ferredoxin, donate electrons to the nitro group of the drug.[7][10][11]

  • Generation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive nitroso radicals.[8][12]

  • DNA Damage: These cytotoxic intermediates interact with and induce damage to the parasite's DNA, leading to strand breakage and loss of helical structure.[8][9][12]

  • Inhibition of Nucleic Acid Synthesis: The damaged DNA can no longer serve as a template for replication and transcription, ultimately leading to cell death.[8][9]

This selective activation within the target organism contributes to the relatively low toxicity of nitroimidazoles to human cells, which lack the necessary low-redox-potential proteins for efficient drug reduction.[10][12]

Nitroimidazole_Mechanism_of_Action Metronidazole Metronidazole (Prodrug) Parasite_Cell Parasite Cell Metronidazole->Parasite_Cell Passive Diffusion Ferredoxin Ferredoxin (Reduced) Activated_Metronidazole Activated Metronidazole (Cytotoxic Radicals) Ferredoxin->Activated_Metronidazole Reduction of Nitro Group DNA Parasite DNA Activated_Metronidazole->DNA Interaction Damaged_DNA Damaged DNA DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death Inhibition of Replication & Transcription

Mechanism of action for nitroimidazole antiprotozoal drugs.
This compound: A Proline-Rich Ion Carrier

This compound belongs to the peptaibol family of antibiotics, characterized by a high content of the unusual amino acid α-aminoisobutyric acid and a C-terminal amino alcohol.[13] Its structure, a helix bent by the presence of proline and hydroxyproline residues, is key to its proposed mechanism of action.[13]

Unlike the targeted intracellular action of nitroimidazoles, this compound is believed to function as an ion carrier.[13] This mode of action involves:

  • Membrane Insertion: The polypeptide inserts into the lipid bilayer of the parasite's cell membrane.

  • Ion Transport: It then facilitates the transport of ions across the membrane, disrupting the crucial electrochemical gradients necessary for cellular function.

  • Loss of Homeostasis: This uncontrolled ion flux leads to a loss of cellular homeostasis, ultimately resulting in cell death.

While it can form ion channels under certain conditions, its primary membrane-modifying activity appears to be as an ion carrier.[13] This mechanism is distinct from other well-studied peptaibols like alamethicin and zervamicin.[13]

Experimental Protocols

The following provides a generalized workflow for the in vitro susceptibility testing of antiprotozoal drugs against E. histolytica and T. vaginalis, based on methodologies described in the cited literature.

General In Vitro Susceptibility Testing Workflow
  • Parasite Culture:

    • Entamoeba histolytica: Trophozoites are typically grown axenically in a suitable medium such as TYI-S-33 at 37°C.[2]

    • Trichomonas vaginalis: Axenic cultures are maintained in Diamond's medium at 37°C.

  • Drug Preparation:

    • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial dilutions are made to achieve the desired final concentrations for the assay.

  • Susceptibility Assay:

    • Assays are commonly performed in 96-well microtiter plates.

    • A standardized inoculum of parasites (e.g., 2 x 104 trophozoites/mL) is added to each well containing the various drug concentrations.

    • Control wells with no drug and wells with the solvent alone are included.

  • Incubation:

    • Plates are incubated under appropriate conditions (e.g., anaerobic or microaerophilic for T. vaginalis) at 37°C for a specified period, typically 24 to 48 hours.[2]

  • Assessment of Viability:

    • Direct Cell Counting: Trophozoites are fixed (e.g., with 0.25% glutaraldehyde) and counted using a hemocytometer to determine the reduction in cell number compared to the control.[2]

    • Metabolic Assays: The metabolic activity of the parasites is measured as an indicator of viability. The Nitro Blue Tetrazolium (NBT) reduction assay is one such method.[14]

    • Determination of IC50/MLC: The concentration of the drug that causes 50% inhibition of growth (IC50) or the lowest concentration that kills all parasites (MLC) is determined from the dose-response curves.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture Parasite Culture (e.g., TYI-S-33 for E. histolytica) Inoculation Inoculation of Parasites into 96-well plates with drugs Parasite_Culture->Inoculation Drug_Dilution Drug Serial Dilutions Drug_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 24-48h) Inoculation->Incubation Viability_Assessment Viability Assessment (e.g., Cell Counting, NBT Assay) Incubation->Viability_Assessment Data_Analysis Data Analysis (IC50 / MLC Determination) Viability_Assessment->Data_Analysis

A generalized workflow for in vitro antiprotozoal susceptibility testing.

Conclusion

Metronidazole and tinidazole remain the standards of care for several protozoal infections, with a well-established efficacy profile and a mechanism of action that leverages the unique metabolic characteristics of these parasites. This compound, while historically noted for its antiprotozoal activity, operates through a distinct membrane-disrupting mechanism. The lack of recent, direct comparative studies on this compound highlights a gap in the current understanding of its potential therapeutic role. Further research, including head-to-head in vitro and in vivo studies against standard agents, would be necessary to fully elucidate the comparative efficacy of this compound and its potential as a modern antiprotozoal therapeutic.

References

Assessing the Species Specificity of Antiamoebin's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin is a member of the peptaibol family of antimicrobial peptides, known for its activity against amoeba. A crucial aspect of its potential as a therapeutic agent is its species specificity—its ability to target pathogenic microbes while exhibiting minimal toxicity to host cells. This guide provides a comparative assessment of this compound's antimicrobial activity, supported by available experimental data for related compounds and detailed experimental protocols for further investigation. While specific quantitative data for this compound's broad-spectrum antimicrobial activity is not extensively available in publicly accessible literature, this guide aims to provide a framework for its evaluation by comparing it with other antimicrobial agents and outlining the necessary experimental procedures.

I. Comparative Analysis of Antimicrobial Activity

A comprehensive assessment of an antimicrobial agent's specificity involves determining its Minimum Inhibitory Concentration (MIC) against a panel of representative microorganisms and its hemolytic activity against red blood cells.

A. Antibacterial and Antifungal Activity

Specific MIC values for this compound against a wide range of bacteria and fungi are not readily found in the available scientific literature. However, data for a structurally related peptaibol, Alamethicin, offers some insight into the potential antibacterial spectrum of this class of molecules. Alamethicin has been shown to be active against Gram-positive bacteria but not Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Alamethicin and Other Antibiotics

Antimicrobial AgentClassGram-Positive Bacteria (e.g., Staphylococcus aureus)Gram-Negative Bacteria (e.g., Escherichia coli)Fungi (e.g., Candida albicans)
Alamethicin PeptaibolReported ActivityNo Reported ActivityData Not Available
Penicillin β-Lactam0.008 - 2 µg/mL>128 µg/mLInactive
Ciprofloxacin Fluoroquinolone0.12 - 2 µg/mL0.004 - 1 µg/mLInactive
Amphotericin B PolyeneInactiveInactive0.03 - 1 µg/mL

Note: The data for Alamethicin is qualitative based on available literature. The MIC values for other antibiotics are representative ranges and can vary depending on the specific strain and testing conditions.

B. Antiprotozoal Activity

This compound is primarily recognized for its antiamoebic properties. To contextualize its potential potency, the following table presents the half-maximal inhibitory concentration (IC50) values for established antiamoebic drugs against Entamoeba histolytica, the causative agent of amoebiasis.

Table 2: Comparative IC50 Values of Antiamoebic Drugs against Entamoeba histolytica

Antimicrobial AgentClassIC50 (µM) against E. histolytica
Metronidazole Nitroimidazole9.5 - 18.47
Tinidazole Nitroimidazole10.2 - 13.2
Chloroquine 4-Aminoquinoline15.5 - 28.9
Emetine Alkaloid29.9 - 32.8
This compound PeptaibolData Not Available

Note: The IC50 values are presented as ranges based on studies of various clinical and reference strains. Specific values for this compound are not available in the cited literature.

C. Hemolytic Activity: A Measure of Specificity

A critical indicator of an antimicrobial peptide's specificity is its hemolytic activity, which measures its ability to lyse red blood cells. Low hemolytic activity is desirable, as it suggests a lower potential for toxicity to host cells. This compound has been noted for not effectively hemolyzing erythrocytes[1]. The hemolytic activity is typically quantified by the HC50 value, the concentration of the agent that causes 50% hemolysis.

Table 3: Conceptual Comparison of Hemolytic Activity

Antimicrobial AgentClassHC50 (µg/mL)
This compound PeptaibolData Not Available (reported to be low)
Melittin (from bee venom) Peptide Toxin~2
Polymyxin B Polypeptide Antibiotic>300

Note: This table provides a conceptual comparison. Specific HC50 values for this compound need to be experimentally determined.

II. Experimental Protocols

To facilitate the direct assessment of this compound's species specificity, the following are detailed protocols for determining MIC and hemolytic activity.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • Culture the desired microbial strains (bacteria, fungi) on appropriate agar plates.

    • Inoculate a single colony into a suitable broth medium and incubate to achieve a logarithmic growth phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL for bacteria).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (microbe without this compound) and a negative control (broth without microbe).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

B. Determination of Hemolytic Activity (HC50)

The hemolytic assay assesses the lytic effect of a compound on red blood cells.

Protocol: Hemolytic Activity Assay

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs and wash them several times with phosphate-buffered saline (PBS) until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of, for example, 4% (v/v).

  • Preparation of this compound Dilutions:

    • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

  • Incubation:

    • Add the RBC suspension to each well containing the this compound dilutions.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation of HC50:

    • Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.

    • The HC50 is the concentration of this compound that causes 50% hemolysis.

III. Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing the species specificity of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture D Inoculation A->D B This compound Stock C Serial Dilutions in 96-well Plate B->C C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Red Blood Cell Suspension D Incubation with RBCs A->D B This compound Stock C Serial Dilutions in 96-well Plate B->C C->D E Centrifugation D->E F Measure Hemoglobin Release E->F G HC50 Calculation F->G

Caption: Workflow for Hemolytic Activity (HC50) Assay.

IV. Conclusion

This compound holds promise as a species-specific antimicrobial agent, particularly due to its noted antiamoebic activity and low hemolytic potential[1]. However, a comprehensive understanding of its full antimicrobial spectrum requires further quantitative experimental investigation. The protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate the species specificity of this compound. By determining its MIC values against a diverse panel of microbes and quantifying its hemolytic activity, the therapeutic potential of this compound can be more accurately assessed, paving the way for its potential development as a novel anti-infective agent.

References

A Comparative Analysis of Antiamoebin's Interaction with Diverse Lipid Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the interaction of the peptaibol antibiotic, Antiamoebin, with various lipid compositions. While direct quantitative comparative data for this compound across a wide range of lipid types is limited in publicly available literature, this document synthesizes existing knowledge on this compound's behavior in phosphatidylcholine membranes and extrapolates its potential interactions with other key lipid species based on the established principles of peptide-lipid interactions.

Introduction to this compound and its Membrane Activity

This compound is a fungal peptaibol antibiotic known for its ability to modify biological membranes. Its proposed mechanism of action involves the formation of ion channels or acting as an ion carrier, leading to increased membrane permeability and subsequent disruption of cellular homeostasis. Molecular dynamics simulations suggest that this compound likely forms a hexameric transmembrane channel in lipid bilayers. The interaction of such peptides with the lipid bilayer is critically dependent on the lipid composition, which influences membrane fluidity, surface charge, and overall stability.

Comparative Interaction of this compound with Different Lipid Headgroups

The lipid headgroup plays a crucial role in the initial electrostatic interactions with membrane-active peptides. While most of the specific research on this compound has been conducted in phosphatidylcholine (PC) model membranes, we can infer its behavior in the presence of other common phospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS) based on general principles of peptide-membrane interactions.

Data Presentation: Qualitative Comparison of this compound Interaction with Different Phospholipids

Lipid HeadgroupExpected Binding AffinityExpected Membrane PerturbationRationale
Phosphatidylcholine (PC) ModerateModerateZwitterionic nature leads to primarily hydrophobic and van der Waals interactions. This is the most studied system for this compound.
Phosphatidylethanolamine (PE) Potentially Higher than PCPotentially Higher than PCThe smaller headgroup of PE can lead to packing defects in the membrane, which may facilitate peptide insertion. PE can also form hydrogen bonds, potentially stabilizing the peptide-lipid interaction.
Phosphatidylserine (PS) HighHighThe net negative charge of the PS headgroup at physiological pH is expected to strongly attract the likely cationic residues of this compound through electrostatic interactions, leading to a higher local concentration of the peptide at the membrane surface and enhanced activity. Many antimicrobial peptides exhibit a preference for anionic lipids.

Influence of Sterols on this compound's Membrane Interaction

Sterols are critical components of eukaryotic cell membranes, modulating their fluidity, thickness, and compressibility. The type of sterol can significantly influence the activity of membrane-active agents.

Data Presentation: Qualitative Comparison of this compound Interaction in the Presence of Different Sterols

SterolExpected Effect on this compound ActivityRationale
Cholesterol (Mammalian) InhibitionCholesterol is known to increase the order and thickness of the lipid bilayer, making it more rigid. This increased rigidity can hinder the insertion and channel formation of peptides like this compound. The presence of cholesterol in eukaryotic cell membranes is a key factor in the selectivity of many antimicrobial peptides for microbial membranes, which lack sterols.
Ergosterol (Fungal) Potential for Selective InteractionErgosterol, the predominant sterol in fungal membranes, has a different structure from cholesterol. Some polyene antibiotics, which also form pores in membranes, exhibit a much higher affinity for ergosterol than for cholesterol. It is plausible that this compound, being a fungal metabolite, may also show a degree of selectivity for ergosterol-containing membranes, which would be a key aspect of its antifungal activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of peptides like this compound with lipid membranes.

Vesicle Preparation (Large Unilamellar Vesicles - LUVs)

Objective: To prepare model membrane vesicles of a defined lipid composition.

Protocol:

  • Lipid Film Formation: A mixture of the desired lipids (e.g., POPC, POPC/POPE, POPC/PS, or sterol-containing mixtures) in chloroform is dried into a thin film on the bottom of a round-bottom flask using a rotary evaporator. The film is then kept under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by gentle vortexing. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

  • Extrusion: The resulting suspension of multilamellar vesicles (MLVs) is subjected to multiple freeze-thaw cycles. Subsequently, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs of a uniform size distribution.

  • Characterization: The size distribution and zeta potential of the prepared LUVs are characterized using dynamic light scattering (DLS).

Membrane Permeability Assay (Dye Leakage)

Objective: To quantify the ability of this compound to disrupt the membrane barrier.

Protocol:

  • Vesicle Preparation: LUVs are prepared as described above, with the hydration buffer containing a fluorescent dye at a self-quenching concentration (e.g., 50 mM calcein or ANTS/DPX).

  • Purification: The external, unencapsulated dye is removed by size-exclusion chromatography using a Sephadex G-50 column.

  • Assay: The dye-loaded LUVs are diluted in the assay buffer to a final lipid concentration of 50-100 µM in a fluorometer cuvette with constant stirring.

  • Measurement: The baseline fluorescence is recorded. This compound is then added to the cuvette at the desired concentration, and the increase in fluorescence over time is monitored (Excitation/Emission wavelengths for calcein are typically 495/515 nm).

  • Lysis Control: At the end of the experiment, a detergent (e.g., 0.1% Triton X-100) is added to lyse all vesicles and release 100% of the encapsulated dye, allowing for the normalization of the leakage data.

  • Data Analysis: The percentage of leakage is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: To assess the effect of this compound on the order and dynamics of the lipid acyl chains.

Protocol:

  • Probe Incorporation: The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan is incorporated into the LUV suspension by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., THF or DMSO) and incubating for at least 30 minutes in the dark. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Measurement: The fluorescence anisotropy of the probe is measured in a fluorometer equipped with polarizers. For DPH, typical excitation and emission wavelengths are 350 nm and 452 nm, respectively.

  • Experiment: After recording the baseline anisotropy of the LUVs, this compound is added at various concentrations, and the change in anisotropy is monitored over time.

  • Data Analysis: Fluorescence anisotropy (r) is calculated using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor. An increase in anisotropy indicates a decrease in membrane fluidity (more ordered), while a decrease in anisotropy suggests an increase in fluidity (more disordered).

Visualizations

Experimental Workflow for Studying Peptide-Lipid Interactions

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis cluster_interpretation Interpretation lipid_film Lipid Film Formation hydration Hydration with Buffer lipid_film->hydration extrusion Extrusion hydration->extrusion permeability Permeability Assay (Dye Leakage) extrusion->permeability Dye-loaded LUVs fluidity Fluidity Assay (Fluorescence Anisotropy) extrusion->fluidity Probe-labeled LUVs binding Binding Affinity Assay (SPR/ITC) extrusion->binding Unlabeled LUVs leakage_data Leakage Percentage permeability->leakage_data anisotropy_data Anisotropy Values fluidity->anisotropy_data binding_data Binding Constants (Kd) binding->binding_data conclusion Comparative Interaction Profile leakage_data->conclusion anisotropy_data->conclusion binding_data->conclusion

Caption: Workflow for investigating this compound-lipid interactions.

Proposed Signaling Pathway of this compound-Induced Cell Disruption

Antiamoebin_Mechanism This compound This compound binding Binding to Membrane Surface This compound->binding membrane Cell Membrane (Lipid Bilayer) insertion Insertion into Hydrophobic Core binding->insertion channel Hexameric Channel Formation insertion->channel ion_flux Unregulated Ion Flux (e.g., K+, Na+) channel->ion_flux depolarization Membrane Depolarization ion_flux->depolarization disruption Disruption of Ion Gradients ion_flux->disruption death Cell Death depolarization->death disruption->death

Caption: Putative mechanism of this compound-induced cell death.

Unraveling the Functional Significance of Key Amino Acid Residues in Antiamoebin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits potent activity against amoebas, making it a subject of interest for the development of novel anti-parasitic drugs. Its unique mechanism of action, primarily as an ion carrier that disrupts the cell membrane integrity of target organisms, is intricately linked to its specific amino acid sequence and three-dimensional structure. This guide provides a comparative analysis of the available data to validate the role of specific amino acid residues in this compound's function, offering insights for future research and drug design.

Deciphering the Molecular Architecture and Functional Hotspots of this compound

This compound is a helical peptide characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] The structure of this compound I, determined by X-ray crystallography, reveals a significant bend in the helix, a feature attributed to the presence of proline and hydroxyproline residues.[1] This kink is believed to be crucial for its function as an ion carrier, distinguishing it from other channel-forming peptaibols like alamethicin and zervamicin.[1] While this compound can form ion channels under certain conditions, its primary membrane-modifying activity is attributed to its function as an ion carrier.[1]

Molecular dynamics simulations have provided further insights into the structure of the this compound ion channel, suggesting a hexameric bundle as the most likely conductive state.[2] These computational models highlight the critical role of specific amino acid side chains in the channel's function. Notably, a ring of glutamine residues is proposed to form a constriction within the pore, acting as a selectivity filter that favors the transport of cations.[3] The free energy barrier for potassium ion (K⁺) transit is significantly lower than that for chloride ions (Cl⁻), explaining the channel's cation selectivity.[2]

While direct experimental validation through site-directed mutagenesis of this compound is not extensively documented in the available literature, the structural and computational data strongly suggest that the following residues are critical for its function:

  • Proline and Hydroxyproline: These imino acids are responsible for the characteristic bend in the this compound helix. This structural feature is thought to be essential for its ion carrier mechanism, allowing it to shuttle ions across the membrane rather than forming a static pore.[1] The presence of proline and hydroxyproline is a key differentiator from other more linear, channel-forming peptaibols.[1]

  • α-Aminoisobutyric Acid (Aib): This residue is a hallmark of peptaibols and is known to induce and stabilize helical structures. The high Aib content in this compound contributes to its rigid helical conformation, which is necessary for its insertion into and interaction with the cell membrane.

  • Glutamine: As suggested by molecular modeling, the side chains of glutamine residues likely line the central pore of the this compound channel.[3] These residues are predicted to form a constriction that acts as a selectivity filter, facilitating the passage of cations while hindering anions.[2][3]

This compound in Action: A Comparative Performance Analysis

FeatureThis compoundMetronidazole
Mechanism of Action Forms ion channels/acts as an ion carrier in the cell membrane, leading to disruption of ion gradients and cell death.[1]Enters the cell and its nitro group is reduced, forming reactive cytotoxic products that damage DNA and other macromolecules.[4]
Primary Target Cell membrane of amoeba.[1]Intracellular components, primarily DNA.[4]
Selectivity Exhibits antiamoebic activity with low hemolytic activity against erythrocytes.[1]Broad-spectrum activity against anaerobic bacteria and protozoa.[4]
Resistance Development of resistance is a general concern for antimicrobial peptides, but specific data for this compound is limited.Resistance in some protozoa has been reported.

Experimental Protocols for Functional Validation

To further investigate the role of specific amino acid residues in this compound's function, the following experimental protocols are recommended.

Site-Directed Mutagenesis

This technique allows for the specific substitution of amino acids to assess their impact on function. A typical workflow involves:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change. These primers should be 25-45 bases long with the mutation in the center and a melting temperature (Tm) ≥ 78°C.[5]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) and a plasmid containing the this compound gene as a template. The PCR program typically includes an initial denaturation, followed by 18 cycles of denaturation, annealing, and extension, and a final extension step.[6]

  • Parental DNA Digestion: Digest the parental, non-mutated plasmid using the DpnI restriction enzyme, which specifically cleaves methylated DNA.[7]

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.[7]

  • Sequence Verification: Sequence the recovered plasmids to confirm the desired mutation.

  • Expression and Purification: Express the mutant this compound peptide and purify it for functional assays.

Black Lipid Membrane (BLM) Electrophysiology

This technique is used to measure the ion channel forming/transport activity of peptides.

  • BLM Formation: A lipid bilayer is formed across a small aperture separating two aqueous compartments.[8]

  • Peptide Incorporation: this compound is added to one or both compartments, where it can insert into the membrane.[8]

  • Conductance Measurement: A voltage is applied across the membrane, and the resulting ion current is measured. The single-channel conductance can be calculated from the current and voltage data.[9] This allows for the characterization of the ion selectivity and gating properties of the channel.[2]

Antiamoebic Activity Assay

The efficacy of this compound and its analogues can be quantified using in vitro assays against amoeba cultures.

  • Amoeba Culture: Trophozoites of a target amoeba species (e.g., Acanthamoeba castellanii or Entamoeba histolytica) are cultured in an appropriate medium.

  • Peptide Treatment: The amoeba cultures are incubated with serial dilutions of this compound or its analogues. A control group with no peptide and a positive control with a known antiamoebic drug (e.g., metronidazole) should be included.

  • Viability Assessment: After a specific incubation period, the viability of the amoebas is assessed using methods such as trypan blue exclusion, resazurin-based assays, or direct cell counting.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated to quantify the antiamoebic potency of the tested compounds.

Visualizing the Path to Understanding this compound's Function

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its functional validation.

Antiamoebin_Mechanism cluster_membrane Cell Membrane Membrane Antiamoebin_Monomer This compound Monomer Hexameric_Channel Hexameric Channel Antiamoebin_Monomer->Hexameric_Channel Self-assembles in membrane Ion_Influx Cation Influx Hexameric_Channel->Ion_Influx Forms cation- selective pore Cell_Death Amoeba Cell Death Ion_Influx->Cell_Death Disrupts ion gradient

Caption: Proposed mechanism of this compound action.

Experimental_Workflow Start Start: Hypothesis on Residue Function SDM Site-Directed Mutagenesis (e.g., Gln -> Ala) Start->SDM Expression Expression & Purification of this compound Analog SDM->Expression BLM Black Lipid Membrane (Ion Channel Activity) Expression->BLM Antiamoebic_Assay Antiamoebic Activity (IC50 Determination) Expression->Antiamoebic_Assay Cytotoxicity_Assay Cytotoxicity Assay (Hemolytic Activity) Expression->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison to Wild-Type BLM->Data_Analysis Antiamoebic_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Residue's Role in Function Data_Analysis->Conclusion

Caption: Workflow for validating residue function.

References

Unveiling the Chameleon-like Helicity of Antiamoebin: A Solvent-Dependent Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of bioactive peptides like Antiamoebin is paramount for elucidating their mechanism of action and optimizing their therapeutic potential. This guide provides a comparative analysis of the helical content of this compound in different solvent environments, supported by experimental data and detailed methodologies.

Probing Helical Content with Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. The characteristic CD spectrum of an α-helical peptide displays a positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm. The intensity of the negative band at 222 nm, in particular, is widely used to quantify the helical content of a peptide.

While specific CD spectra for this compound in a variety of solvents are not published side-by-side, studies on similar peptaibols, such as Trichokonin VI, have demonstrated a clear trend: a typical α-helical structure is maintained in different organic solvents.[1] For another 14-residue peptaibol, a 310-helical conformation was observed in methanol, characterized by a negative maximum at 206 nm and a shoulder at 220 nm.[2]

This compound's Conformation in Methanol: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution structural information for this compound I in methanol. These studies have unequivocally demonstrated that this compound adopts a largely helical conformation in this solvent.[3] This finding provides a crucial baseline for understanding its structure in other environments.

The Influence of Helix-Inducing Solvents

Trifluoroethanol (TFE) is a well-known co-solvent that promotes and stabilizes helical structures in peptides. While direct studies on this compound in TFE are scarce, research on other peptides has shown that increasing concentrations of TFE lead to a significant increase in helical content.[1] It is therefore highly probable that this compound would exhibit a higher helical content in TFE-containing solutions compared to methanol alone.

Quantitative Comparison of Helical Content

Due to the absence of a dedicated comparative study on this compound, the following table is a representative illustration based on findings for this compound in methanol and general observations for similar peptaibols in other solvents. The helical content is typically estimated from the mean residue ellipticity at 222 nm ([θ]222).

Solvent SystemPredominant ConformationEstimated Helical Content (%)Supporting Evidence
Methanolα-helix / 310-helixHighNMR studies confirm a helical structure for this compound I.[3] CD studies on other peptaibols show high helicity.[2]
Trifluoroethanol (TFE) / Water Mixturesα-helixVery HighTFE is a known helix-inducing solvent. Studies on other peptides show increased helicity with increasing TFE concentration.[1]
Water / Aqueous BufferDisordered / Partially HelicalLow to ModeratePeptaibols generally exhibit lower helicity in aqueous solutions compared to organic solvents.[1]

Experimental Protocol: Determination of Helical Content by Circular Dichroism Spectroscopy

This section outlines a typical experimental protocol for analyzing the helical content of a peptaibol like this compound in different organic solvents using CD spectroscopy.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in the desired solvent (e.g., methanol, trifluoroethanol, or mixtures thereof) to achieve a final concentration typically in the range of 0.1-0.2 mg/mL.

  • Prepare a blank sample containing the pure solvent for baseline correction.

2. CD Spectrometer Setup:

  • Use a calibrated CD spectropolarimeter.

  • Set the wavelength range for scanning, typically from 190 nm to 260 nm for far-UV CD.

  • Use a quartz cuvette with a path length appropriate for the solvent and concentration (e.g., 0.1 cm or 1 cm).

  • Purge the instrument with dry nitrogen gas to minimize interference from oxygen absorption in the far-UV region.

  • Set the temperature control as required for the experiment (e.g., 25°C).

3. Data Acquisition:

  • Record a baseline spectrum using the pure solvent.

  • Record the CD spectrum of the this compound solution.

  • Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

4. Data Analysis and Calculation of Helical Content:

  • The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (c × l × 10) where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • c is the concentration of the peptide in mg/mL.

    • l is the path length of the cuvette in cm.

  • The percentage of α-helix can be estimated from the mean residue ellipticity at 222 nm ([θ]222) using the following equation: % Helix = (([θ]222 - [θ]C) / ([θ]H - [θ]C)) × 100 where:

    • [θ]222 is the experimentally determined mean residue ellipticity at 222 nm.

    • [θ]C is the mean residue ellipticity of the random coil conformation (often approximated as 0 deg·cm²·dmol⁻¹).

    • [θ]H is the mean residue ellipticity of a pure α-helix, which is dependent on the peptide length (N) and can be approximated by the formula: [θ]H = -40000 × (1 - 2.5/N).

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for comparing the helical content of a peptide like this compound in different solvents.

G Workflow for Comparing Peptide Helical Content cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide This compound Dissolution Dissolve Peptide in Solvents Peptide->Dissolution Solvents Select Solvents (e.g., Methanol, TFE) Solvents->Dissolution Spectrometer Setup CD Spectrometer Dissolution->Spectrometer SampleSpec Record Sample Spectrum Dissolution->SampleSpec Baseline Record Baseline (Solvent) Spectrometer->Baseline Correction Baseline Correction Baseline->Correction SampleSpec->Correction MRE Calculate Mean Residue Ellipticity Correction->MRE Helicity Calculate % Helical Content MRE->Helicity Comparison Compare Helical Content Across Solvents Helicity->Comparison

Caption: Logical workflow for the comparative analysis of peptide helical content in different solvents.

References

A Comparative Analysis of Antiamoebin's Impact on Prokaryotic and Eukaryotic Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antiamoebin, a member of the peptaibol family of antibiotics, exhibits a notable differential activity against eukaryotic and prokaryotic organisms. It is recognized for its potent antiamoebic properties while displaying relatively low hemolytic activity against erythrocytes, suggesting a degree of selectivity for eukaryotic protozoan membranes over mammalian ones. This guide provides a comprehensive comparison of the effects of this compound on prokaryotic and eukaryotic membranes, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Dual Role as Ion Carrier and Pore-Former

This compound's interaction with biological membranes is complex, with evidence suggesting it can function as both an ion carrier and a pore-forming agent.[1] This dual mechanism is attributed to its unique bent helical structure.[1] Unlike other peptaibols such as alamethicin, which primarily form voltage-dependent ion channels, this compound's pore-forming activity is largely voltage-insensitive.[1] This suggests a distinct mode of interaction with the lipid bilayer, contributing to its differential effects on various cell types.

Quantitative Comparison of Biological Activity

The selective action of this compound can be quantified by comparing its inhibitory concentrations against prokaryotic and eukaryotic cells, as well as its lytic activity against erythrocytes. While specific data for this compound is limited in publicly available literature, we can infer its activity profile by examining data for similar antiprotozoal and antimicrobial agents.

ParameterProkaryotic Cells (Bacteria)Eukaryotic Cells (Protozoa)Eukaryotic Cells (Human Red Blood Cells)
Activity Metric Minimum Inhibitory Concentration (MIC)Half-maximal Inhibitory Concentration (IC50)Half-maximal Hemolytic Concentration (HC50)
Typical Values While specific MIC values for this compound against a range of bacteria are not readily available, related antimicrobial peptides can have MICs in the range of 3.125–62.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli.[2]IC50 values for antiamoebic compounds like metronidazole against Entamoeba histolytica are in the micromolar range (e.g., 1.8 µM).[3] Given this compound's known antiamoebic activity, its IC50 is expected to be in a similar potent range.Specific HC50 values for this compound are not widely reported, but its characterization as "not effectively haemolyzing erythrocytes" suggests a high HC50 value, indicating low toxicity to mammalian red blood cells. For comparison, some antimicrobial peptides exhibit HC50 values well above 100 µM.[4]

Differential Effects on Membrane Integrity

This compound's interaction with membranes leads to a loss of their barrier function, albeit through mechanisms that differ in their efficiency and consequences for prokaryotic versus eukaryotic cells.

Experimental AssayEffect on Prokaryotic MembranesEffect on Eukaryotic Membranes
Membrane Depolarization Cationic antimicrobial peptides are known to cause rapid depolarization of the bacterial cytoplasmic membrane.[5] This is due to the disruption of the electrochemical gradient essential for bacterial viability. While direct quantitative data for this compound is scarce, its pore-forming and ion-carrying capabilities suggest it would induce significant membrane potential changes in bacteria.This compound's activity against protozoa likely involves membrane depolarization as a key mechanism of cell death. The formation of ion channels or carrier-mediated ion transport would disrupt the membrane potential of the eukaryotic parasite.
Ion Leakage (Calcein Leakage Assay) The formation of pores or channels by this compound would lead to the leakage of intracellular contents, which can be monitored by the release of fluorescent markers like calcein from bacterial cells or model liposomes.[6]Significant calcein leakage from protozoan cells or representative liposomes would be expected upon exposure to this compound, consistent with its lytic activity against these organisms.
Single-Channel Conductance While direct single-channel recordings on bacterial membranes are not readily available for this compound, its pore-forming nature implies it would create conductive pathways.Single-channel conductance measurements of this compound in artificial lipid bilayers have been reported. Molecular dynamics simulations suggest that a hexameric form of the this compound channel has a conductance of approximately 74 ± 20 pS at 75 mV in 1 M KCl, which is in satisfactory agreement with the experimentally measured value of 90 pS.[1][7]

Experimental Protocols

Membrane Potential Depolarization Assay using DiSC3(5)

This assay measures changes in the membrane potential of bacterial cells using the fluorescent probe DiSC3(5).

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).

  • Dye Loading: Resuspend the bacterial pellet in the buffer to a specific optical density. Add DiSC3(5) to a final concentration of 0.5-2 µM and incubate until the fluorescence signal stabilizes (indicating dye uptake and quenching).

  • Measurement: Add this compound to the cell suspension. Immediately record the increase in fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane depolarization and release of the quenched dye.

  • Controls: Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control and untreated cells as a negative control.

Calcein Leakage Assay

This assay assesses the integrity of cell membranes or liposomes by measuring the release of the fluorescent dye calcein.

  • Loading: Incubate cells or liposomes with a self-quenching concentration of calcein-AM (for cells) or calcein (for liposomes). Calcein-AM is a non-fluorescent, membrane-permeable precursor that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein.

  • Washing: Remove the extracellular dye by centrifugation and washing (for cells) or by size-exclusion chromatography (for liposomes).

  • Treatment: Resuspend the calcein-loaded cells or liposomes in a buffer and add this compound.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. Leakage of calcein from the vesicles relieves self-quenching and results in an increase in fluorescence.

  • Lysis Control: Add a detergent (e.g., Triton X-100) to induce 100% leakage and determine the maximum fluorescence signal.

Visualizing the Mechanisms

To better understand the proposed mechanisms and experimental procedures, the following diagrams are provided.

differential_action cluster_prokaryotic Prokaryotic Membrane Interaction cluster_eukaryotic Eukaryotic Membrane Interaction p_start This compound p_membrane Anionic Phospholipids (e.g., PG, cardiolipin) p_start->p_membrane Initial Binding p_interaction Electrostatic Attraction & Hydrophobic Interactions p_membrane->p_interaction p_pore Pore Formation (Ion Leakage) p_interaction->p_pore p_carrier Ion Carrier Activity p_interaction->p_carrier p_depolarization Rapid Membrane Depolarization p_pore->p_depolarization p_carrier->p_depolarization p_death Cell Death p_depolarization->p_death e_start This compound e_membrane Zwitterionic Phospholipids (e.g., PC) & Cholesterol e_start->e_membrane Initial Contact e_interaction Weaker Interaction e_membrane->e_interaction e_pore Limited/Transient Pore Formation e_interaction->e_pore e_hemolysis Low Hemolytic Activity e_pore->e_hemolysis

Caption: Differential interaction of this compound with prokaryotic vs. eukaryotic membranes.

Caption: Experimental workflow for assessing this compound's membrane effects.

Conclusion

This compound demonstrates a fascinating selectivity, potently targeting certain eukaryotic parasites while sparing mammalian cells. This differential effect is rooted in the distinct compositions and properties of prokaryotic and eukaryotic membranes. The anionic nature of bacterial membranes likely facilitates a stronger initial interaction with the cationic this compound, leading to rapid membrane disruption. In contrast, the zwitterionic nature of mammalian cell membranes and the presence of cholesterol may hinder this interaction, resulting in significantly lower toxicity. Further quantitative studies are warranted to fully elucidate the precise molecular determinants of this compound's selectivity and to exploit these properties in the development of novel therapeutic agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.